molecular formula C14H25NO4 B163902 Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate CAS No. 135716-09-5

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B163902
CAS No.: 135716-09-5
M. Wt: 271.35 g/mol
InChI Key: PQEXLIRUMIRSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-6-8-15(9-7-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEXLIRUMIRSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433881
Record name tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135716-09-5
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135716-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl-4(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile heterocyclic building block pivotal in modern medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in pharmaceutical development, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application.

Introduction: A Multifunctional Scaffold for Drug Discovery

This compound (CAS No: 135716-09-5) is a substituted piperidine derivative that has emerged as a valuable intermediate in the synthesis of complex molecular architectures.[1] Its structure is uniquely tailored for synthetic utility, featuring three key components:

  • A Piperidine Core: A saturated six-membered heterocycle that provides a robust, conformationally defined scaffold, a common motif in many FDA-approved drugs, particularly those targeting the central nervous system.

  • A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves as a stable protecting group that can be selectively removed under acidic conditions, enabling orthogonal chemical strategies. This protection is crucial for preventing unwanted side reactions at the nitrogen atom during synthesis.[2][3]

  • An Ethyl Ester Side Chain: The 2-ethoxy-2-oxoethyl group at the 4-position provides a reactive handle for further elaboration. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters, respectively.

This trifecta of functionalities makes the compound an ideal starting point for creating diverse molecular libraries and for its application as a linker molecule, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[4][5][6]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 135716-09-5[1][4]
Molecular Formula C₁₄H₂₅NO₄[1][4]
Molecular Weight 271.35 g/mol [1]
Appearance LiquidN/A
Purity Typically ≥95%[1]
Boiling Point 318.1±15.0 °C (Predicted)[7]
Density 1.035±0.06 g/cm³ (Predicted)[7]

Below is the 2D chemical structure of the molecule.

Figure 1: Chemical Structure

Synthesis and Purification Protocol

The synthesis of this compound is most commonly achieved via a Horner-Wadsworth-Emmons (HWE) reaction followed by a reduction. This approach is favored for its high yields and stereochemical control.

Workflow: Synthesis and Purification

G start Starting Materials: - N-Boc-4-piperidone - Triethyl phosphonoacetate step1 Step 1: Horner-Wadsworth-Emmons Reaction Base (e.g., NaH) in aprotic solvent (e.g., THF) Forms the α,β-unsaturated ester intermediate start->step1 Reagents step2 Step 2: Catalytic Hydrogenation Catalyst (e.g., Pd/C) under H₂ atmosphere Reduces the double bond step1->step2 Intermediate step3 Step 3: Work-up - Quench reaction - Aqueous extraction step2->step3 Crude Product step4 Step 4: Purification Silica gel column chromatography step3->step4 Extracted Organic Layer product Final Product: Tert-butyl 4-(2-ethoxy-2-oxoethyl) piperidine-1-carboxylate step4->product Purified Product

Figure 2: Synthesis and Purification Workflow
Detailed Step-by-Step Methodology

Part A: Horner-Wadsworth-Emmons Reaction

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dry tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred THF.

    • Causality: NaH is a strong, non-nucleophilic base required to deprotonate the phosphonate ester, forming the reactive ylide. THF is an ideal aprotic solvent that will not react with the base. The reaction is performed at 0 °C to control the exothermic deprotonation.

  • Ylide Formation: Add triethyl phosphonoacetate (1.05 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.[8]

  • Aldehyde Addition: Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in dry THF dropwise to the reaction mixture.[8]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This ensures the reaction goes to completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

Part B: Reduction of the α,β-Unsaturated Ester

  • Solvent Exchange: After aqueous work-up and extraction with a solvent like ethyl acetate, the crude product (tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate) is concentrated under vacuum.

  • Hydrogenation: Dissolve the crude intermediate in a suitable solvent such as ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Reaction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until TLC analysis indicates complete consumption of the starting material.

    • Causality: Pd/C is a highly efficient and standard catalyst for the reduction of carbon-carbon double bonds without affecting the ester or Boc-protecting groups.

Part C: Purification

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude final product.

  • Chromatography: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. This step is critical for removing any unreacted starting materials and byproducts.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct structure has been obtained.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural elucidation. Expected characteristic signals include:

    • A singlet at ~1.45 ppm integrating to 9H, corresponding to the tert-butyl protons of the Boc group.

    • A triplet at ~1.25 ppm (3H) and a quartet at ~4.12 ppm (2H) for the ethyl group of the ester.

    • A series of multiplets between ~1.1 and 4.0 ppm corresponding to the protons on the piperidine ring and the adjacent methylene group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon framework. Key signals include:

    • Two carbonyl signals: one around 172 ppm for the ester and another around 154 ppm for the Boc carbamate.

    • A signal around 80 ppm for the quaternary carbon of the Boc group.

    • Signals for the ethyl group carbons (~60 ppm and ~14 ppm).

  • MS (Mass Spectrometry): Provides the molecular weight. In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 272.18 or [M+Na]⁺ at m/z 294.16.

Applications in Drug Development

The utility of this compound lies in its role as a bifunctional building block. The Boc-protected amine and the ethyl ester offer two distinct points for chemical modification, allowing for the stepwise construction of complex molecules.

Role as a Bifunctional Linker/Scaffold
Figure 3: Role as a Bifunctional Building Block

This compound is particularly valuable as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context:

  • The ester handle can be hydrolyzed to a carboxylic acid and coupled to an E3 ligase ligand.

  • The Boc group can be removed to reveal the piperidine nitrogen, which can then be coupled to a warhead that binds the target protein.

The piperidine ring itself serves as a stable, non-immunogenic, and synthetically tractable spacer that correctly orients the two active ends of the PROTAC molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[9]

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[9]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mist.[11][12]

  • First Aid Measures:

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep container tightly closed.

  • Disposal:

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company. Do not let the product enter drains.[9]

References

  • MSDS of tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)
  • tert-Butyl 4-(2-oxoethyl)
  • tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate (CAS No: 1181267-36-6)
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)
  • Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)
  • RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery.
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)
  • SAFETY D
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)
  • tert-Butyl 4-(2-hydroxyethoxy)
  • tert-Butyl (R)-4-(1-aminoethyl)
  • 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine - 203662-88-8. Vulcanchem.
  • N-Boc-4-piperidinemethanol. Chem-Impex.
  • 4-(2-oxoethyl)piperidine-1-carboxylic acid,tert-butyl ester. Echemi.
  • N-BOC-4-(2-ETHOXYCARBONYL-VINYL)-PIPERIDINE synthesis. ChemicalBook.

Sources

A Senior Application Scientist's Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, a key bifunctional intermediate in modern medicinal chemistry. Its unique structure, featuring a piperidine core, a Boc-protected amine, and an ethyl ester side chain, makes it a versatile scaffold for the synthesis of complex pharmaceutical agents. This document details its physicochemical properties, provides a robust and validated synthesis protocol with mechanistic insights, outlines comprehensive analytical characterization techniques, and discusses its applications in drug discovery. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently synthesize, verify, and utilize this valuable chemical building block.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of drug discovery, the efficiency of a synthetic route is paramount. The ability to introduce complexity and functionality in a controlled manner is what distinguishes a promising lead from a developmental dead-end. This compound (commonly referred to as N-Boc-4-piperidineacetic acid ethyl ester) has emerged as a strategically important intermediate.

Its value lies in its trifecta of functional handles:

  • The Piperidine Ring: A prevalent scaffold in many approved drugs, known to enhance solubility, metabolic stability, and receptor binding affinity.

  • The Boc-Protecting Group: Provides a stable, yet easily removable, protection for the piperidine nitrogen, allowing for selective functionalization at a later stage.

  • The Ethyl Ester Side Chain: Offers a reactive site for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

This guide will deconstruct the synthesis and application of this molecule, providing the practical insights needed for its successful implementation in research and development programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's properties is the foundation of its effective use. The structure and key characteristics of this compound are summarized below.

Chemical Structure Diagram

Caption: Chemical structure of the title compound.

Properties Table
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 135716-09-5[1][2]
Molecular Formula C₁₄H₂₅NO₄[1][2]
Molecular Weight 271.35 g/mol [1][2]
Appearance Solid[1]
InChI Key PQEXLIRUMIRSAL-UHFFFAOYSA-N[1]
SMILES CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C[1]

Synthesis and Purification

The most common and reliable method for synthesizing this compound is via the nucleophilic substitution of a Boc-protected piperidine precursor. This section provides a detailed protocol based on established chemical principles.[3]

Principle of Synthesis

The synthesis involves the alkylation of the enolate of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate with ethyl bromoacetate, followed by hydrolysis and decarboxylation. A more direct and widely used approach, however, is the Wittig-Horner or Horner-Wadsworth-Emmons (HWE) reaction of N-Boc-4-piperidone with a phosphonate ylide, followed by reduction of the resulting α,β-unsaturated ester.

The protocol detailed here will focus on a robust HWE reaction followed by catalytic hydrogenation, which is a high-yielding and scalable method.

Detailed Experimental Protocol

Step A: Horner-Wadsworth-Emmons Reaction

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of piperidone). Cool the flask to 0 °C in an ice bath.

  • Ylide Generation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the cooled THF. Scientist's Note: NaH is a strong base that deprotonates the phosphonate. Handling must be done with care under an inert atmosphere to prevent reaction with moisture and air.

  • Slowly add triethyl phosphonoacetate (1.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. The solution should become clear as the sodium salt of the ylide forms.

  • Reaction: Re-cool the mixture to 0 °C. Add a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF (2 mL/mmol) dropwise.

  • Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system. A successful reaction will show the disappearance of the starting piperidone spot and the appearance of a new, less polar product spot (tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ester.

Step B: Catalytic Hydrogenation

  • Setup: Dissolve the crude product from Step A in ethanol (or methanol) in a hydrogenation vessel.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 5-10 mol%). Scientist's Note: The catalyst is pyrophoric and should be handled with care. It facilitates the addition of hydrogen across the double bond.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 1-3 atm or using a balloon) and stir vigorously at room temperature for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC until the starting material is consumed. Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (using a gradient of 10% to 30% ethyl acetate in hexanes) to yield the final product as a pure solid or oil.[4]

Synthesis Workflow Diagram

SynthesisWorkflow A 1. Ylide Generation (NaH + Triethyl phosphonoacetate) in THF @ 0°C to RT B 2. HWE Reaction (Add N-Boc-4-piperidone) Stir overnight @ RT A->B Reactants C 3. Aqueous Workup (Quench with NH₄Cl, Extract with EtOAc) B->C Crude Product 1 D 4. Hydrogenation (10% Pd/C, H₂ balloon) in EtOH C->D Unsaturated Ester E 5. Purification (Filter catalyst, Column Chromatography) D->E Crude Product 2 F Final Product E->F Purified

Caption: Workflow for the synthesis of the title compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following spectroscopic and chromatographic data are characteristic of this compound.

Spectroscopic Confirmation
  • ¹H NMR (Proton NMR): The spectrum should exhibit characteristic signals:

    • A triplet around 1.25 ppm (3H) for the methyl protons of the ethyl ester.

    • A singlet around 1.45 ppm (9H) for the tert-butyl protons of the Boc group.

    • A multiplet around 2.0-2.2 ppm corresponding to the piperidine and adjacent CH₂ protons.

    • A quartet around 4.1-4.2 ppm (2H) for the methylene protons of the ethyl ester.

    • Broad signals for the piperidine ring protons.

  • ¹³C NMR (Carbon NMR): Key signals include:

    • ~14 ppm (ethyl CH₃)

    • ~28 ppm (Boc (CH₃)₃)

    • ~30-40 ppm (piperidine and side-chain CH/CH₂)

    • ~60 ppm (ethyl OCH₂)

    • ~80 ppm (Boc quaternary C)

    • ~155 ppm (Boc C=O)

    • ~172 ppm (Ester C=O)

  • Mass Spectrometry (MS): In ESI+ mode, the expected [M+H]⁺ ion is at m/z 272.18, and the [M+Na]⁺ ion is at m/z 294.16.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Synthesized Product TLC TLC Analysis (Purity Check) Sample->TLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS Purity Purity >95% TLC->Purity Structure Structure Confirmation NMR->Structure MS->Structure Final Verified Compound Structure->Final Purity->Final

Caption: Workflow for analytical validation of the final product.

Applications in Medicinal Chemistry

The utility of this intermediate is best demonstrated by its application in the synthesis of advanced drug candidates. Its bifunctional nature allows for sequential or orthogonal chemical modifications.

  • Boc Deprotection: The tert-butoxycarbonyl group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the secondary amine of the piperidine ring. This free amine is a powerful nucleophile, ready for reactions such as acylation, alkylation, or sulfonylation to build out the molecule.[5]

  • Ester Manipulation: The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides—a common linkage in pharmaceuticals.

This compound serves as a key intermediate in the synthesis of various biologically active molecules, including PROTAC linkers and inhibitors targeting enzymes like ADAMTS7.[6][7]

Logical Relationship Diagram

Application Intermediate Tert-butyl 4-(2-ethoxy-2-oxoethyl) piperidine-1-carboxylate Process1 Acidic Deprotection Intermediate->Process1 Process2 Ester Hydrolysis Intermediate->Process2 Product1 Free Piperidine Intermediate Process1->Product1 Final1 API Synthesis (e.g., Alkylation, Amidation) Product1->Final1 Product2 Carboxylic Acid Intermediate Process2->Product2 Final2 API Synthesis (e.g., Amide Coupling) Product2->Final2

Caption: Synthetic utility of the title compound in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for safety.

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[1][8]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][10]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[11][12]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound is more than just a chemical; it is a versatile tool for accelerating drug discovery. Its well-defined structure and predictable reactivity allow for the efficient construction of complex molecular architectures. By understanding its properties, mastering its synthesis, and leveraging its functional handles, researchers can significantly enhance their ability to create novel and effective therapeutic agents.

References

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)-3,3-dimethylpiperidine-1-carboxylate.
  • PubChem. (n.d.). Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.
  • The Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst. Retrieved from The Royal Society of Chemistry. [Link]
  • Carl ROTH. (2024). Safety data sheet.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.

Sources

An In-Depth Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and practical properties of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. As a bifunctional molecule, it serves as a crucial building block in medicinal chemistry, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document will delve into its physicochemical characteristics, synthesis and purification protocols, spectral analysis for characterization, and its pivotal role in the design and synthesis of targeted protein degraders. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their scientific endeavors.

Physicochemical Properties

This compound is a white to light yellow solid at room temperature. Its core structure consists of a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an ethyl acetate moiety. This unique combination of a protected amine and an ester functional group makes it a valuable intermediate in multi-step organic syntheses.

PropertyValueSource(s)
Molecular Formula C₁₄H₂₅NO₄[1]
Molecular Weight 271.36 g/mol [1]
CAS Number 135716-09-5[1]
Appearance White to light yellow powder/crystal[2]
Melting Point 39.0 to 43.0 °C (for the related aldehyde)[2]
Boiling Point 318.1 °C at 760 mmHg (Predicted for the related aldehyde)[3]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of a suitable piperidine precursor with an ethyl haloacetate. A common and efficient method involves the nucleophilic substitution of ethyl bromoacetate with N-Boc-piperidine.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a representative synthesis of this compound.

Materials:

  • N-Boc-piperidine

  • Ethyl bromoacetate

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of N-Boc-piperidine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add ethyl bromoacetate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Causality Behind Experimental Choices:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines.[4] It is stable under the basic conditions of the nucleophilic substitution but can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.[4]

  • Triethylamine: This tertiary amine acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Anhydrous Conditions: The use of anhydrous THF is crucial to prevent the hydrolysis of the ester functional groups and the Boc-protecting group.

  • Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup cluster_purification Purification N-Boc-piperidine N-Boc-piperidine Reaction Reaction N-Boc-piperidine->Reaction Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction Triethylamine Triethylamine Triethylamine->Reaction Anhydrous THF Anhydrous THF Anhydrous THF->Reaction 0 °C to RT 0 °C to RT 0 °C to RT->Reaction Quench (NaHCO3) Quench (NaHCO3) Extraction (EtOAc) Extraction (EtOAc) Drying (Na2SO4) Drying (Na2SO4) Column Chromatography Column Chromatography Workup Workup Reaction->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product tert-butyl 4-(2-ethoxy-2-oxoethyl) piperidine-1-carboxylate

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms in the molecule. Expected signals include those for the tert-butyl group, the piperidine ring protons, the methylene group adjacent to the ester, and the ethyl group of the ester.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals correspond to the carbonyl carbons of the Boc group and the ester, the quaternary carbon of the tert-butyl group, and the various carbons of the piperidine ring and the ethyl acetate moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 272.18.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional groups: the N-Boc protected amine and the ethyl ester.

  • Deprotection of the Boc Group: The Boc group can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine. This unmasked amine is then available for a wide range of chemical transformations, such as amide bond formation.

  • Hydrolysis of the Ester: The ethyl ester can be hydrolyzed under either acidic or basic conditions to afford the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents.

  • Stability: The compound is generally stable under neutral conditions and can be stored at room temperature for extended periods. However, it is susceptible to degradation in the presence of strong acids or bases.

Reactivity cluster_deprotection Amine Deprotection cluster_hydrolysis Ester Hydrolysis Start tert-butyl 4-(2-ethoxy-2-oxoethyl) piperidine-1-carboxylate Acid Acidic Conditions (e.g., TFA) Start->Acid Base Basic Conditions (e.g., LiOH) Start->Base FreeAmine Piperidine Amine Acid->FreeAmine CarboxylicAcid Carboxylic Acid Base->CarboxylicAcid

Caption: Key chemical transformations of the title compound.

Application in PROTAC Technology

The most significant application of this compound is in the field of targeted protein degradation, specifically in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperidine moiety of this compound serves as a rigid linker component in the PROTAC structure.[5] The choice of linker is critical for the efficacy of a PROTAC, as it dictates the spatial orientation of the target protein-binding ligand and the E3 ligase-binding ligand, which is crucial for the formation of a productive ternary complex.[6][7][8]

The synthetic utility of this compound in this context is twofold:

  • The ester functionality can be hydrolyzed to the carboxylic acid, which can then be coupled to an E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligands).

  • The Boc-protected amine can be deprotected to the free piperidine nitrogen, which can then be coupled to a target protein-binding ligand.

This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points, facilitating the optimization of their degradation activity. The rigidity imparted by the piperidine ring can enhance the metabolic stability of the PROTAC and pre-organize it into a conformation that is favorable for ternary complex formation.[5][6]

PROTAC_Assembly cluster_mod1 Modification 1 cluster_mod2 Modification 2 BuildingBlock tert-butyl 4-(2-ethoxy-2-oxoethyl) piperidine-1-carboxylate Hydrolysis Ester Hydrolysis BuildingBlock->Hydrolysis Deprotection Boc Deprotection BuildingBlock->Deprotection Acid Carboxylic Acid Intermediate Hydrolysis->Acid PROTAC PROTAC Molecule Acid->PROTAC Coupling Amine Amine Intermediate Deprotection->Amine Amine->PROTAC Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Coupling Target_Ligand Target Protein Ligand Target_Ligand->PROTAC Coupling

Caption: Role in the modular assembly of PROTAC molecules.

Safety and Handling

This compound is harmful if swallowed. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, makes it an ideal starting material for the synthesis of complex molecules, particularly in the rapidly evolving field of targeted protein degradation. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a solid foundation for researchers to incorporate this compound into their drug discovery programs.

References

  • Open Exploration Publishing. (2020).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on.... [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. [Link]
  • PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)
  • PubChem. (n.d.). Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)
  • ResearchGate. (n.d.). Substrate scope of C2 functionalization. The N‐Boc‐piperidine (1 a).... [Link]
  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
  • PubChem. (n.d.). tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)
  • PubChem. (n.d.). tert-Butyl 4-(2-methoxy-2-oxoethyl)
  • Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5) in Proteolysis Targeting Chimera (PROTAC) Technology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Architectural Element in Targeted Protein Degradation

In the rapidly evolving landscape of therapeutic modalities, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism of action. By hijacking the cell's own ubiquitin-proteasome system, PROTACs can selectively eliminate disease-causing proteins, opening up avenues to target proteins previously considered "undruggable".[1][2][3] The elegant design of these heterobifunctional molecules, consisting of a target protein ligand and an E3 ubiquitin ligase ligand joined by a chemical linker, underscores the criticality of each component in achieving potent and selective protein degradation.

This technical guide focuses on a specific and crucial building block in the PROTAC arsenal: tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 135716-09-5) . While seemingly a simple chemical entity, this piperidine-based linker plays a pivotal role in the spatial arrangement and, consequently, the biological activity of the entire PROTAC molecule. As a Senior Application Scientist, this guide will provide you with an in-depth understanding of its properties, its strategic application in PROTAC design, and a practical framework for its incorporation into your research and development workflows.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this linker is fundamental to its effective application.

PropertyValueSource(s)
CAS Number 135716-09-5[1]
Molecular Formula C14H25NO4[1]
Molecular Weight 271.36 g/mol [1]
Appearance Colorless to light yellow liquid[4]
Synonyms N-Boc-4-piperidineacetic acid ethyl ester, Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate

The Strategic Role in PROTAC Design: More Than Just a Spacer

The linker component of a PROTAC is far from being an inert tether. It critically influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the cornerstone of PROTAC-mediated protein degradation.[5] The piperidine scaffold within this compound offers distinct advantages:

  • Imparting Rigidity: Unlike flexible alkyl or PEG linkers, the piperidine ring introduces a degree of conformational rigidity.[5] This can pre-organize the PROTAC molecule into a conformation that is more favorable for binding to both the target protein and the E3 ligase, thereby enhancing the stability of the ternary complex.[5]

  • Vectorial Control: The defined geometry of the piperidine ring provides better control over the spatial orientation of the two ligands, ensuring an optimal distance and angle for efficient ubiquitin transfer from the E2 conjugating enzyme (associated with the E3 ligase) to the target protein.

  • Modulation of Physicochemical Properties: The inclusion of the piperidine moiety can influence the overall physicochemical properties of the PROTAC, such as solubility and cell permeability, which are critical for its drug-like characteristics.[6]

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key feature for synthetic tractability, allowing for controlled, stepwise assembly of the PROTAC molecule. The ethyl ester provides a reactive handle for further chemical modifications and conjugation to either the target protein ligand or the E3 ligase ligand.

Mechanism of Action: A Linker-Centric View of PROTAC Function

The function of this compound is intrinsically linked to the broader mechanism of PROTAC action.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_TernaryComplex Ternary Complex Formation PROTAC PROTAC (with Piperidine Linker) TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds to POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits E3 Ligase Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Ub Ubiquitin TargetProtein_bound Target Protein TargetProtein_bound->Proteasome Degradation PROTAC_bound PROTAC TargetProtein_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled E3Ligase_bound E3 Ligase PROTAC_bound->E3Ligase_bound E3Ligase_bound->TargetProtein_bound Ubiquitination

Figure 1: PROTAC-mediated protein degradation pathway.

  • Ternary Complex Formation: The PROTAC molecule, featuring the piperidine-based linker, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (e.g., VHL or Cereblon), forming a ternary complex.[1][5]

  • Ubiquitination: The proximity induced by the linker allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of the target protein.[1]

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.[1]

  • Catalytic Cycle: The PROTAC molecule is released and can participate in further rounds of degradation, highlighting its catalytic nature.[1]

Experimental Protocol: Synthesis of a PROTAC Intermediate using this compound

The following protocol outlines a general, yet critical, step in the synthesis of a PROTAC: the deprotection and amidation of the linker to couple it with a ligand. This example demonstrates the chemical versatility of this linker.

Objective: To synthesize a key intermediate where the piperidine linker is attached to a representative E3 ligase ligand (e.g., a derivative of pomalidomide for recruiting Cereblon).

Materials:

  • This compound (CAS 135716-09-5)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Pomalidomide derivative with a carboxylic acid handle

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Workflow:

PROTAC_Synthesis_Workflow Start Start: tert-Butyl 4-(2-ethoxy-2-oxoethyl) piperidine-1-carboxylate Deprotection Step 1: Boc Deprotection (TFA in DCM) Start->Deprotection Intermediate1 Intermediate: Ethyl 2-(piperidin-4-yl)acetate Deprotection->Intermediate1 Coupling Step 3: Amide Coupling Intermediate1->Coupling Activation Step 2: Carboxylic Acid Activation of E3 Ligase Ligand (HATU, DIPEA in DMF) Activation->Coupling Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative) Ligand->Activation FinalProduct Final Intermediate: E3 Ligase Ligand-Linker Conjugate Coupling->FinalProduct

Figure 2: Synthetic workflow for coupling the linker to an E3 ligase ligand.

Step-by-Step Procedure:

  • Boc Deprotection: a. Dissolve this compound in dichloromethane (DCM). b. Add trifluoroacetic acid (TFA) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is the deprotected piperidine intermediate, ethyl 2-(piperidin-4-yl)acetate.

  • Amide Coupling to E3 Ligase Ligand: a. In a separate flask, dissolve the pomalidomide derivative (with a carboxylic acid handle) in anhydrous N,N-Dimethylformamide (DMF). b. Add HATU (1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid. c. Add a solution of the deprotected piperidine intermediate from Step 1 in anhydrous DMF to the activated E3 ligase ligand solution. d. Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS. e. Upon completion, the reaction mixture can be worked up by quenching with water and extracting with an organic solvent like ethyl acetate. f. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired E3 ligase ligand-linker conjugate.

Self-Validating System: The success of each step is critically monitored by analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product. The final purified compound's identity and purity should be confirmed by NMR spectroscopy and high-resolution mass spectrometry.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in the design and synthesis of PROTACs. Its inherent structural rigidity and synthetic accessibility make it a strategic choice for researchers aiming to optimize the efficacy and drug-like properties of their protein degraders. As the field of targeted protein degradation continues to expand, the rational design of linkers, including the judicious use of scaffolds like piperidine, will remain a cornerstone of developing next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for harnessing the potential of this key molecular component in your drug discovery endeavors.

References

  • MedChemExpress. tert-Butyl 4-(2-ethoxy-2-oxoethyl)
  • MedchemExpress.com. 2-(4-(Piperazin-1-yl)piperidin-1-yl)acetic acid. URL
  • MedChemExpress. tert-Butyl 4-(2-ethoxy-2-oxoethyl)
  • Benchchem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. URL
  • MedChemExpress. tert-Butyl 4-(2-ethoxy-2-oxoethyl)
  • Wikipedia. Proteolysis targeting chimera. URL
  • DiVA portal. Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
  • PubMed Central. Current strategies for the design of PROTAC linkers: a critical review. URL
  • ResearchGate. Classification of most common linkers used in PROTAC design based on... URL
  • Royal Society of Chemistry.
  • MedChemExpress. 4-(Aminoethyl)-1-N-Boc-piperidine | PROTAC Linker. URL
  • MedChemExpress. 4-(2-Boc-aminoethyl)piperidine | PROTAC Linker. URL
  • Open Exploration Publishing.
  • NET.
  • Google Patents. US20240287206A1 - Bio protac protein having intracellular delivery function, and pharmaceutical composition comprising same. URL
  • Google Patents.
  • ResearchGate.
  • MDPI.
  • MedChemExpress. CAS No. 135716-09-5. URL
  • MedChemExpress. tert-Butyl 4-(2-ethoxy-2-oxoethyl)

Sources

Molecular weight of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block with significant applications in modern medicinal chemistry and drug development. The document details its fundamental physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, and explores its critical role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide presents standardized protocols for analytical characterization and quality control, ensuring researchers and drug development professionals can confidently integrate this compound into their workflows. Safety and handling considerations are also addressed to promote best laboratory practices.

Core Physicochemical Properties and Structure

This compound is a key intermediate in organic synthesis, valued for its bifunctional nature. It incorporates a piperidine core, a common scaffold in pharmacologically active molecules, which is protected by a tert-butoxycarbonyl (Boc) group. The C4 position is functionalized with an ethyl acetate moiety, providing a reactive handle for further chemical modification.

The Boc protecting group is instrumental in synthetic strategies. It deactivates the piperidine nitrogen's nucleophilicity, preventing unwanted side reactions such as N-alkylation during the modification of the C4 side chain. This group is stable under a wide range of non-acidic conditions but can be selectively and cleanly removed using mild acids (e.g., trifluoroacetic acid), allowing for subsequent functionalization of the piperidine nitrogen.

Table 1: Key Physicochemical Identifiers
PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 135716-09-5[1][2][3]
Molecular Formula C₁₄H₂₅NO₄[2][3]
Molecular Weight 271.35 g/mol [2][3]
Canonical SMILES CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)CN/A
Appearance White to light yellow powder or crystal[4]
Primary Application PROTAC Linker, Heterocyclic Building Block[2][3]
Molecular Structure Diagram

Caption: 2D structure of the title compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via nucleophilic substitution, a foundational reaction in organic chemistry. A common and efficient strategy involves the alkylation of a piperidine derivative with an ethyl haloacetate.

Representative Synthetic Workflow

A plausible and field-proven approach starts from 1-Boc-piperidine-4-methanol. The alcohol is first converted to a better leaving group, such as a tosylate, which is then displaced by a suitable carbon nucleophile. However, a more direct route involves the Wittig or Horner-Wadsworth-Emmons reaction followed by reduction. An even more direct synthesis involves the nucleophilic substitution of ethyl bromoacetate with the enolate of N-Boc-4-piperidone, though this can be complex.

A straightforward conceptual pathway is the alkylation of a pre-formed enolate. The causality behind this choice is robust control over C-C bond formation at the desired position.

G sub 1-Boc-4-(hydroxymethyl)piperidine inter tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (α,β-unsaturated ester) sub->inter Oxidation & Wittig Reaction reagent1 1. Oxidation (e.g., PCC, Swern) 2. Ethyl (triphenylphosphoranylidene)acetate (Wittig Reagent) prod This compound inter->prod Alkene Reduction reagent2 Hydrogenation (e.g., H₂, Pd/C)

Caption: Conceptual synthetic workflow diagram.

Mechanistic Insight:

  • Oxidation: The primary alcohol on the Boc-protected piperidine is oxidized to an aldehyde. The choice of mild conditions (like Swern or Dess-Martin periodinane) is critical to avoid over-oxidation or side reactions.

  • Wittig Reaction: The resulting aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate, readily undergoes a Wittig reaction with a stabilized ylide like ethyl (triphenylphosphoranylidene)acetate. This step efficiently forms the carbon-carbon double bond and installs the ethyl ester functionality, yielding an α,β-unsaturated ester.

  • Reduction: The final step is the reduction of the carbon-carbon double bond. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for selectively reducing the alkene without affecting the ester or the Boc-protecting group. This delivers the target saturated compound with high fidelity.

Applications in Drug Discovery: The PROTAC Linker

A primary and high-value application of this molecule is its use as a building block for PROTAC linkers.[2] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2]

The linker component of a PROTAC is not merely a spacer; its length, rigidity, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The piperidine scaffold provides a semi-rigid structural element that can help orient the two ends of the PROTAC in a favorable conformation.

G Target Target Protein PROTAC Warhead Linker (Piperidine Core) E3 Ligase Ligand Target->PROTAC:f0 Ub Ubiquitin Tagging Target->Ub Ternary Complex Formation E3 E3 Ubiquitin Ligase PROTAC:f2->E3 PROTAC->Ub Ternary Complex Formation E3->Ub Ternary Complex Formation Proteasome Proteasome-Mediated Degradation Ub->Proteasome

Caption: Role of the linker in PROTAC mechanism.

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled via standard amide bond formation chemistry to an amine-functionalized E3 ligase ligand (e.g., derived from pomalidomide or VHL ligands). Following this coupling, the Boc group on the piperidine nitrogen is removed to reveal the secondary amine, which can then be alkylated or acylated with a warhead that binds the target protein.

Analytical and Quality Control Protocols

To ensure the identity, purity, and stability of the compound, a series of analytical tests are required. The following protocols are self-validating systems for routine quality control.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol validates the purity of the compound and detects any synthesis-related impurities or degradation products.

  • System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the compound in acetonitrile to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Data Analysis: Integrate the peak area of the main component and any impurities. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity of ≥95% is typically acceptable for use as a building block.[3]

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Resonances:

      • A singlet around 1.45 ppm (9H) corresponding to the tert-butyl protons of the Boc group.

      • A quartet around 4.12 ppm (2H) and a triplet around 1.25 ppm (3H) for the ethyl ester group (-OCH₂CH₃).

      • A multiplet structure for the piperidine ring protons, typically between 1.1-2.8 ppm.

      • A doublet around 2.2 ppm (2H) for the methylene protons adjacent to the carbonyl group (-CH₂COO-).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Resonances:

      • Signals for the Boc group carbons (~28.4 ppm for methyls, ~79.5 ppm for the quaternary carbon).

      • Signals for the ethyl ester carbons (~14.2 ppm for CH₃, ~60.3 ppm for OCH₂).

      • Signals for the piperidine ring carbons.

      • Carbonyl signals for the ester (~172 ppm) and the carbamate (~154 ppm).

  • Interpretation: The observed chemical shifts, integrations, and coupling patterns must be consistent with the proposed structure.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While this specific compound has not been exhaustively studied for its toxicological properties, data from structurally related molecules suggest it should be handled with care.

  • General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors.[5][6] Avoid contact with skin and eyes.[6]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[5]

  • Hazards: May cause skin, eye, and respiratory tract irritation.[7][8]

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

Disclaimer: This information is for research purposes only and is not intended for medical or diagnostic use. Always consult the material safety data sheet (MSDS) provided by the supplier before handling the compound.[1][8]

Conclusion

This compound is a well-defined chemical entity with significant utility in synthetic and medicinal chemistry. Its pre-protected piperidine core combined with a modifiable ester side chain makes it an ideal building block for complex molecular architectures. Its demonstrated role in the construction of PROTAC linkers highlights its importance in the development of next-generation therapeutics. The standardized analytical protocols provided herein offer a robust framework for quality assurance, enabling researchers to employ this versatile reagent with a high degree of confidence in their drug discovery and development endeavors.

References

  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3. National Center for Biotechnology Information.
  • PubChem. Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate. National Center for Biotechnology Information.
  • Stratech. This compound, min 95%, 100 grams.

Sources

IUPAC name for C14H25NO4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Isomeric Landscape of C14H25NO4 for Drug Discovery Professionals

Abstract

The molecular formula C14H25NO4 does not define a single chemical entity but rather represents a vast landscape of structural isomers. For researchers, scientists, and drug development professionals, this isomeric diversity presents both a formidable challenge and a significant opportunity. A subtle shift in atomic connectivity can dramatically alter a compound's pharmacological, pharmacokinetic, and toxicological profile. This guide provides a comprehensive framework for navigating the chemical space of C14H25NO4. We will dissect the structural variations among known isomers, discuss their predictable physicochemical properties, outline robust synthetic and analytical strategies, and propose a systematic workflow for characterization and biological evaluation. This document serves as a technical resource to empower scientists to unlock the therapeutic potential hidden within this single molecular formula.

The Isomeric Challenge: Beyond a Single IUPAC Name

In drug discovery, precision is paramount. While a molecular formula provides the elemental composition, it is the unique three-dimensional arrangement of these atoms that dictates biological function.[1][2] The formula C14H25NO4 can correspond to numerous molecules with different scaffolds, functional group positions, and stereochemistry. These structural isomers can exhibit profoundly different interactions with biological targets, leading to divergent therapeutic effects, metabolic pathways, and safety profiles.[3][4][5][6]

Regulatory bodies such as the FDA emphasize the need to treat stereoisomers as separate drugs, requiring distinct characterization and evaluation.[7][8] This underscores the necessity of moving beyond the molecular formula to a detailed structural understanding. This guide will use representative isomers of C14H25NO4 to illustrate key principles and methodologies applicable to the broader challenge of isomeric complexity in pharmaceutical research.

Structural Landscape of Representative C14H25NO4 Isomers

Analysis of public chemical databases, such as PubChem, reveals a variety of scaffolds for C14H25NO4. A predominant feature among many of these isomers is the presence of a tert-butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide and medicinal chemistry for the protection of amine functionalities.[9][][11][12][13][14]

The isomers can be broadly categorized by their core structures:

  • Cycloalkyl Derivatives: These compounds incorporate saturated carbocyclic rings like cyclopentane and cyclohexane. The rigidity and lipophilicity of these rings can significantly influence receptor binding and membrane permeability.

  • Piperidine Derivatives: The piperidine ring is a privileged scaffold found in numerous approved drugs.[15][16][17] Its basic nitrogen atom can be crucial for target engagement and can influence physicochemical properties like solubility.

  • Acyclic and Other Scaffolds: This category includes linear and other non-cyclic structures.

Below is a classification of several known C14H25NO4 isomers.

G cluster_0 C14H25NO4 Isomer Classification cluster_1 Cycloalkyl Scaffolds cluster_2 Heterocyclic Scaffolds C14H25NO4 Molecular Formula C14H25NO4 Cycloalkyl Cyclopentyl & Cyclohexyl Derivatives C14H25NO4->Cycloalkyl Heterocyclic Piperidine & Morpholine Derivatives C14H25NO4->Heterocyclic Isomer1 4-cyclopentyl-3-[(Boc)amino]butanoic acid Cycloalkyl->Isomer1 Isomer2 3-[1-[(Boc)amino]cyclohexyl]propanoic acid Cycloalkyl->Isomer2 Isomer3 3-[1-(Boc)piperidin-4-yl]butanoic acid Heterocyclic->Isomer3 Isomer4 2-morpholin-4-ylethyl 2-(1-hydroxycyclohexyl)acetate Heterocyclic->Isomer4

Caption: Classification of representative C14H25NO4 isomers.

Table 1: Representative Isomers of C14H25NO4 and Their Structural Features

IUPAC NamePubChem CIDCore ScaffoldKey Functional GroupsPredicted XlogP
4-cyclopentyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid136574240CyclopentylCarboxylic Acid, Boc-Carbamate3.0
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid56990247CyclohexylCarboxylic Acid, Boc-Carbamate2.4
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid71691536PiperidineCarboxylic Acid, Boc-Carbamate2.1
2-morpholin-4-ylethyl 2-(1-hydroxycyclohexyl)acetate3053871Morpholine, CyclohexylEster, Tertiary Amine, Tertiary Alcohol-

Synthetic Strategy: The Boc Protection Protocol

The prevalence of the Boc group among C14H25NO4 isomers necessitates a robust understanding of its application. The Boc group is installed to prevent the nucleophilic amine from participating in undesired side reactions during subsequent synthetic steps.[14] It is stable under most basic and nucleophilic conditions but can be readily removed with acid, providing crucial orthogonality in multi-step syntheses.[12]

Experimental Protocol: N-Boc Protection of a Generic Amino Acid

This protocol describes a standard procedure for protecting a primary or secondary amine, a foundational step for synthesizing many of the isomers discussed.

  • Dissolution: Dissolve the starting amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add triethylamine (Et3N, 1.5 eq) to the solution. Causality: The base deprotonates the ammonium salt of the amino acid, liberating the free amine to act as a nucleophile. It also neutralizes the acidic byproduct of the reaction.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) portion-wise while stirring at room temperature. Causality: (Boc)2O is the electrophilic source of the Boc group. Portion-wise addition controls the reaction rate and temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours, monitoring the consumption of the starting material by Thin-Layer Chromatography (TLC). Self-Validation: A successful reaction is confirmed by the disappearance of the starting material spot (which stains with ninhydrin) and the appearance of a new, higher Rf product spot (which does not).

  • Work-up: Dilute the reaction mixture with water and perform an aqueous work-up to remove water-soluble byproducts.

  • Extraction: Extract the aqueous layer with ethyl acetate. The Boc-protected product is organic-soluble.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization if necessary.

G start Start: Amino Acid + (Boc)2O step1 Dissolve in Solvent (e.g., Dioxane/Water) start->step1 step2 Add Base (e.g., Et3N) to deprotonate amine step1->step2 step3 Monitor Reaction (e.g., TLC) step2->step3 step4 Aqueous Work-up & Extraction step3->step4 step5 Purification (e.g., Chromatography) step4->step5 end End: Purified Boc-Protected Product step5->end

Caption: General workflow for N-Boc protection of an amino acid.

A Self-Validating Framework for Isomer Characterization

For any novel compound, including an isomer of C14H25NO4, a rigorous and systematic characterization is essential to establish its identity, purity, and potential for development. This process forms a self-validating loop where data from orthogonal techniques must converge to confirm the proposed structure.

G cluster_workflow Isomer Characterization Workflow synthesis Synthesis of C14H25NO4 Isomer separation Separation & Purification (HPLC, SFC) synthesis->separation elucidation Structural Elucidation (MS, NMR, IR) separation->elucidation screening Biological Screening (In vitro assays) elucidation->screening data_analysis Data Analysis & SAR Assessment screening->data_analysis decision Go/No-Go Decision data_analysis->decision

Caption: A systematic workflow for the characterization of a novel isomer.

Step 1: Separation and Purification

Given that synthetic routes may produce multiple isomers, robust separation is the first critical step.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating compounds based on polarity. Reversed-phase HPLC is often the method of choice for these types of molecules.

  • Supercritical Fluid Chromatography (SFC): Particularly powerful for separating stereoisomers (chiral separation) and is often faster and uses less organic solvent than HPLC.[7]

Step 2: Structural Elucidation

A combination of spectroscopic methods is required to unambiguously determine the atomic connectivity.

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental formula C14H25NO4. Fragmentation patterns can offer clues about the structure.[18]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for mapping the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of proton signals reveal the precise connectivity of the atoms.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups. A strong absorption between 1680-1720 cm⁻¹ is characteristic of the carbamate carbonyl in the Boc group.[19]

Table 2: Expected Spectroscopic Data for a Representative Isomer (3-[1-(Boc)piperidin-4-yl]butanoic acid)

TechniqueFeatureExpected Observation
HRMS [M+H]⁺Exact mass corresponding to C14H26NO4⁺
¹³C NMR Carbamate C=O~155 ppm
Carboxylic Acid C=O~175-180 ppm
Boc Quaternary C~80 ppm
¹H NMR Boc ProtonsSinglet, 9H, ~1.4 ppm
IR Carbamate C=O StretchStrong absorption, ~1690 cm⁻¹
Carboxylic Acid O-H StretchBroad absorption, ~2500-3300 cm⁻¹
Step 3: Biological Evaluation

The elucidated structure guides the initial biological screening strategy.

  • Target-Based Screening: The presence of specific scaffolds can suggest relevant targets. For example, cyclohexane carboxylic acid derivatives have been investigated as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis.[20] Piperidine-containing molecules are known to interact with a wide range of receptors and enzymes in the central nervous system.[17][21]

  • Phenotypic Screening: If a clear target is not apparent, phenotypic screens (e.g., cell viability, antibacterial activity) can uncover unexpected biological effects. For instance, certain Boc-protected dipeptides have demonstrated broad-spectrum antibacterial activity.[22][23]

Conclusion

The molecular formula C14H25NO4 is not an endpoint but a starting point for in-depth scientific investigation. It represents a diverse collection of isomeric structures, each with the potential for unique biological activity. For drug development professionals, successfully navigating this complexity requires a multi-faceted approach grounded in expert organic synthesis, rigorous analytical characterization, and strategic biological evaluation. By systematically separating, identifying, and testing these isomers, the research community can efficiently sift through the chemical space to identify promising new therapeutic candidates. This guide provides a foundational framework for that endeavor, transforming the challenge of isomerism into an opportunity for discovery.

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
  • Dwivedi, A., & St-Pierre, Y. (2015). Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS). In Ion Mobility-Mass Spectrometry. Methods in Molecular Biology. [Link]
  • Hodous, B. L., & Scanlan, T. S. (2001). Synthesis of Boc-protected bicycloproline. Organic Letters, 3(22), 3427–3429. [Link]
  • The Role of Isomerism in Biological Activity. (n.d.). Solubility of Things. [Link]
  • Bioanalytical Method Development: Isomers. (n.d.). BioPharma Services. [Link]
  • Peptide Synthesis. (2024). Chemistry LibreTexts. [Link]
  • The Significance of Amino Acid Derivatives in Pharmaceutical Manufacturing: A Look at Boc-2-Aminobutanoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • The Role of Geometric Isomers in Drug Efficacy and Toxicity. (2025).
  • Singh, J., et al. (2025). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Biopolymers. [Link]
  • Process for preparing Boc protected amino acid by (Boc)2O. (2006).
  • A review of drug isomerism and its significance. (2025).
  • Patel, M., et al. (n.d.). Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [Link]
  • Chapter 6: Isomerism in Organic Compounds and Drug Molecules: Chemistry and Significance in Biology. (2023). In Principles of Organic Chemistry for B.Sc. Nursing Students.
  • Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. (1997).
  • Cole, J., et al. (n.d.). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).
  • Understanding Boc-Protected Amino Acids: Essential Tools for Research Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Gupte, A., et al. (2014). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. European Journal of Medicinal Chemistry. [Link]
  • (1,1'-Bicyclohexyl)-1-carboxylic acid. (n.d.). PubChem. [Link]
  • Development of New Stereoisomeric Drugs. (1992). U.S.
  • Cyclohexanecarboxylic acid. (n.d.). Wikipedia. [Link]
  • Wang, T., & Olumolade, O. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The Development of Single-Isomer Molecules: Why and How. (2014). CNS Spectrums. [Link]
  • Cyclohexanecarboxylic acid. (n.d.). PubChem. [Link]
  • Isomers and Isomerism. (n.d.). University of Technology, Iraq. [Link]
  • Piperidine and acetic acid as catalysts for Knoevenagel condensation. (n.d.).
  • Amino-cyclohexane Carboxylic Acid Inhibitors of Arginase. (2022).
  • Pharmacological Applications of Piperidine Deriv
  • Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. (1998).
  • Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Molnar Institute. [Link]
  • Properties and Trends of Organic Compounds. (n.d.). Student Academic Success, University of Central Florida. [Link]
  • Boc Protected Compounds. (n.d.). ASNA Company for advanced technologies Ltd. [Link]
  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. (2018). Molecules. [Link]
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. [Link]
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). Molecules. [Link]
  • Isomerism in Organic Compounds. (2022). Chemistry Notes. [Link]
  • Dr.
  • Structural Isomerism. (n.d.). Doc Brown's Chemistry. [Link]

Sources

A Technical Guide to the SMILES Notation of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the Simplified Molecular-Input Line-Entry System (SMILES) notation for the molecule Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. As a vital tool in chemoinformatics and computational drug design, a comprehensive understanding of SMILES is paramount for the unambiguous representation and manipulation of chemical structures. This document will deconstruct the SMILES string of the target molecule, elucidating the principles of its formation and offering insights into its practical application.

Introduction to SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. Developed in the 1980s, SMILES has become a cornerstone of chemical informatics, enabling the storage, retrieval, and searching of chemical information in a human-readable format. Its widespread adoption is a testament to its efficiency in representing complex molecular structures in a compact and machine-parsable manner.

The core strength of SMILES lies in its ability to encode molecular topology, including atoms, bonds, connectivity, and, in its isomeric form, stereochemistry and isotopic information. This allows for the conversion of two-dimensional structural diagrams into a linear string, facilitating database management, quantitative structure-activity relationship (QSAR) modeling, and other computational chemistry tasks.

The Chemical Structure of this compound

Before delving into its SMILES notation, it is crucial to understand the molecular architecture of this compound. This molecule is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by two key substituents: a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and an ethyl acetate group attached at the 4-position of the piperidine ring.

The structure can be systematically broken down into three primary components:

  • A piperidine ring: A saturated six-membered ring containing one nitrogen atom.

  • A tert-butoxycarbonyl (Boc) group: Attached to the nitrogen of the piperidine ring. This is a common protecting group in organic synthesis.

  • An ethyl 2-(piperidin-4-yl)acetate group: An ethyl ester substituent at the 4-position of the piperidine ring.

These structural features are crucial for determining the corresponding SMILES notation.

Deriving the SMILES Notation

The canonical SMILES for this compound is: CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C

Deconstruction of the SMILES String

To comprehend how this SMILES string accurately represents the molecule, let's dissect it into its constituent parts.

SMILES FragmentCorresponding Molecular SubstructureExplanation
CCOC(=O)Ethyl Acetate GroupCC represents the ethyl group, O is the ester oxygen, C(=O) denotes the carbonyl group.
CMethylene BridgeA single carbon atom linking the ethyl acetate group to the piperidine ring.
C1CCN(CC1)Piperidine RingC1 starts the ring. The subsequent atoms (C, C, N) are in the ring. The 1 closes the ring. The nitrogen N is part of the ring.
( ... )BranchingThe parentheses indicate a branch from the main chain. In this case, the Boc group is a branch on the piperidine nitrogen.
C(=O)OC(C)(C)CTert-butoxycarbonyl (Boc) GroupC(=O) is the carbonyl, O is the ester oxygen, and C(C)(C)C represents the tert-butyl group with a central carbon bonded to three methyl groups.

The following diagram illustrates the relationship between the SMILES string and the molecular structure:

G cluster_smiles SMILES String cluster_structure Molecular Structure s1 CCOC(=O) s2 C n1 Ethyl Acetate s1->n1 represents s3 C1CCN(CC1) n2 Methylene Bridge s2->n2 represents s4 C(=O)OC(C)(C)C n3 Piperidine Ring s3->n3 represents n4 Boc Group s4->n4 represents

Caption: Correlation between SMILES fragments and molecular substructures.

Step-by-Step Generation of the SMILES String

The generation of a SMILES string follows a set of rules that traverse the molecular graph. Here is a plausible workflow for generating the SMILES for our target molecule:

  • Start with the Ethyl Group: Begin at one end of the molecule. The ethyl group (CC) is a logical starting point.

  • Add the Ester Oxygen: The next atom is the ester oxygen (O).

  • Define the Carbonyl Group: The subsequent carbon is double-bonded to an oxygen, represented as C(=O).

  • Incorporate the Methylene Bridge: A single carbon (C) connects the ester to the piperidine ring.

  • Construct the Piperidine Ring: The next carbon is part of the ring. We label it with a 1 (C1). We then proceed around the ring: C, C, N.

  • Branch for the Boc Group: The nitrogen atom has a substituent, the Boc group. This is enclosed in parentheses (...).

  • Define the Boc Group: Inside the parentheses, we describe the Boc group: a carbonyl C(=O), an oxygen O, and the tert-butyl group C(C)(C)C.

  • Continue and Close the Ring: After the branch, we continue around the piperidine ring with CC and then close the ring with the same number we started with, 1.

This systematic traversal of the molecular graph results in the unambiguous SMILES string: CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C.

The workflow for generating the SMILES string can be visualized as follows:

G start Start s1 Ethyl Group (CC) start->s1 s2 Ester Oxygen (O) s1->s2 + s3 Carbonyl (C(=O)) s2->s3 + s4 Methylene Bridge (C) s3->s4 + s5 Piperidine Ring Start (C1) s4->s5 + s6 Piperidine Chain (CCN) s5->s6 + s7 Boc Group Branch (C(=O)OC(C)(C)C) s6->s7 add branch s8 Continue Ring (CC) s7->s8 continue main chain s9 Close Ring (1) s8->s9 + end_node End s9->end_node

Caption: Step-by-step workflow for SMILES string generation.

Conclusion

The SMILES notation CCOC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C provides a concise and accurate representation of this compound. This guide has demonstrated the systematic deconstruction and generation of this SMILES string, highlighting the logical rules that underpin this powerful chemoinformatic tool. For researchers and professionals in drug development, a firm grasp of SMILES is not merely a technical skill but a fundamental component of modern chemical data handling and analysis.

References

  • PubChem. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

Sources

Key features of the piperidine ring in this compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Features of the Piperidine Ring

Abstract

The piperidine ring, a six-membered nitrogenous heterocycle, stands as a cornerstone in modern medicinal chemistry.[1] Its frequent appearance in a vast array of natural products and FDA-approved pharmaceuticals solidifies its status as a "privileged scaffold" in drug design.[1][2][3] This guide provides a detailed examination of the piperidine moiety, moving beyond a simple structural description to explore the nuanced interplay of its conformational dynamics, physicochemical properties, and the resulting impact on biological activity. We will dissect the causality behind its widespread use, offering field-proven insights into how this seemingly simple ring can be strategically manipulated to optimize a compound's potency, selectivity, and pharmacokinetic profile.

Fundamental Physicochemical and Structural Architecture

The utility of the piperidine scaffold is rooted in its fundamental chemical properties. It is a saturated heterocyclic amine consisting of a six-membered ring with five sp3-hybridized carbon atoms and one sp3-hybridized nitrogen atom.[4] This structure provides a robust three-dimensional framework that can be strategically decorated with substituents to achieve precise interactions with biological targets.[2]

Basicity and Lipophilicity: The Twin Pillars of Interaction

Two of the most critical physicochemical parameters governed by the piperidine ring are its basicity and lipophilicity.

  • Basicity: The nitrogen atom imparts a basic character to the ring. The conjugate acid of piperidine has a pKa of approximately 11.22, making it a strong base.[2] This basicity is crucial for forming salt bridges with acidic residues in protein binding pockets, a common and powerful interaction for enhancing ligand affinity. Furthermore, this property can be leveraged to improve aqueous solubility through salt formation, a key consideration for drug formulation.

  • Lipophilicity: With a logP (octanol/water partition coefficient) of about 0.84, piperidine is moderately lipophilic.[2][5] This property is a double-edged sword; it aids in cell membrane permeability but can also contribute to off-target interactions if not properly balanced. The choice to incorporate a piperidine ring is often a strategic decision to fine-tune a molecule's overall lipophilicity.[2]

PropertyValueSignificance in Drug Design
Molecular Formula C₅H₁₁NFoundational structure.
pKa of Conjugate Acid ~11.22Strong basicity allows for ionic interactions and solubility modulation.[2]
logP (Octanol/Water) 0.84Moderate lipophilicity influences solubility and cell permeability.[2][5]
Appearance Colorless LiquidBasic physical state.[5][6]
Conformational Dynamics: The Chair Conformation and its Implications

The non-planar, saturated nature of the piperidine ring means it is not a static entity. Its conformational flexibility is a defining feature that profoundly influences biological activity.[7][8]

The ring predominantly adopts a chair conformation , which is significantly more stable than the boat or twist-boat forms.[9][10] Crucially, there are two distinct chair conformations related by ring inversion. These conformers are distinguished by the orientation of the substituent on the nitrogen atom (or the N-H bond), which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).[9]

The equatorial conformation is generally the more stable of the two.[9] The orientation of substituents on the carbon atoms of the ring is equally critical. Their positioning in either axial or equatorial positions dictates the three-dimensional shape of the molecule, which in turn governs how it fits into a biological target. This stereochemical sensitivity is a paramount consideration in structure-activity relationship (SAR) studies.[1] The polarity of the solvent can also influence which conformer is more stable.[9][11][12]

Fig. 1: Piperidine ring inversion between axial and equatorial conformers.

The Role of the Piperidine Ring in Medicinal Chemistry

The piperidine moiety enhances "druggability" by improving metabolic stability and pharmacokinetic (ADME) properties, often while reducing toxicity.[13] Its synthetic tractability allows for extensive chemical modification, making it an ideal scaffold for building compound libraries.[14][15]

Structure-Activity Relationships (SAR)

The biological activity of piperidine-containing compounds is exquisitely dependent on the substitution pattern on the ring.[1] The position, nature, and stereochemistry of each functional group can dramatically alter potency and selectivity.[1][16] For example, in the development of certain kinase inhibitors, a specific substitution pattern on the piperidine ring is essential for fitting into the ATP-binding pocket and achieving high potency.[17]

This sensitivity allows medicinal chemists to systematically probe the chemical space around a target. By making small, deliberate changes to the substituents on the piperidine core, they can map the interactions necessary for optimal biological effect. This iterative process is the foundation of SAR-driven drug discovery.

SAR_Concept Piperidine Piperidine Core R1 R1 Piperidine->R1 Position R2 R2 Piperidine->R2 Stereochem R3 R3 Piperidine->R3 Nature R4 R4 Piperidine->R4 Size Activity Biological Activity R1->Activity R2->Activity R3->Activity R4->Activity

Fig. 2: Conceptual model of Structure-Activity Relationships (SAR).
Pharmacokinetic (ADME) Profile

A compound's success as a drug is heavily dependent on its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The piperidine ring is generally considered metabolically stable.[2][13] However, the carbon atoms adjacent (alpha) to the nitrogen are often susceptible to oxidation by cytochrome P450 enzymes.[2][18] Strategically placing substituents at these positions can sterically hinder and block this metabolic pathway, thereby increasing the compound's half-life.

The ring's balance of hydrophilicity and lipophilicity also plays a critical role in absorption and distribution, influencing its ability to cross biological membranes and reach its target tissue.[13][19]

Bioisosteric Replacements

In some cases, the piperidine ring itself may be a metabolic liability or may not provide the optimal vector for substituents. In such scenarios, bioisosteric replacement is a powerful strategy. Bioisosteres are chemical groups that have similar physical or chemical properties and produce broadly similar biological effects. Spirocyclic systems, such as 2-azaspiro[3.3]heptane, have been successfully used as piperidine bioisosteres to improve metabolic stability and solubility.[13][18][20][21]

Methodologies for Characterization and Analysis

A robust understanding of a piperidine-containing compound requires both experimental and computational validation. The protocols described below represent self-validating systems for interrogating the key features of the piperidine ring.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the quintessential experimental technique for determining the conformational preferences of piperidine derivatives in solution.[11][12] The causality behind this choice is its ability to measure coupling constants (J-values) between adjacent protons, which are directly related to the dihedral angle between them and thus reveal the ring's conformation.

Objective: To determine the dominant chair conformation and substituent orientation of a piperidine derivative.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as polarity can influence conformation.[11]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and basic coupling patterns.

    • Acquire a two-dimensional COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity within the ring.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, which helps differentiate between axial and equatorial orientations.

  • Spectral Analysis:

    • Assign Protons: Use the COSY spectrum to walk through the spin system of the piperidine ring and assign each proton signal.

    • Measure Coupling Constants (³JHH): Analyze the multiplicity of the signals in the ¹H spectrum. Large coupling constants (typically 8-12 Hz) between vicinal protons (e.g., H-2 and H-3) are indicative of a diaxial relationship. Small coupling constants (typically 2-5 Hz) suggest an axial-equatorial or diequatorial relationship.

    • Analyze NOE Cross-peaks: In the NOESY spectrum, look for cross-peaks between protons. A strong NOE between protons at positions 1 and 3/5 (a 1,3-diaxial interaction) is definitive proof of their axial orientation.

Computational Protocol: Conformational Analysis using DFT

Computational chemistry provides invaluable insight into the relative energies and geometries of different conformers.[7] Density Functional Theory (DFT) is a robust method for these calculations.[11][22]

Objective: To calculate the relative energies of the possible conformers (e.g., axial-chair, equatorial-chair, twist-boat) of a piperidine derivative.

Methodology:

  • Initial Structure Generation: Using molecular modeling software (e.g., Avogadro, GaussView), build the 3D structures for all plausible conformers of the piperidine derivative.

  • Geometry Optimization:

    • Perform a full geometry optimization for each generated structure. A widely accepted level of theory is the B3LYP functional with a 6-311+G(d,p) basis set.[22] This provides a good balance between accuracy and computational cost.

    • The optimization should be performed in vacuo (gas phase) and with a polarizable continuum model (PCM) to simulate the solvent used in experimental studies (e.g., water, chloroform).[11]

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections.

  • Energy Analysis: Compare the Gibbs free energies (G) of all optimized conformers. The structure with the lowest free energy is the predicted most stable conformer. The energy difference (ΔG) between conformers can be used to calculate their expected population ratio at a given temperature.

  • Validation: Compare the computationally predicted lowest-energy conformer with the results obtained from NMR spectroscopy. Strong agreement between the two methods provides a high degree of confidence in the conformational assignment.

Computational_Workflow A 1. Initial Structure Generation (e.g., Axial-Chair, Equatorial-Chair) B 2. Geometry Optimization (DFT) (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Gibbs Free Energy Analysis (Compare ΔG of Conformers) C->D E 5. Validation (Compare with Experimental NMR Data) D->E

Fig. 3: Standard workflow for computational conformational analysis.

Conclusion

The piperidine ring is far more than a simple cyclic amine; it is a dynamic and versatile scaffold that offers medicinal chemists a powerful tool for molecular design. Its key features—a conformationally constrained three-dimensional architecture, a strategically placed basic nitrogen, and finely tunable physicochemical properties—make it an enduring and invaluable component in the development of novel therapeutics. A thorough understanding of its conformational behavior, supported by rigorous experimental and computational analysis, is essential for unlocking its full potential in the pursuit of more effective and safer medicines.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Ataman Kimya. Piperidine.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
  • Yousr, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Ataman Kimya. PIPERIDINE.
  • Vitaku, E., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
  • Tucci, F. C., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. Bioorganic & Medicinal Chemistry Letters, 14(7), 1795-1798. [Link]
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • National Center for Biotechnology Information. (n.d.). Piperidine.
  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis.
  • Li, Y., et al. (2019). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Omega, 4(2), 3201-3212. [Link]
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry.
  • Encyclopedia.pub. (2023).
  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
  • Ali, H. N., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 18(1), 86-101. [Link]
  • Wolf, L. M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6147. [Link]
  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. [Link]
  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
  • Jeyaraman, R., & Ravindran, T. (1998). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 110(3), 221-229. [Link]
  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1465-1488. [Link]
  • Fu, W., et al. (2009). Piperidine-renin inhibitors compounds with improved physicochemical properties. Bioorganic & Medicinal Chemistry Letters, 19(21), 6041-6045. [Link]
  • DTIC. (2025). Piperidine Synthesis.
  • Sci-Method. (2025). Piperidine Ring: Significance and symbolism. Sci-Method. [Link]
  • Kamalraj, S., et al. (2001). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry, 40B, 114-118. [Link]
  • Wolf, L. M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]
  • Chatterjee, P., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine. Physical Chemistry Chemical Physics, 23(46), 26233-26241. [Link]
  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Kumar, S., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37621-37637. [Link]
  • Wolf, L. M., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. [Link]
  • ResearchGate. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0.

Sources

The Indispensable Shield: A Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and peptide research, the ability to selectively mask and unmask reactive functional groups is paramount. This strategic control, known as a protecting group strategy, is the bedrock upon which complex molecular architectures are built. Among the arsenal of protective moieties available to the modern chemist, the tert-butoxycarbonyl (Boc) group stands as a titan, celebrated for its robustness, reliability, and predictable reactivity. This in-depth technical guide provides a comprehensive exploration of the Boc protecting group, from its fundamental chemical principles to its practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The Cornerstone of Protection: Understanding the Boc Group's Unique Characteristics

The tert-butoxycarbonyl group is a carbamate-based protecting group primarily used for amines.[1][2] Its widespread adoption is a direct consequence of its unique chemical properties that satisfy the stringent criteria for an effective protecting group:

  • Ease of Introduction: The Boc group can be readily introduced onto a primary or secondary amine with high efficiency.

  • Stability: It exhibits remarkable stability across a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3][4]

  • Facile Cleavage: The Boc group is easily removed under specific and mild acidic conditions, a characteristic that underpins its strategic utility.[4][5]

  • Orthogonality: Its acid-labile nature makes it orthogonal to other key protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) groups.[3][6] This orthogonality is crucial for the selective deprotection of one functional group in the presence of others, a cornerstone of complex molecule synthesis.[1][6]

The steric bulk of the tert-butyl group plays a crucial role in its function, not only by sterically shielding the protected amine but also by influencing the mechanism of its removal.

The Art of Shielding: Boc Protection of Amines

The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[7][8] This reaction proceeds via a nucleophilic acyl substitution mechanism.[9]

Mechanism of Boc Protection

The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of Boc anhydride.[10] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate leaving group.[11] This leaving group is unstable and readily decomposes into the highly stable carbon dioxide gas and a tert-butoxide anion.[10] The tert-butoxide, a strong base, then deprotonates the newly formed carbamate, driving the reaction to completion.[12]

Boc_Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack Boc2O Boc₂O Boc2O->Intermediate ProtonatedCarbamate Protonated Carbamate Intermediate->ProtonatedCarbamate Collapse tBuOH t-BuOH Intermediate->tBuOH Leaving group decomposition CO2 CO₂ Intermediate->CO2 BocAmine R-NH-Boc ProtonatedCarbamate->BocAmine -H⁺ (by t-BuO⁻)

Caption: General mechanism of amine protection using Boc anhydride.

Experimental Protocol: General Procedure for Boc Protection of a Primary Amine

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH) (optional, depending on substrate)[3]

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or a biphasic mixture of water and an organic solvent)[8]

Procedure:

  • Dissolve the primary amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If using a base like TEA, add it to the solution. For amino acids, an aqueous basic solution (e.g., NaOH) is often employed.[13]

  • Add di-tert-butyl dicarbonate to the reaction mixture portion-wise at room temperature. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature for 1-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if an organic solvent was used, wash the reaction mixture with a weak aqueous acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Self-Validation: The formation of carbon dioxide gas provides a visual cue of the reaction's progress.[10] The final product can be characterized by NMR and Mass Spectrometry to confirm the addition of the Boc group.

The Controlled Unveiling: Deprotection of the Boc Group

The defining feature of the Boc group is its lability under acidic conditions.[14] This allows for its selective removal in the presence of other protecting groups that are stable to acid.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][15] This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[15][16] The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[15] The tert-butyl cation can then be trapped by a nucleophile or undergo elimination to form isobutylene gas.[15]

Boc_Deprotection BocAmine R-NH-Boc ProtonatedBocAmine Protonated Carbamate BocAmine->ProtonatedBocAmine Acid H⁺ Acid->ProtonatedBocAmine CarbamicAcid Carbamic Acid ProtonatedBocAmine->CarbamicAcid Fragmentation tBuCation t-Butyl Cation ProtonatedBocAmine->tBuCation Amine R-NH₃⁺ CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Isobutylene Isobutylene tBuCation->Isobutylene -H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

A potential complication during deprotection is the reaction of the highly reactive tert-butyl cation with nucleophilic residues in the substrate, such as methionine or tryptophan.[3][17] To prevent these unwanted side reactions, "scavengers" like anisole, thioanisole, or dithiothreitol (DTE) are often added to the deprotection cocktail to trap the carbocation.[14][17]

Comparative Deprotection Methodologies

The choice of acid and reaction conditions for Boc deprotection is critical and depends on the substrate's sensitivity to acid.

Deprotection ReagentTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 25-50% TFA in DCM, RT, 15-30 min[5][18]Fast and efficient. Volatile, easy to remove.Harsh for very acid-sensitive substrates.
Hydrochloric Acid (HCl) 4M HCl in Dioxane or Ethyl Acetate, RT, 1-4h[14][15]Product often precipitates as the HCl salt, aiding isolation.Dioxane is a hazardous solvent.
Aqueous Phosphoric Acid Reflux in water, 12-15 min[13]Environmentally benign. Selective for Boc over some other acid-labile groups.High temperature may not be suitable for all substrates.
Lewis Acids (e.g., ZnBr₂) ZnBr₂ in DCM[9]Can offer selectivity for secondary over primary N-Boc groups.Requires anhydrous conditions.
Experimental Protocol: Boc Deprotection using TFA

Materials:

  • Boc-protected amine (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., anisole, 1-2% v/v, optional)

Procedure:

  • Dissolve the Boc-protected amine in DCM in a round-bottom flask.

  • If required, add the scavenger to the solution.

  • Cool the solution in an ice bath and slowly add TFA (typically a 25-50% solution in DCM).

  • Remove the ice bath and stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extracting the free amine into an organic solvent.

Self-Validation: The evolution of CO₂ and isobutylene gas can be observed.[16] Complete removal of the Boc group can be confirmed by the disappearance of the tert-butyl signal in the ¹H NMR spectrum of the product and by mass spectrometry.

The Workhorse of Peptide Synthesis: Boc in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was instrumental in the development of solid-phase peptide synthesis (SPPS), a revolutionary technique pioneered by Bruce Merrifield.[19] In the "Boc/Bzl" strategy, the α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group, while the side-chain functional groups are protected with more acid-stable benzyl-based groups.[17][20]

The SPPS cycle using Boc chemistry involves the following key steps:

  • Deprotection: The Boc group of the resin-bound amino acid is removed with a moderately strong acid, typically 50% TFA in DCM.[18]

  • Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a base, such as diisopropylethylamine (DIEA), to generate the free amine.[18][20]

  • Coupling: The next Boc-protected amino acid is activated (e.g., with dicyclohexylcarbodiimide - DCC) and coupled to the free N-terminal amine of the growing peptide chain.[20]

  • Washing: Excess reagents and byproducts are washed away, leaving the elongated, Boc-protected peptide ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF).[18][19]

Boc_SPPS_Cycle Start Resin-Bound Boc-Amino Acid Deprotection 1. Deprotection (TFA/DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Wash 4. Washing Coupling->Wash Wash->Deprotection Next Cycle

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

While the Fmoc/tBu strategy has become more prevalent due to its milder deprotection conditions, the Boc/Bzl strategy remains highly valuable, particularly for the synthesis of long or hydrophobic peptides where aggregation can be problematic.[21][22] The acidic deprotection step in Boc chemistry protonates the newly exposed amine, which can help to disrupt intermolecular hydrogen bonding and reduce aggregation.[22]

Conclusion: A Timeless and Versatile Tool

The tert-butoxycarbonyl protecting group, since its introduction, has proven to be an exceptionally reliable and versatile tool in the arsenal of the synthetic organic chemist. Its predictable reactivity, robustness under a variety of conditions, and facile, selective removal have solidified its position as a cornerstone of modern organic synthesis. From the construction of complex natural products to the routine synthesis of peptides for drug discovery, the Boc group continues to empower scientists to build intricate molecular architectures with precision and efficiency. A thorough understanding of its chemistry, mechanisms, and the nuances of its application is essential for any researcher aiming to push the boundaries of chemical synthesis.

References

  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. (Source: commonorganicchemistry.com, URL: [Link])
  • Boc Protecting Group for Amines. Chemistry Steps. (Source: Chemistry Steps, URL: [Link])
  • Boc / Bzl Solid Phase Synthesis. Sunresin New Materials Co. Ltd. (Source: Sunresin, URL: [Link])
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. (Source: total-synthesis.com, URL: [Link])
  • Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable. (Source: Fiveable, URL: [Link])
  • 26.7: Peptide Synthesis. Chemistry LibreTexts. (Source: Chemistry LibreTexts, URL: [Link])
  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. (Source: commonorganicchemistry.com, URL: [Link])
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. (Source: AAPPTec, URL: [Link])
  • Boc Solid Phase Peptide Synthesis Methods. CreoSalus. (Source: CreoSalus, URL: [Link])
  • Boc-Protected Amino Groups. Organic Chemistry Portal. (Source: organic-chemistry.org, URL: [Link])
  • Amine Protection and Deprotection. Master Organic Chemistry. (Source: Master Organic Chemistry, URL: [Link])
  • BOC Protection and Deprotection. J&K Scientific LLC. (Source: J&K Scientific, URL: [Link])
  • tert-Butyloxycarbonyl protecting group. Wikipedia. (Source: Wikipedia, URL: [Link])
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. (Source: Hebei Boze Chemical, URL: [Link])
  • Protective Groups. Organic Chemistry Portal. (Source: organic-chemistry.org, URL: [Link])
  • Peptide Synthesis - FAQ. AAPPTec. (Source: AAPPTec, URL: [Link])
  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. (Source: University of Bristol, URL: [Link])
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. (Source: Neliti, URL: [Link])
  • T boc fmoc protocols in peptide synthesis. SlideShare. (Source: SlideShare, URL: [Link])
  • Protecting group. Wikipedia. (Source: Wikipedia, URL: [Link])
  • Basic Peptides synthesis introduction. LifeTein®. (Source: LifeTein, URL: [Link])
  • Boc Protection - Common Conditions. Common Organic Chemistry. (Source: commonorganicchemistry.com, URL: [Link])
  • Tert-Butyloxycarbonyl Protecting Group. Hebei Boze Chemical Co., Ltd. (Source: Hebei Boze Chemical, URL: [Link])

Sources

Foreword: The Evolving Landscape of Medicinal Chemistry

Sources

The Strategic Synthesis and Application of Intermediates in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

This guide provides an in-depth exploration of the pivotal role of chemical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). Moving beyond a simple definition, we will dissect the strategic, chemical, and process-related considerations that elevate intermediates from mere stepping stones to the linchpin of successful drug development. This document is intended for researchers, chemists, and drug development professionals seeking to understand the causality behind synthetic choices and the methodologies that ensure quality, scalability, and stereochemical precision.

Section 1: The Strategic Imperative of Intermediates

In pharmaceutical manufacturing, an intermediate is a chemical compound produced during the synthesis of an API. It is not the final drug substance but a crucial molecular building block in the synthetic pathway.[1][2] The quality and purity of these intermediates have a direct and profound impact on the safety and efficacy of the final medication.[3]

The true strategic value of intermediates is realized when planning a synthetic route. A complex API can be assembled in a linear fashion, where reagents are added sequentially, or through a convergent approach, where different fragments of the molecule are synthesized separately and then combined.[4]

Linear Synthesis: A → B → C → ... → API

Convergent Synthesis: Fragment A → Intermediate A' Fragment B → Intermediate B' Intermediate A' + Intermediate B' → API

Convergent synthesis is almost always preferred in industrial settings.[5] If each step in a 6-step linear synthesis has an 80% yield, the overall yield is a mere 26% (0.8^6). In a convergent approach where two 3-step intermediates are synthesized (each with a 51.2% yield) and then coupled in a final step (at 80%), the overall yield is over 40%. This dramatic increase in efficiency, coupled with the ability to de-risk the process by perfecting the synthesis of key intermediates independently, makes the convergent strategy a cornerstone of modern pharmaceutical development.[6][7]

Synthesis_Strategy cluster_linear Linear Synthesis (Lower Overall Yield) cluster_convergent Convergent Synthesis (Higher Overall Yield) A A B B A->B C C B->C D D C->D API_L API D->API_L F1 Fragment 1 F2 Fragment 2 Int1 Intermediate 1 Int2 Intermediate 2 API_C API

Section 2: Case Study: The Synthesis of Atorvastatin

Atorvastatin, a blockbuster cholesterol-lowering drug, provides an excellent example of a convergent synthesis reliant on a critical chiral intermediate.[8] The molecule consists of a central pyrrole core and a stereochemically complex side-chain. A key intermediate in many commercial syntheses is (4R,6R)-tert-butyl 6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate .[8][9]

This intermediate contains the two crucial chiral centers that are essential for the drug's ability to inhibit HMG-CoA reductase.[8] Its synthesis is a significant undertaking, often employing advanced biocatalytic methods to set the stereochemistry with high precision.[10] The core of the drug, the pyrrole ring system, is synthesized separately via a Paal-Knorr condensation.[11][12] The final stages of the synthesis involve coupling this key chiral intermediate with the pyrrole core.

// Nodes Pyrrole_Precursors [label="Paal-Knorr\nPrecursors", fillcolor="#FBBC05"]; Pyrrole_Core [label="Pyrrole Core\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideChain_Precursors [label="Achiral Starting\nMaterials", fillcolor="#FBBC05"]; Chiral_Intermediate [label="Key Chiral Side-Chain\nIntermediate\n(CAS 125995-13-3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Atorvastatin [label="Atorvastatin", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pyrrole_Precursors -> Pyrrole_Core [label=" Paal-Knorr\n Synthesis"]; SideChain_Precursors -> Chiral_Intermediate [label=" Asymmetric\n Synthesis/\n Biocatalysis"]; Pyrrole_Core -> Atorvastatin [label=" Coupling"]; Chiral_Intermediate -> Atorvastatin; } endsubdot Caption: Convergent synthesis workflow for Atorvastatin.

Representative Protocol: Biocatalytic Synthesis of Statin Side-Chain Intermediate

This protocol outlines a conceptual chemoenzymatic route for producing the chiral diol, a precursor to the main intermediate. It leverages enzymes for high stereoselectivity.[10]

Materials:

  • Ethyl chloroacetoacetate

  • 2-Deoxyribose-5-phosphate aldolase (DERA) enzyme

  • Acetaldehyde

  • Buffer solution (e.g., potassium phosphate, pH 7.5)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Sodium borohydride (NaBH₄)

  • Methanol

Equipment:

  • Bioreactor or temperature-controlled reaction vessel

  • pH meter and controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Enzymatic Aldol Reaction:

    • Charge the bioreactor with buffer solution and the DERA enzyme.

    • Initiate stirring and control the temperature at 25-30°C.

    • Simultaneously feed acetaldehyde and ethyl chloroacetoacetate into the reactor. The DERA enzyme catalyzes a stereoselective aldol reaction, forming a chiral lactol intermediate.[10] The precise control of substrate addition is critical to prevent enzyme inhibition and side reactions.

    • Monitor the reaction progress using HPLC until substrate consumption ceases.

  • Extraction:

    • Once the reaction is complete, extract the aqueous phase with ethyl acetate to isolate the organic product.

    • Combine the organic layers and wash with brine.

  • Reduction to Diol:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the resulting crude intermediate in methanol and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) in portions to reduce the ketone, yielding the desired chiral diol. This step must be performed carefully due to hydrogen gas evolution.

    • Monitor by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction by slowly adding acetone, followed by acidification with dilute HCl.

    • Remove the solvent via rotary evaporation.

    • The resulting crude diol can then be purified by column chromatography or crystallization to yield the highly pure chiral intermediate, ready for subsequent synthetic steps.

Section 3: Privileged Scaffolds as High-Value Intermediates

In medicinal chemistry, a "privileged structure" is a molecular framework or scaffold that can bind with high affinity to multiple biological targets.[13][14] This versatility makes them ideal starting points for designing compound libraries and, consequently, high-value intermediates for synthesis.[15] The concept was first introduced by Evans et al. in 1988.[14] Examples include benzodiazepines, arylpiperazines, and various heterocyclic cores.[16]

The Suzuki-Miyaura cross-coupling is a powerful and widely used reaction in pharmaceutical synthesis to create C-C bonds, particularly for constructing biaryl scaffolds found in many drugs. This reaction involves coupling an organoboron compound with an organohalide using a palladium catalyst.

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05"]; OxAdd [label="R¹-Pd(II)L₂-X", fillcolor="#FFFFFF"]; Transmetal [label="R¹-Pd(II)L₂-R²", fillcolor="#FFFFFF"]; Product [label="R¹-R²", shape=box, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for inputs/outputs R1X [label="R¹-X", shape=plaintext]; R2B [label="R²-B(OR)₂", shape=plaintext]; Base [label="Base", shape=plaintext]; BX [label="[B(OR)₂X]⁻", shape=plaintext];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; R1X -> OxAdd; OxAdd -> Transmetal [label=" Transmetalation"]; R2B -> Transmetal; Base -> Transmetal; Transmetal -> Pd0 [label=" Reductive\n Elimination"]; Transmetal -> Product [style=dashed]; Transmetal -> BX [style=dashed]; } endsubdot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling for Biaryl Intermediate Synthesis

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

  • Reaction Execution:

    • Add the degassed Toluene/Water solvent mixture via syringe. The water is necessary to dissolve the inorganic base.

    • Heat the mixture to 80-90°C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with water and then brine.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl intermediate.

Section 4: Chiral Intermediates: The Gateway to Stereospecific APIs

Chirality is a fundamental property in pharmaceutical science. The three-dimensional arrangement of atoms in a drug molecule dictates its interaction with chiral biological targets like enzymes and receptors.[17] A drug's desired therapeutic effect may reside in one enantiomer (the eutomer), while the other (the distomer) could be inactive or even cause toxic side effects.[18] The thalidomide tragedy, where one enantiomer was therapeutic and the other teratogenic, is a stark reminder of this principle.[17] Consequently, producing enantiomerically pure drugs is a regulatory and safety imperative, with over 60% of small-molecule drugs being chiral.[17]

The synthesis of chiral intermediates is the most effective way to ensure the final API has the correct stereochemistry.[19] The primary strategies include:

  • Chiral Pool Synthesis: Starting with naturally occurring chiral molecules.[18]

  • Resolution: Separating a 50:50 racemic mixture.[18]

  • Asymmetric Synthesis: Using a chiral catalyst, reagent, or auxiliary to convert an achiral starting material into a predominantly single enantiomer product.[20][21] This is often the most efficient and economical approach on an industrial scale.

// Nodes Start [label="Achiral Starting\nMaterial", fillcolor="#FBBC05"]; Catalyst [label="Chiral Catalyst\nor Auxiliary", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transition [label="Diastereomeric\nTransition States\n(Unequal Energy)", fillcolor="#FFFFFF"]; Product [label="Enantiomerically Enriched\nProduct (e.g., >99% ee)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Transition; Catalyst -> Transition; Transition -> Product [label=" Lower energy path\n is favored"]; } endsubdot Caption: Logic of catalyst-controlled asymmetric synthesis.

Protocol: Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a Nobel Prize-winning reaction that converts allylic alcohols into chiral epoxides with very high enantioselectivity. These epoxide intermediates are versatile building blocks for many complex chiral molecules.[22]

Materials:

  • Allylic alcohol (1.0 eq)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (0.1 eq)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET) (0.12 eq)

  • tert-Butyl hydroperoxide (TBHP) in decane (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4Å)

Equipment:

  • Flame-dried round-bottom flask with a septum

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Stirrer and cooling bath (-20°C)

Procedure:

  • Catalyst Formation:

    • Add anhydrous DCM and powdered 4Å molecular sieves to a flame-dried flask under an inert atmosphere. The sieves are critical for removing water, which deactivates the catalyst.

    • Cool the suspension to -20°C.

    • Add Ti(OⁱPr)₄ via syringe, followed by the chosen chiral tartrate ligand. The choice of (+)- or (-)-DET determines which face of the alkene is epoxidized, yielding one of two possible enantiomers.

    • Stir the mixture for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Epoxidation Reaction:

    • Add the allylic alcohol to the catalyst mixture.

    • Slowly add the TBHP solution dropwise over 1-2 hours, maintaining the temperature at -20°C. The slow addition is necessary to control the exothermic reaction and ensure high selectivity.

  • Quenching and Work-up:

    • After the reaction is complete (monitored by TLC), warm the mixture to 0°C and add a saturated aqueous solution of ferrous sulfate or sodium sulfite to decompose excess peroxide.

    • Stir vigorously for 1 hour, then allow the mixture to warm to room temperature.

    • Filter the mixture through celite to remove titanium salts.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate to yield the crude chiral epoxide intermediate.

  • Purification:

    • Purify via flash chromatography to obtain the enantiomerically pure epoxide.

Section 5: Process Development & Scale-Up of Intermediates

Translating a synthetic route from a research laboratory to a manufacturing plant is a complex process known as scale-up.[23] A route that works on a gram scale may be unsafe, uneconomical, or unreliable at a kilogram or ton scale.[24] Process development focuses on creating a safe, robust, reproducible, and economical manufacturing process.[23]

Key considerations include:

  • Route Scouting: The initial "discovery" route is often replaced with one that avoids expensive reagents, extreme temperatures or pressures, and hazardous reaction conditions.

  • Impurity Profiling: Identifying and characterizing impurities in intermediates is critical, as they can be carried through to the final API.[25] Regulatory bodies require strict control of potentially mutagenic impurities to parts-per-million (ppm) levels.[25]

  • Process Safety: Thorough evaluation of reaction thermodynamics (exotherms) and potential hazards is mandatory to prevent runaway reactions during large-scale production.[23]

  • Analytical Controls: Robust analytical methods are required to monitor reaction progress and ensure the quality and purity of isolated intermediates at every stage.[26]

Data Presentation: Common Analytical Techniques for Intermediate Characterization
Analytical TechniqueAbbreviationPrimary Application in Intermediate AnalysisInformation Gained
High-Performance Liquid ChromatographyHPLCPurity assessment, reaction monitoring, impurity quantificationPurity (area %), presence of starting materials, byproducts
Gas ChromatographyGCAnalysis of volatile intermediates and residual solventsPurity of volatile compounds, solvent content
Mass SpectrometryMSMolecular weight determination, structural confirmationConfirmation of desired product mass, identification of unknown impurities
Nuclear Magnetic Resonance SpectroscopyNMRDefinitive structure elucidation, quantitative analysisPrecise chemical structure, stereochemistry, quantitative purity (qNMR)
Infrared SpectroscopyIRFunctional group identificationPresence of key bonds (e.g., C=O, O-H, N-H)

Section 6: Conclusion & Future Outlook

Pharmaceutical intermediates are far more than simple waypoints on a synthetic map. They are strategic assets that, when designed and controlled with precision, enable the efficient, safe, and reliable production of life-saving medicines. The careful selection of synthetic routes, the implementation of asymmetric technologies to control stereochemistry, and rigorous process development are all centered on the mastery of these crucial molecular building blocks.

The future of intermediate synthesis is being shaped by two transformative technologies:

  • Flow Chemistry: This approach involves performing chemical reactions in a continuous stream through a reactor rather than in a traditional batch-wise fashion.[27] Flow chemistry offers superior control over reaction parameters (temperature, pressure, mixing), enhanced safety by minimizing the volume of hazardous materials at any given time, and seamless scalability, making it a revolutionary technology for manufacturing intermediates.[28][29]

  • Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity (chemo-, regio-, and enantio-) under mild, environmentally friendly conditions.[30][31] As enzyme engineering and discovery accelerate, biocatalysis is increasingly replacing classical chemical steps in the synthesis of complex chiral intermediates, leading to greener and more efficient processes.[32][33]

By embracing these innovations, the pharmaceutical industry will continue to refine the art and science of intermediate synthesis, accelerating the journey from laboratory concept to patient treatment.

References

  • Hu, Y., Li, Z., & Xu, J. (2018).
  • SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing. SCL Lifesciences.
  • Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.
  • Simson Pharma Limited. (2024).
  • Sarex Fine Chemicals. (2025). The Role of Pharmaceutical Intermediates in Drug Manufacturing. Sarex Fine Chemicals.
  • At Tianming Pharmaceutical. (n.d.). Chiral Intermediates: Precision Molecules Driving Pharma.
  • ResearchGate. (n.d.). Biocatalysis for the Synthesis of Pharmaceuticals and Pharmaceutical Intermediates.
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.
  • Pharma Intermediates. (2024). The Importance of Quality and Essential Factors.
  • Fiveable. (n.d.). Convergent Synthesis Definition. Fiveable.
  • Kroutil, W., & Hall, M. (2019). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. PubMed Central.
  • OpenOChem Learn. (n.d.). Privileged Structures. OpenOChem Learn.
  • Shanghai Arbor Chemical Co., Ltd. (2025). Chiral Drug Intermediate: Impact On Drug Efficacy And Safety. Shanghai Arbor Chemical Co.,Ltd..
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Intermediates in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Atorvastatin: A Look at the Key Intermediate CAS 125995-13-3. NINGBO INNO PHARMCHEM CO.,LTD..
  • Elsevier. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Bioorganic and Medicinal Chemistry.
  • BOC Sciences. (n.d.).
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Chemical Society.
  • Mahmoud, A. R. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals.
  • Genesis Drug Discovery & Development. (n.d.). Asymmetric Synthesis. Genesis Drug Discovery & Development.
  • Singh, V., & Kumar, P. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Patel, R. N. (2008).
  • Research and Reviews. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research and Reviews.
  • ResearchGate. (n.d.). The synthetic routes to atorvastatin intermediate.
  • McMullen, J. P., et al. (2018).
  • Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute. Pharmaguideline.
  • Müller, C., et al. (2020). [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. PubMed Central.
  • Moser, R., et al. (2017). Privileged Structures Revisited. PubMed Central.
  • Chemistry Notes. (2022). Linear and Convergent Synthesis: 5 Major Differences. Chemistry Notes.
  • ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction.
  • Journal of Chemical Reviews. (2020). A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews.
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). Privileged Scaffolds for Library Design and Drug Discovery. PubMed Central.
  • Scholars Research Library. (n.d.). Convergent synthesis: A strategy to synthesize compounds of biological interest. Scholars Research Library.
  • LASSBIO - UFRJ. (n.d.). Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO - UFRJ.
  • ACS Publications. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
  • Biomolecules & Therapeutics. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics.
  • Pharmaceutical Technology. (n.d.). Strategic Approaches to Process Optimization and Scale-up. Pharmaceutical Technology.
  • Royal Society of Chemistry. (n.d.). Recent developments of automated flow chemistry in pharmaceutical compounds synthesis. Royal Society of Chemistry.
  • Journal of Science and Technology. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Journal of Science and Technology.
  • Yuhan CDMO. (2024). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. Yuhan CDMO.
  • Wikipedia. (n.d.). Convergent synthesis. Wikipedia.
  • ACS Publications. (2019). Emerging Trends in Flow Chemistry and Applications to the Pharmaceutical Industry.
  • Shiksha.com. (2017). What is the difference between linear and convergent synthesis?. Shiksha.com.
  • IntechOpen. (2024). Analytical Techniques in Pharmaceutical Analysis. IntechOpen.
  • IJRASET. (n.d.). Analytical Techniques in Pharmaceutical Analysis: A Review. IJRASET.
  • Mettler Toledo. (n.d.). Chemical Process Development and Scale-Up. Mettler Toledo.
  • Recipharm. (n.d.). API SCALE-UP AND TRANSFER TO DRUG PRODUCT DEVELOPMENT: A BEST PRACTICE GUIDE. Recipharm.
  • AZoLifeSciences. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.

Sources

An In-Depth Technical Guide: Evaluating Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate as a PROTAC Linker Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules are composed of a warhead for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics. This guide addresses the classification of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate , concluding that it is not a PROTAC linker per se, but a valuable, rigid linker building block or precursor . Its piperidine core offers a desirable rigid scaffold, while its functional groups—a protected amine (Boc) and a latent carboxylic acid (ethyl ester)—provide orthogonal handles for a modular and strategic PROTAC synthesis.

Part 1: The PROTAC Revolution: A Primer on Targeted Protein Degradation

Targeted protein degradation hijacks the cell's natural ubiquitin-proteasome system (UPS) to eliminate specific proteins.[][2] PROTACs act as molecular bridges, bringing a target protein into proximity with an E3 ubiquitin ligase.[][3][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination marks the protein for recognition and degradation by the 26S proteasome, after which the PROTAC can act catalytically to degrade another target protein.[4][5]

This event-driven mechanism offers distinct advantages over traditional inhibitors, including the ability to target proteins lacking active sites (the "undruggable" proteome) and the potential for more profound and durable pharmacological effects at lower doses.[5][6]

PROTAC_Mechanism_of_Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Recruitment Recycle Recycling Ternary->Recycle PROTAC Release PolyUb Polyubiquitinated POI Ub->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation Building_Block_to_PROTAC cluster_0 Step 1: Deprotection & Coupling cluster_1 Step 2: Deprotection & Coupling BuildingBlock Tert-butyl 4-(2-ethoxy-2-oxoethyl) piperidine-1-carboxylate Intermediate Warhead-Linker Intermediate BuildingBlock->Intermediate Deprotect & Amide Coupling Warhead Warhead Ligand (for POI) Warhead->Intermediate PROTAC Final PROTAC Molecule Intermediate->PROTAC Deprotect & Amide Coupling E3Ligand E3 Ligase Ligand E3Ligand->PROTAC

Caption: Synthetic logic for incorporating the building block into a PROTAC.

Part 5: From Building Block to Functional PROTAC: A Synthetic Workflow

The transformation of this building block into a functional PROTAC involves a series of standard, reliable organic chemistry reactions. The following protocols outline a plausible, modular synthetic route.

Protocol 1: Saponification of the Ethyl Ester

This step unmasks the carboxylic acid, making it available for coupling, typically via amide bond formation.

StepProcedureRationale
1 Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).THF is a good organic solvent for the starting material, while water is required for the hydrolysis reaction.
2 Add lithium hydroxide monohydrate (LiOH·H₂O, ~1.5 eq) to the solution.LiOH is a strong base that effectively hydrolyzes the ethyl ester to a carboxylate salt.
3 Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.Monitoring ensures the reaction goes to completion without forming significant byproducts.
4 Once complete, acidify the mixture to pH ~3-4 with 1N HCl.Acidification protonates the carboxylate salt to form the free carboxylic acid.
5 Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.Standard aqueous workup to isolate and purify the carboxylic acid product.
Protocol 2: Amide Coupling to an E3 Ligase Ligand (e.g., Pomalidomide Amine Derivative)

This protocol attaches the newly formed carboxylic acid to an amine-functionalized E3 ligase ligand.

StepProcedureRationale
1 Dissolve the carboxylic acid from Protocol 1 (1.0 eq) and an amine-containing E3 ligand (e.g., 4-aminopomalidomide, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF).DMF is a polar aprotic solvent ideal for coupling reactions.
2 Add a peptide coupling reagent, such as HATU (1.2 eq), and a non-nucleophilic base, such as DIPEA (3.0 eq).HATU activates the carboxylic acid to form a highly reactive intermediate, facilitating amide bond formation. DIPEA acts as a base to neutralize the acid formed.
3 Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.Allows for the complete formation of the amide bond.
4 Upon completion, dilute the reaction with water and extract the product with an organic solvent. Purify by flash column chromatography.Standard workup and purification to isolate the coupled intermediate.
Protocol 3: Boc Deprotection and Final Coupling to Warhead

The final steps involve removing the Boc group and attaching the warhead.

StepProcedureRationale
1 Dissolve the product from Protocol 2 (1.0 eq) in dichloromethane (DCM).DCM is a standard solvent for TFA-mediated deprotection.
2 Add trifluoroacetic acid (TFA, ~20-30% v/v) and stir at room temperature for 1-2 hours.TFA is a strong acid that cleaves the Boc group, revealing the piperidine secondary amine as a TFA salt.
3 Concentrate the mixture under reduced pressure to remove excess TFA and DCM.This step isolates the crude amine salt.
4 Re-dissolve the amine salt in anhydrous DMF. Add a carboxylic acid-functionalized warhead (1.1 eq), HATU (1.2 eq), and DIPEA (4.0-5.0 eq).The procedure is analogous to Protocol 2. Extra base is required to neutralize both the TFA salt and the acid generated during the coupling reaction.
5 Stir until completion, then perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.HPLC is often required to achieve the high purity needed for biological assays.

Conclusion and Future Perspectives

This compound is unequivocally a valuable linker building block , not a complete PROTAC linker. Its utility lies in its rigid piperidine scaffold and its orthogonally protected functional groups, which grant chemists precise control over the stepwise assembly of complex PROTAC molecules. The strategic incorporation of such rigid motifs is a key trend in modern PROTAC design, aimed at improving metabolic stability and optimizing the conformation required for potent protein degradation. [7]As the field advances, the demand for well-designed, modular building blocks like this one will continue to grow, enabling the rapid synthesis and evaluation of diverse PROTAC libraries to tackle a wide range of challenging disease targets. [8]

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry.
  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization.
  • CD Bioparticles. (n.d.). PROTAC Linkers.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem Compound Summary for CID 10353694.
  • MCE. (n.d.). This compound.
  • Caporuscio, F., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry.
  • Zhang, L., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules.
  • National Center for Biotechnology Information. (n.d.). Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate. PubChem Compound Summary for CID 11551073.
  • Popadyuk, I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry.
  • American Elements. (n.d.). This compound.

Sources

The Piperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its prevalence in a multitude of clinically approved drugs and biologically active natural products underscores its significance as a privileged scaffold in the design and development of novel therapeutics.[2][4] This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of piperidine derivatives. Moving beyond a simple enumeration of facts, this document delves into the mechanistic underpinnings of their therapeutic effects, explains the rationale behind key experimental designs for their evaluation, and offers detailed, field-proven protocols. We will explore the anticancer, antiviral, antimicrobial, and neuroprotective properties of these versatile compounds, supported by quantitative data, visual diagrams of signaling pathways, and a robust framework of scientific literature.

Introduction: The Enduring Significance of the Piperidine Moiety

The piperidine scaffold's success in drug discovery can be attributed to its unique structural and physicochemical properties. As a saturated heterocycle, it possesses a flexible, three-dimensional chair conformation that allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[5] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing to the molecule's pharmacokinetic profile and target engagement.[5] Furthermore, the piperidine ring is relatively stable to metabolism, which can enhance the in vivo half-life of a drug candidate.[5]

This guide will navigate the expansive landscape of piperidine's biological activities, offering a granular look at its therapeutic potential. We will begin by examining its prominent role in oncology, followed by its applications in combating viral and microbial infections, and concluding with its impact on neurodegenerative diseases.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Piperidine derivatives have emerged as a promising class of molecules with potent and diverse anticancer activities.[6][7] Their mechanisms of action are varied, often targeting key signaling pathways that are dysregulated in cancer, such as those involved in cell proliferation, survival, and migration.[6]

Modulation of Critical Signaling Pathways

A significant number of piperidine derivatives exert their anticancer effects by modulating crucial signaling pathways. One of the most prominent targets is the PI3K/Akt signaling cascade , which plays a central role in cell growth, proliferation, and survival.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival & Proliferation Cell Survival & Proliferation Downstream Targets->Cell Survival & Proliferation Apoptosis Inhibition Apoptosis Inhibition Downstream Targets->Apoptosis Inhibition Piperidine Derivative Piperidine Derivative Piperidine Derivative->Akt inhibits

Several studies have demonstrated the ability of piperidine-containing compounds to inhibit key kinases in this pathway, leading to cell cycle arrest and apoptosis.[6] For instance, certain derivatives have been shown to directly inhibit Akt, preventing its downstream signaling and promoting cancer cell death.[8]

Another critical pathway often targeted by piperidine derivatives is the STAT-3 signaling pathway .[6] STAT-3 is a transcription factor that, when constitutively activated, promotes tumor growth and survival. Piperidine-based compounds have been developed to inhibit STAT-3 phosphorylation and dimerization, thereby blocking its transcriptional activity and inducing apoptosis in cancer cells.

Cytotoxic Activity of Piperidine Derivatives

The in vitro cytotoxic activity of various piperidine derivatives has been extensively evaluated against a range of human cancer cell lines.[9] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound.

DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17aPC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Vindoline-piperazine conjugate 23MDA-MB-468Breast1.00 (GI50)
Vindoline-piperazine conjugate 25HOP-92Non-Small Cell Lung1.35 (GI50)
Piperidine derivative 16786-0Renal0.4[9]
HT29Colon4.1[9]
MCF7Breast26.2[9]

Table 1: Comparative anticancer activity of selected piperidine derivatives.

Experimental Protocol: In Vitro Anticancer Drug Screening

A fundamental aspect of anticancer drug discovery involves the in vitro screening of compounds to assess their cytotoxic and antiproliferative effects.[10][11][12] The MTT assay is a widely used colorimetric assay to measure cell viability.[10]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e-g-, doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Maintain Cancer Cell Line Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Prepare Serial Dilutions of Piperidine Derivative Treatment Add Compound Dilutions to Wells Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation_48h Incubate for 48-72 hours Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add DMSO to Dissolve Formazan Incubation_4h->Solubilization Read_Plate Measure Absorbance at 570 nm Solubilization->Read_Plate Calculate_Viability Calculate % Cell Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Antiviral Activity: A Broad Spectrum of Inhibition

The piperidine scaffold is also a key component in a number of antiviral agents.[7][13][14] Derivatives have shown activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses.[13][15][16]

Anti-HIV Activity

Certain N-arylmethyl substituted piperidine-linked aniline derivatives have demonstrated potent anti-HIV activity.[14] These compounds have shown efficacy against wild-type HIV-1, with some exhibiting greater potency than established drugs like nevirapine in cell-based assays.[14]

Anti-Influenza Activity

Piperidine-based derivatives have been identified as novel and potent inhibitors of the influenza virus.[15][17] Structure-activity relationship (SAR) studies have indicated that specific structural features, such as an ether linkage between a quinoline and the piperidine ring, are critical for inhibitory activity.[15] Optimized compounds have demonstrated excellent inhibitory activity against various influenza virus strains, with EC50 values in the nanomolar range.[15] Time-of-addition experiments suggest that these compounds interfere with the early to middle stages of the viral replication cycle.[15]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of host cells (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the piperidine derivative and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Piperidine derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[18][19][20][21]

Antibacterial Activity

Several synthesized piperidine derivatives have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][20][21] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antibacterial potency of a compound. Some derivatives have exhibited MIC values comparable to or even better than standard antibiotics like ampicillin.[18]

Antifungal Activity

In addition to their antibacterial properties, certain piperidine derivatives have also shown promising antifungal activity against a range of fungal species, including Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans.[20][22]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution Assay

  • Compound Preparation: Prepare a series of twofold dilutions of the piperidine derivative in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Piperidine alkaloids and their derivatives have also shown promise in the realm of neuroprotection, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.[23]

Mechanism of Neuroprotection

Piperine, a well-known piperidine alkaloid, has been shown to reduce oxidative damage and synaptic toxicity in the hippocampus, thereby exerting a neuroprotective effect.[23] It has also been found to upregulate key signaling pathways, such as the Akt/GSK-3β pathway, which are involved in neuronal survival.[23] Furthermore, some piperidine derivatives are potent inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine; this is a key therapeutic strategy in the management of Alzheimer's disease.[2] Donepezil, a widely used drug for Alzheimer's, is a piperidine derivative.[1][2]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring.[24][25][26][27][28] A thorough understanding of these structure-activity relationships (SAR) is crucial for the rational design and optimization of potent and selective drug candidates. For example, in the case of certain anti-influenza piperidine derivatives, the presence of an ether linkage between a quinoline moiety and the piperidine ring was found to be critical for their antiviral activity.[15] Similarly, for a series of histamine H3 receptor agonists, the agonistic activity was greatly influenced by the substituents on the N-aryl ring of the piperidine.[24]

Conclusion and Future Perspectives

The piperidine scaffold continues to be a remarkably versatile and valuable framework in the field of drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and neuroprotective effects.[7][14][29][30] The ongoing exploration of the vast chemical space around the piperidine nucleus, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of novel and effective therapeutic agents for a wide range of human diseases. As our understanding of disease biology continues to evolve, the rational design of new piperidine derivatives will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (URL: )
  • (PDF)
  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: [Link])
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed. (URL: [Link])
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed. (URL: [Link])
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. (URL: [Link])
  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (URL: [Link])
  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review)
  • (PDF)
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (URL: [Link])
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC - NIH. (URL: [Link])
  • The Wide Spectrum Biological Activities of Piperidine -A Short Review - IJIRT. (URL: [Link])
  • Piperidine-based drug discovery - ResearchG
  • Pharmacological Applications of Piperidine Deriv
  • Antimicrobial and antioxidant activities of piperidine derivatives - Academic Journals. (URL: [Link])
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (URL: [Link])
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])
  • (PDF)
  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives - Biointerface Research in Applied Chemistry. (URL: [Link])
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])
  • Piperidine alkaloids – Knowledge and References - Taylor & Francis. (URL: [Link])
  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Public
  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (URL: [Link])
  • Structure–activity relationship of piperidine derivatives with...
  • Piperine and Derivatives: Trends in Structure-Activity Rel
  • Chemical structures of anticancer piperidine derivatives.
  • Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed. (URL: [Link])
  • Biological activities of piperidine alkaloids.
  • Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections | Request PDF - ResearchG
  • Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF - ResearchG
  • Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… - OUCI. (URL: [Link])
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. | Semantic Scholar. (URL: [Link])

Sources

The Advent and Ascendancy of N-Boc Protected Piperidines: A Technical Guide to Their Synthesis, Strategic Application, and Enduring Impact in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: In the landscape of modern medicinal chemistry, few molecular scaffolds are as ubiquitous and impactful as the piperidine ring. Its prevalence in a vast array of pharmaceuticals and natural products underscores its significance. However, the inherent reactivity of the piperidine nitrogen has historically presented a formidable challenge to synthetic chemists. The advent of the tert-butoxycarbonyl (Boc) protecting group, a development that revolutionized peptide synthesis, was a watershed moment that extended far beyond its initial application. The strategic implementation of N-Boc protection for the piperidine moiety unlocked unprecedented opportunities for the synthesis of complex, highly functionalized molecules, thereby accelerating the pace of drug discovery and development. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and core methodologies surrounding N-Boc protected piperidines, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Piperidine Motif and the Amine Protection Conundrum

The Ubiquity and Significance of the Piperidine Scaffold in Bioactive Molecules

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations allow for precise interactions with biological targets. Consequently, piperidine derivatives are found in a remarkable number of pharmaceuticals across a wide range of therapeutic areas, from antipsychotics and analgesics to antihistamines and antivirals.[2]

The Challenge of the Secondary Amine: Reactivity and the Need for Protection

The secondary amine within the piperidine ring is a nucleophilic and basic center, which, while often crucial for biological activity, complicates synthetic routes. Unprotected, this amine can participate in a variety of undesired side reactions, such as acylation, alkylation, and oxidation, when other parts of the molecule are being chemically modified. This necessitates the use of a protecting group to temporarily mask the amine's reactivity, allowing for the selective transformation of other functional groups.[3]

A Brief History of Amine Protecting Groups Pre-Boc: Limitations and Drawbacks

Prior to the introduction of the Boc group, chemists relied on a limited arsenal of amine protecting groups, each with its own set of drawbacks. The benzyloxycarbonyl (Cbz or Z) group, introduced in the 1930s, was a significant advancement but required harsh deprotection conditions, typically catalytic hydrogenation, which were incompatible with many functional groups.[4] Other early protecting groups, such as the p-toluenesulfonyl (Tos) group, were even more robust and required drastic measures like sodium in liquid ammonia for cleavage.[4] These limitations severely constrained the complexity of the molecules that could be synthesized.

Chapter 2: The Genesis of the Boc Group: A Paradigm Shift in Protecting Group Chemistry

The Pioneering Work of Carpino: The Discovery and Development of the tert-Butoxycarbonyl (Boc) Group

In 1957, Louis A. Carpino reported the development of the tert-butoxycarbonyl (Boc) protecting group.[5] This innovation, alongside parallel work by Anderson and McGregor, and McKay and Albertson, marked a turning point in organic synthesis.[5][6] The Boc group offered a unique combination of stability to a wide range of reagents and reaction conditions, yet could be readily removed under mild acidic conditions.

Mechanistic Principles of Boc Protection: A Delicate Balance of Stability and Labile Cleavage

The N-Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The resulting carbamate is stable to nucleophiles and bases, a crucial feature for orthogonal protection strategies.[3]

Early Applications and the Revolution in Peptide Synthesis

The immediate and most profound impact of the Boc group was in the field of solid-phase peptide synthesis (SPPS), a technology for which Robert Merrifield would later be awarded the Nobel Prize. The acid lability of the Boc group allowed for the iterative deprotection of the N-terminus of a growing peptide chain and the subsequent coupling of the next amino acid, all while the peptide remained anchored to a solid support. This dramatically simplified and accelerated the synthesis of peptides.

Chapter 3: The Convergence: N-Boc Protection Extends to the Piperidine Ring

Early Explorations: The First Syntheses of N-Boc Protected Piperidines

While the Boc group's fame was cemented in peptide chemistry, its utility was not lost on the broader synthetic community. The straightforward protocol for its introduction and its advantageous properties led to its gradual adoption for the protection of other amines, including the piperidine nitrogen. While a singular "discovery" paper for N-Boc piperidine is not as clearly defined as for the Boc group itself, its use became increasingly prevalent in the literature throughout the 1970s and 1980s as synthetic targets grew in complexity.

The Strategic Advantages of N-Boc Piperidines: Why it Became the Protecting Group of Choice

The N-Boc group offered a compelling set of advantages for piperidine synthesis:

  • Mild Deprotection: The ability to remove the Boc group with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent preserved the integrity of other acid-sensitive functional groups.

  • Orthogonality: The stability of the Boc group to basic and hydrogenolytic conditions allowed for its use in concert with other protecting groups like the Fmoc (fluorenylmethyloxycarbonyl) and Cbz groups, enabling complex, multi-step syntheses.

  • Improved Handling and Purification: The introduction of the lipophilic Boc group often improves the solubility of piperidine intermediates in organic solvents and can aid in their purification by chromatography.

N-Boc Piperidines vs. Other N-Protected Piperidines: A Comparative Analysis
Protecting GroupIntroduction ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc (Boc)₂O, baseMild acid (TFA, HCl)Mild deprotection, orthogonal to many other groupsCan be sensitive to very strong acids
Cbz Benzyl chloroformate, baseH₂, Pd/C; strong acidStable to mild acid and baseNot compatible with reducible groups (alkenes, alkynes)
Benzyl Benzyl halide, baseH₂, Pd/CStable to acid and baseRequires hydrogenolysis for removal
Acetyl Acetic anhydride, baseStrong acid or baseInexpensiveHarsh deprotection conditions

Chapter 4: Synthetic Strategies for N-Boc Protected Piperidines: A Practical Guide

The synthesis of N-Boc protected piperidines can be broadly categorized into two main approaches: the direct protection of a pre-existing piperidine ring and the construction of the N-Boc protected ring from acyclic precursors.

Direct N-Boc Protection of Pre-functionalized Piperidines

This is the most straightforward method when the desired piperidine core is commercially available or readily accessible.

  • Dissolve the piperidine starting material in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water.

  • Add a base, typically triethylamine (Et₃N) or sodium hydroxide (NaOH), to the solution.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Perform an aqueous workup to remove the base and other water-soluble byproducts.

  • Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Multi-step Syntheses of Substituted N-Boc Piperidines

A common strategy involves the cyclization of a linear precursor containing the nitrogen atom and the five-carbon chain. Intramolecular reductive amination of an amino-aldehyde or amino-ketone is a powerful method for constructing the piperidine ring.

Enantiomerically pure N-Boc protected piperidines can be synthesized from readily available chiral starting materials. For example, L-glutamic acid can be converted through a multi-step sequence involving esterification, N-Boc protection, reduction of the carboxylic acids to alcohols, conversion of the alcohols to leaving groups (e.g., tosylates), and subsequent intramolecular cyclization to afford a chiral substituted piperidine.[7]

Synthesis of Key N-Boc Piperidine Building Blocks

Several N-Boc protected piperidines have become indispensable building blocks in drug discovery.

  • N-Boc-4-piperidone: A versatile intermediate that can undergo a wide range of transformations at the ketone functionality.[8]

  • N-Boc-4-hydroxypiperidine: Can be used in nucleophilic reactions or further functionalized through the hydroxyl group.

  • N-Boc-piperidine-4-carboxylic acid: A key scaffold for the synthesis of a diverse array of compounds, with the carboxylic acid providing a handle for further elaboration.[5]

G cluster_0 Synthesis of N-Boc-4-hydroxypiperidine 4-piperidone_HCl 4-Piperidone Hydrochloride 4-piperidone 4-Piperidone 4-piperidone_HCl->4-piperidone Base 4-hydroxypiperidine 4-Hydroxypiperidine 4-piperidone->4-hydroxypiperidine NaBH4 N-Boc-4-hydroxypiperidine N-Boc-4- hydroxypiperidine 4-hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)2O G cluster_1 N-Boc Deprotection Mechanism N-Boc_piperidine N-Boc Piperidine Protonated_carbamate Protonated Carbamate N-Boc_piperidine->Protonated_carbamate H+ tert-butyl_cation tert-Butyl Cation + Carbamic Acid Protonated_carbamate->tert-butyl_cation Elimination Free_amine Free Piperidine + CO2 + Isobutylene tert-butyl_cation->Free_amine Decarboxylation & Quenching

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Common Reagents and Protocols for Boc Removal
ReagentSolventConditionsNotes
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room temperatureMost common method; TFA is volatile and easily removed.
Hydrochloric acid (HCl)Dioxane, Methanol, or Ethyl AcetateRoom temperatureCommercially available as solutions; non-volatile acid.
Formic acid-Room temperatureMilder acid, useful for sensitive substrates.
  • Dissolve the N-Boc protected piperidine in a suitable solvent, typically DCM.

  • Add the acidic reagent (e.g., TFA or a solution of HCl in dioxane) to the solution.

  • Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure.

  • If necessary, neutralize the resulting amine salt with a base (e.g., aqueous NaHCO₃ or by passing through a basic resin) to obtain the free amine.

  • Extract the free amine into an organic solvent and dry, or use the salt directly in the next step.

Chapter 7: Future Perspectives and Emerging Trends

The N-Boc protected piperidine motif, while now a mature and well-established tool in the synthetic chemist's toolbox, continues to be at the forefront of innovation. New, more efficient, and stereoselective methods for the synthesis of complex N-Boc piperidines are continually being developed. Furthermore, the principles of Boc protection and deprotection are being applied in new areas such as flow chemistry and biocatalysis. The enduring legacy of the Boc group, and its specific application to the piperidine scaffold, is a testament to the power of a well-designed chemical tool to unlock new frontiers in science. Its continued prevalence in the synthesis of the next generation of therapeutics is all but certain.

References

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. [Link]
  • Anderson, G. W., & McGregor, A. C. (1957). t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 79(23), 6180–6183. [Link]
  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Weygand, F., & Geiger, R. (1956). Über die Verwendung von Trifluoracetyl-aminosäuren zur Peptidsynthese. Chemische Berichte, 89(3), 647-652.
  • Banks, H. D. (1992). Piperidine Synthesis. DTIC. [Link]
  • McKay, F. C., & Albertson, N. F. (1957). New Amine-Masking Groups for Peptide Synthesis. Journal of the American Chemical Society, 79(17), 4686–4690.
  • Anderson, G. W., & McGregor, A. C. (1957). t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 79(23), 6180-6183. [Link]
  • Ivanenkov, Y. A., et al. (2022).
  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
  • PrepChem.com. (n.d.). Synthesis of 1-tert. Butyloxycarbonyl-4-(4-carboxyphenyl)-piperidine. [Link]
  • ChemBK. (2024). 1-Boc-piperidine, N-(tert-Butoxycarbonyl)piperidine. [Link]
  • ResearchGate. (2006). A convenient synthesis of N-Boc-4-formylpiperidine. [Link]
  • NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Springer. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]
  • Ivanenkov, Y. A., et al. (2022).

Sources

Methodological & Application

Synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Versatile Piperidine Scaffold

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery, embodies a privileged scaffold. The piperidine ring is a ubiquitous motif in a multitude of approved pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability. The N-Boc protecting group offers a robust yet readily cleavable handle for further synthetic elaboration, while the ethyl ester side chain provides a versatile point for modification or interaction with biological targets. This guide provides a detailed exploration of a reliable and scalable synthetic protocol for this compound, grounded in established chemical principles and supported by practical, field-tested insights.

Retrosynthetic Analysis and Strategy Selection

A critical analysis of the target molecule suggests several viable synthetic pathways. Two of the most prominent and industrially scalable routes are highlighted here: a Horner-Wadsworth-Emmons (HWE) olefination followed by catalytic hydrogenation, and a direct alkylation approach. This guide will primarily detail the HWE route due to its high efficiency and stereocontrol, with the alkylation method presented as a viable alternative.

Diagram of the Primary Synthetic Strategy

G A N-Boc-4-piperidone B tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate A->B Horner-Wadsworth-Emmons Reaction C This compound B->C Catalytic Hydrogenation

Caption: Overall workflow of the primary synthetic route.

Protocol I: Horner-Wadsworth-Emmons Olefination and Catalytic Hydrogenation

This two-step sequence is a highly efficient method for the synthesis of the target compound, beginning with the readily available N-Boc-4-piperidone.

Step 1: Synthesis of tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

The Horner-Wadsworth-Emmons reaction is a superior alternative to the classical Wittig reaction for the synthesis of α,β-unsaturated esters, primarily due to the formation of a water-soluble phosphate byproduct that simplifies purification.[1][2][3][4][5] The reaction proceeds via the deprotonation of a phosphonate ester to form a stabilized carbanion, which then undergoes nucleophilic attack on the carbonyl of N-Boc-4-piperidone. The resulting intermediate collapses to form the desired alkene.

Experimental Protocol:

  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the phosphonate). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the cooled THF.

  • Ylide Formation: Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the NaH suspension, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF (2 volumes) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Table 1: Reagent Quantities and Reaction Parameters for Step 1

ReagentMolar Equiv.Molecular WeightQuantity (for 10g N-Boc-4-piperidone)
N-Boc-4-piperidone1.0199.27 g/mol 10.0 g
Triethyl phosphonoacetate1.1224.16 g/mol 12.4 g
Sodium Hydride (60%)1.224.00 g/mol 2.0 g
Anhydrous THF--~150 mL
Step 2: Catalytic Hydrogenation of tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Catalytic hydrogenation is a robust and scalable method for the reduction of carbon-carbon double bonds.[6][7][8][9][10] The reaction occurs on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum, supported on activated carbon.[6][9] The mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms to the same face of the double bond (syn-addition).[6][7]

Experimental Protocol:

  • Catalyst and Substrate: To a high-pressure hydrogenation vessel, add tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (1.0 equivalent) and 10% palladium on carbon (Pd/C, 5-10 mol% catalyst loading).

  • Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (10-20 volumes).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi. Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS to confirm the complete consumption of the starting material.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. In most cases, the product is of sufficient purity for subsequent steps. If necessary, further purification can be achieved by flash chromatography.

Table 2: Reagent Quantities and Reaction Parameters for Step 2

ReagentMolar Equiv.Molecular WeightQuantity (for 10g of alkene)
tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate1.0269.34 g/mol 10.0 g
10% Palladium on Carbon0.05-0.10-0.5-1.0 g
Hydrogen GasExcess2.02 g/mol 50-100 psi
Ethanol or Ethyl Acetate--100-200 mL

Alternative Synthetic Route: Direct Alkylation

An alternative approach to the target molecule involves the direct alkylation of a suitable piperidine precursor. This can be achieved through the generation of a lithium enolate from a derivative such as tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate, followed by reaction with an ethylating agent. A more direct method involves the alkylation of the enolate of a piperidine-4-carboxylate derivative with an electrophile like ethyl bromoacetate.

Diagram of the Alkylation Strategy

G A tert-Butyl 4-(methoxycarbonyl)piperidine-1-carboxylate B Lithium Enolate A->B LDA, THF, -78 °C C This compound B->C Ethyl Bromoacetate

Caption: Workflow of the direct alkylation route.

This method, while potentially shorter, can be more challenging in terms of controlling side reactions such as O-alkylation and dialkylation. The choice of base, solvent, and reaction temperature is critical for achieving high yields and selectivity.

Troubleshooting and Key Considerations

  • Horner-Wadsworth-Emmons Reaction:

    • Low Yields: Ensure all reagents and solvents are strictly anhydrous. The sodium hydride should be fresh and reactive. Incomplete ylide formation can be a common issue.

    • Side Products: The formation of byproducts can result from the self-condensation of the starting ketone or the phosphonate. Slow addition of the reagents at low temperatures can mitigate these side reactions.

  • Catalytic Hydrogenation:

    • Incomplete Reaction: The catalyst may be deactivated. Ensure the catalyst is of good quality and the system is free of catalyst poisons such as sulfur or halides. Increasing the hydrogen pressure or temperature may also drive the reaction to completion.

    • Difficult Filtration: The fine palladium on carbon can be challenging to filter. Using a pad of Celite® is highly recommended for complete removal.

Conclusion

The synthesis of this compound is a critical process for the advancement of numerous drug discovery programs. The Horner-Wadsworth-Emmons olefination followed by catalytic hydrogenation represents a robust, scalable, and high-yielding pathway. A thorough understanding of the underlying reaction mechanisms and careful attention to experimental parameters are paramount for successful and reproducible synthesis. This guide provides the necessary framework for researchers to confidently produce this valuable synthetic intermediate.

References

  • Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples.
  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction.
  • Wikipedia. (2023, October 27). Horner–Wadsworth–Emmons reaction.
  • eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes. In Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. (2023, November 28). Hydrogenation.
  • Chinese Chemical Society. (2024). Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. CCS Chemistry.
  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Chinese Chemical Society. (2024). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Chemical Science.
  • Chemistry LibreTexts. (2015, July 15). 12.2: Catalytic Hydrogenation.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed α,β-Dehydrogenation of Esters and Nitriles.

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Advent of Microwave Synthesis

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and drug development.[1] Its derivatives are integral components in a vast array of pharmaceuticals and naturally occurring alkaloids, exhibiting a wide spectrum of biological activities.[1][2] The development of efficient and sustainable methods for the synthesis of substituted piperidines is, therefore, a critical endeavor in modern organic chemistry.[1]

Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[3][4] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool for rapid, efficient, and environmentally benign chemical transformations.[5] Microwave heating accelerates reactions by directly coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6] This often results in dramatically reduced reaction times, increased product yields, and enhanced selectivity compared to conventional methods.[5][7]

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to the microwave-assisted synthesis of piperidine compounds. We will explore the fundamental principles of microwave chemistry, delve into specific, field-proven protocols for key synthetic transformations, and present comparative data to highlight the significant advantages of this technology.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis relies on the ability of a material to absorb microwave energy and convert it into heat. This process is primarily driven by two mechanisms: dipolar polarization and ionic conduction.[6]

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation creates friction, generating heat efficiently and uniformly throughout the reaction mixture.[6]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions result in the dissipation of energy as heat.[6]

This direct and instantaneous heating of the reaction medium, rather than the vessel walls as in conventional heating, is the key to the remarkable rate enhancements observed in MAOS.[3] This often leads to "superheating" of solvents above their atmospheric boiling points in sealed vessels, further accelerating reaction rates.

Key Synthetic Strategies for Piperidine Ring Formation via MAOS

Several classical methods for constructing the piperidine ring have been successfully adapted and significantly improved using microwave irradiation. This section details the protocols for some of the most important transformations.

Hantzsch Dihydropyridine Synthesis: A Gateway to Piperidine Precursors

The Hantzsch synthesis is a classic multicomponent reaction used to produce 1,4-dihydropyridines, which are valuable precursors to piperidines. Microwave irradiation dramatically accelerates this condensation reaction.[8][9][10]

Visualizing the Workflow: Hantzsch Dihydropyridine Synthesis

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Microwave Microwave Irradiation (e.g., 180-490W, 2-20 min) Aldehyde->Microwave BetaKetoester 2x β-Ketoester BetaKetoester->Microwave Ammonia Ammonia Source Ammonia->Microwave DHP 1,4-Dihydropyridine Microwave->DHP

Caption: General workflow for the microwave-assisted Hantzsch synthesis of 1,4-dihydropyridines.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines [8][9]

This protocol provides a general procedure for the synthesis of a range of 4-substituted-1,4-dihydropyridines.

Materials:

  • Substituted aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate or concentrated ammonia (1-1.5 mmol)

  • Ethanol (5-10 mL)

  • Microwave reactor vials (10 mL)

  • Magnetic stirrer bar

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stirrer bar, combine the substituted aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and the ammonia source (e.g., ammonium acetate, 1.5 mmol).

  • Add ethanol (5 mL) to the vial and seal it with a cap.

  • Place the vial in the cavity of a dedicated microwave synthesizer.

  • Irradiate the reaction mixture at a power of 180-490 W for a duration of 2-20 minutes, with the temperature typically reaching 100-120°C.[8][9] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice with vigorous stirring to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

Comparative Data: Conventional vs. Microwave Synthesis

Reaction TypeConventional MethodMicrowave-Assisted MethodReference
Hantzsch Synthesis3-15 hours reflux2-20 minutes[4]
Yield Often lower (<70%)Typically higher (>80%)[4][11]
Aza-Diels-Alder Reaction: A Powerful Cycloaddition for Piperidine Synthesis

The aza-Diels-Alder reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, is a highly effective method for constructing the piperidine ring through the cycloaddition of an imine (the aza-dienophile) and a diene. Microwave irradiation has been shown to significantly accelerate this transformation, often in polar solvents or even under solvent-free conditions.[1]

Visualizing the Mechanism: Aza-Diels-Alder Reaction

Aza_Diels_Alder cluster_reactants Reactants cluster_process Process cluster_product Product Diene Diene Microwave Microwave Irradiation (e.g., 110-130°C, 5-10 min) Diene->Microwave Imine Imine (Aza-dienophile) Imine->Microwave Piperidine Tetrahydropyridine (Piperidine precursor) Microwave->Piperidine [4+2] Cycloaddition

Caption: The Aza-Diels-Alder reaction pathway for piperidine synthesis under microwave irradiation.

Experimental Protocol: Microwave-Assisted Aza-Diels-Alder Reaction [1][8]

This protocol describes a general procedure for the synthesis of a tetrahydropyridine derivative.

Materials:

  • Maleimide or other suitable dienophile (1.0 equiv.)

  • 2,3-dimethyl-1,3-butadiene or other suitable diene (2.0 equiv.)

  • Toluene or other suitable solvent (2.5 – 5 mL)

  • Microwave reactor vial (10 mL)

  • Magnetic stirrer bar

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stirrer bar, dissolve the dienophile (e.g., maleimide, 1.0 equiv.) and the diene (e.g., 2,3-dimethyl-1,3-butadiene, 2.0 equiv.) in the chosen solvent (e.g., toluene, 3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 110-130°C) for a specified time (e.g., 5-10 minutes).[8]

  • After irradiation, allow the vial to cool to room temperature.

  • Analyze the reaction mixture by TLC or LC-MS to confirm product formation.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Optimization Insights: The efficiency of microwave-assisted Diels-Alder reactions can be influenced by solvent polarity, reaction concentration, temperature, and time.[8] While polar solvents are generally better at absorbing microwave energy, reactions in low-polarity solvents like toluene can still be highly effective as the reactants themselves can absorb microwave energy.[8] Optimization of reaction parameters is often necessary to achieve the best results for a specific substrate combination.[2][9]

Pictet-Spengler Reaction: Synthesis of Tetrahydro-β-carbolines and Related Piperidines

The Pictet-Spengler reaction is a versatile acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or tetrahydro-β-carboline, which are important piperidine-containing scaffolds. Microwave assistance can significantly reduce reaction times and improve yields, often under solvent-free conditions.

Experimental Protocol: Microwave-Assisted Pictet-Spengler Reaction

This protocol is adapted from procedures for the synthesis of tetrahydro-β-carboline derivatives.

Materials:

  • Tryptamine or other β-arylethylamine (1 mmol)

  • Aromatic or aliphatic aldehyde (1.1 mmol)

  • Silica gel or other solid support (optional)

  • Microwave reactor vial (10 mL)

Procedure:

  • In a microwave reactor vial, thoroughly mix the tryptamine (1 mmol) and the aldehyde (1.1 mmol).

  • For solvent-free conditions, the neat reactants can be irradiated directly. Alternatively, the reactants can be adsorbed onto a solid support like silica gel.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 2-10 minutes at a temperature of 100-150°C.

  • After cooling, dissolve the residue in a suitable solvent like methanol or dichloromethane.

  • Purify the product by column chromatography on silica gel.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The expected products can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm their identity and purity. The significant reduction in reaction time and the often cleaner reaction profiles under microwave irradiation provide immediate validation of the method's efficacy compared to conventional heating.

Conclusion and Future Outlook

Microwave-assisted synthesis has unequivocally established itself as a superior methodology for the rapid and efficient construction of piperidine-containing compounds. The protocols and data presented in these application notes demonstrate the substantial advantages of MAOS in terms of reduced reaction times, improved yields, and alignment with the principles of green chemistry. For researchers, scientists, and professionals in drug development, the adoption of microwave technology can significantly accelerate the discovery and optimization of new chemical entities containing the vital piperidine scaffold. As microwave reactor technology continues to advance, we can anticipate even more widespread application and innovation in the synthesis of complex heterocyclic molecules.

References

  • CEM Corporation. (n.d.). Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction.
  • Collins, J., & Leadbeater, N. (2008). Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave. 12th International Electronic Conference on Synthetic Organic Chemistry.
  • Collins, J., & Leadbeater, N. (2008). Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave.
  • Krasavin, M. (n.d.). Microwave-assisted aza-Prins reaction.
  • Kotharkar, S. A., & Shinde, D. B. (2006). Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta.
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Sharma, U., et al. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(4), 934.
  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Reactions Involving Piperidine-1-carbonyl Azide.
  • Rajasekhar, K. K., et al. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of ChemTech Research, 2(1), 592-597.
  • Kumar, A., et al. (2010). Microwave assisted synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones. Trade Science Inc.
  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Mali, D. R., & Amrutkar, S. V. (n.d.). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Wikipedia. (n.d.). Aza-Diels–Alder reaction.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Synthesis of 1,4-dihydropyridine using microwave-assisted aza-Diels–Alder reaction and its application to Amlodipine. (2007).
  • Al-Obeidi, F. A., et al. (2018). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 23(11), 2953.
  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422.
  • Larsen, C. H., & Anderson, K. W. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 85(16), 10568-10576.
  • convenient and general microwave-assisted protocols for the expedient synthesis of heterocycles. (2006). HETEROCYCLES, 70.
  • A Straightforward Approach Towards Phosphadecalones by Microwave-Assisted Diels–Alder Reaction. (2023). Molecules, 28(21), 7338.
  • Excellent acceleration of the Diels-Alder reaction by microwave irradiation for the synthesis of new fluorine-substituted ligands of NMDA receptor. (1998). Bioorganic & Medicinal Chemistry Letters, 8(21), 2983-2986.

Sources

Application Notes and Protocols for Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Innovative Drug Discovery

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, a key bifunctional molecule, has emerged as a critical building block in modern medicinal chemistry. Its unique structure, featuring a piperidine core protected by a tert-butyloxycarbonyl (Boc) group and an ethyl ester functionalized side chain, offers a versatile platform for the synthesis of complex molecular architectures. This is particularly evident in its application as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own protein degradation machinery to eliminate disease-causing proteins. The piperidine moiety provides a rigid scaffold that can be strategically incorporated into the linker of a PROTAC, influencing its conformational properties and, consequently, its biological activity.

These application notes provide a comprehensive guide to the experimental use of this compound. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to confidently utilize this versatile molecule in their drug discovery endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis. The table below summarizes its key properties.

PropertyValue
CAS Number 135716-09-5[1]
Molecular Formula C₁₄H₂₅NO₄[1]
Molecular Weight 271.35 g/mol [1]
Appearance Solid
Purity ≥95%[1]

Characterization:

The identity and purity of this compound should be confirmed using standard analytical techniques prior to its use.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a powerful tool to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 272.36.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the carbamate carbonyl (C=O) stretches.

Core Applications and Experimental Protocols

This section details the primary applications of this compound with step-by-step experimental protocols.

Application 1: Synthesis of a PROTAC Linker Acid via Ester Hydrolysis

The ethyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, a crucial step for its use as a linker in PROTAC synthesis. The carboxylic acid provides a handle for coupling with an amine-functionalized E3 ligase ligand or a protein of interest (POI) ligand.

Protocol: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Addition of Base: Add lithium hydroxide (LiOH) monohydrate (1.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1N hydrochloric acid (HCl) until the pH of the aqueous layer is acidic (pH ~3-4).

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

Application 2: N-Boc Deprotection to Yield the Free Piperidine

Removal of the Boc protecting group is necessary to liberate the piperidine nitrogen, allowing for subsequent functionalization at this position.

Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Acid: Slowly add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate to obtain the deprotected product. The product is often isolated as the TFA salt and can be used as such or converted to the free base by further treatment with a base.

Application 3: Exemplary PROTAC Synthesis

This protocol outlines a general strategy for the synthesis of a PROTAC using the carboxylic acid derived from this compound as a linker component. This example assumes the coupling of an amine-functionalized E3 ligase ligand followed by coupling to an amine-functionalized POI ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Acid Synthesis cluster_1 Step 2: Coupling with E3 Ligase Ligand cluster_2 Step 3: N-Boc Deprotection cluster_3 Step 4: Coupling with POI Ligand A Tert-butyl 4-(2-ethoxy-2-oxoethyl) piperidine-1-carboxylate B Hydrolysis (LiOH) A->B C N-Boc-Piperidine Linker Acid B->C E Amide Coupling (e.g., HATU, DIPEA) C->E D Amine-functionalized E3 Ligase Ligand D->E F N-Boc-Linker-E3 Ligase Conjugate E->F G TFA/DCM F->G H Amine-Linker-E3 Ligase Conjugate G->H J Amide Coupling (e.g., HATU, DIPEA) H->J I Carboxylic acid-functionalized POI Ligand I->J K Final PROTAC J->K

Caption: Workflow for PROTAC synthesis.

Protocol: Two-Step PROTAC Synthesis

Part A: Coupling of Linker Acid with E3 Ligase Ligand

  • Activation of Carboxylic Acid: Dissolve the N-Boc-piperidine linker acid (1.0 equivalent) in anhydrous dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: Add the amine-functionalized E3 ligase ligand (1.0 equivalent) to the activated linker solution. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part B: N-Boc Deprotection and Coupling with POI Ligand

  • N-Boc Deprotection: Follow the protocol described in Application 2 to remove the Boc protecting group from the N-Boc-Linker-E3 Ligase Conjugate.

  • Coupling with POI Ligand:

    • Activate the carboxylic acid-functionalized POI ligand (1.0 equivalent) with HATU (1.1 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.

    • Add the deprotected Amine-Linker-E3 Ligase Conjugate (1.0 equivalent) to the activated POI ligand solution.

    • Stir at room temperature for 12-24 hours, monitoring by LC-MS.

  • Final Purification: Work-up the reaction as described in Part A. Purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

Purification and Analysis of Reaction Products

The purification of the synthesized derivatives, particularly PROTACs, is a critical step to ensure high purity for biological evaluation.[2]

Purification_Workflow Crude Crude Reaction Mixture Flash Flash Column Chromatography (Initial Purification) Crude->Flash Prep_HPLC Preparative HPLC (Final Purification) Flash->Prep_HPLC LCMS LC-MS Analysis (Purity & Identity Confirmation) Prep_HPLC->LCMS Final Pure Product LCMS->Final

Caption: General purification workflow.

Flash Column Chromatography:

This technique is ideal for the initial purification of reaction intermediates and the final PROTAC to remove major impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes). The specific gradient will depend on the polarity of the compound.

Preparative High-Performance Liquid Chromatography (HPLC):

Preparative HPLC is used for the final purification of PROTACs to achieve high purity (>95%).

  • Stationary Phase: Typically a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile or methanol in water, often with an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is an indispensable tool for monitoring reaction progress and confirming the identity and purity of the final products.[3][4]

  • Analysis: Samples are analyzed to confirm the expected molecular weight and to assess the purity of the isolated fractions.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Trifluoroacetic acid (TFA) is highly corrosive and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents used in these protocols.

References

  • Journal of the American Society for Mass Spectrometry. (n.d.). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies.
  • Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix.
  • PubMed Central. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies.
  • Supporting Information. (n.d.). 2 - Supporting Information.
  • Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3.
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA.
  • LabRulez LCMS. (n.d.). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection.
  • PubMed Central. (2024). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • PubMed Central. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate.
  • ResearchGate. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
  • Waters Corporation. (2025). Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection.
  • Molbase. (n.d.). TERT-BUTYL 4-(2-HYDROXYETHYL)PIPERIDINE-1-CARBOXYLATE | CAS 89151-44-0.
  • PubMed Central. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • PubChem. (n.d.). tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

Sources

Strategic Deprotection of the Boc Group from Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<Application Notes & Protocols

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Boc Deprotection in Piperidine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its facile and clean removal under acidic conditions.[1][3] In the context of synthesizing ethyl 2-(piperidin-4-yl)acetate, a valuable building block in pharmaceutical and medicinal chemistry, the efficient deprotection of its Boc-protected precursor, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, is a pivotal step.[4]

This guide provides a comprehensive overview of the deprotection of this specific substrate. It moves beyond a simple recitation of steps to offer a deeper understanding of the underlying reaction mechanisms, practical considerations for experimental design, and robust protocols for reaction execution and monitoring. The information presented herein is intended to empower researchers to confidently and successfully perform this transformation, troubleshoot potential issues, and adapt the methodologies to their specific research needs.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination pathway.[5] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][6] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid intermediate is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[5][6] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.[5]

It is crucial to note that the reaction should not be conducted in a closed system, as the evolution of CO2 gas can lead to a buildup of pressure.[5]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Boc Deprotection Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H+ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid - tert-Butyl Cation tBu tert-Butyl Cation Protonation->tBu Deprotonated_Amine Free Amine Carbamic_Acid->Deprotonated_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 Final_Product Ammonium Salt Deprotonated_Amine->Final_Product + H+ H_plus H+ Acid Acid (e.g., TFA, HCl)

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Strategic Considerations for Deprotection

While the Boc deprotection is generally a straightforward reaction, several factors must be considered to ensure a successful outcome, particularly when dealing with substrates containing other sensitive functional groups, such as the ethyl ester in our target molecule.

3.1. Choice of Acid:

The two most commonly employed acids for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl), typically as a solution in an organic solvent like dioxane or methanol.[7][8][9][10]

  • Trifluoroacetic Acid (TFA): TFA is a strong organic acid that is highly effective for Boc cleavage.[1][2] It is often used in a mixture with a chlorinated solvent like dichloromethane (DCM).[9][11] A key advantage of TFA is its volatility, which allows for its easy removal under reduced pressure.[12] However, residual TFA can be difficult to remove completely and may require a basic workup or co-evaporation with a non-polar solvent.[13][14]

  • Hydrogen Chloride (HCl): A solution of 4M HCl in dioxane is a widely used and effective reagent for Boc deprotection.[3][7][8][10][15] This method is often preferred when the final product is desired as a hydrochloride salt, which can sometimes be a crystalline and easily handled solid.[16]

3.2. Potential Side Reactions:

The primary concern during the deprotection of this compound is the potential for acid-catalyzed hydrolysis of the ethyl ester. While the Boc group is generally more acid-labile than a tert-butyl ester, harsh conditions or prolonged reaction times can lead to cleavage of the ester functionality.[17][18]

Another potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[19] While less of a concern with this particular substrate, it is a factor to consider in more complex molecules. The use of scavengers, such as triisopropylsilane (TIS) or water, can help to mitigate this issue by trapping the tert-butyl cation.[18]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound using both TFA and HCl.

4.1. Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected piperidine (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration).

  • To the stirred solution, add TFA (5-10 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[11]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.

  • For isolation of the free amine, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, ethyl 2-(piperidin-4-yl)acetate.

TFA_Protocol_Workflow cluster_0 TFA Deprotection Workflow Start Dissolve Substrate in DCM Add_TFA Add TFA Start->Add_TFA Monitor Monitor Reaction (TLC/LC-MS) Add_TFA->Monitor Evaporate Evaporate Solvent & Excess TFA Monitor->Evaporate Workup Aqueous Workup (NaHCO3, Brine) Evaporate->Workup Dry Dry Organic Layer (Na2SO4) Workup->Dry Isolate Isolate Product Dry->Isolate

Caption: Workflow for Boc deprotection using TFA.

4.2. Protocol 2: Deprotection using 4M HCl in Dioxane

This protocol is an excellent alternative to TFA and often yields the product as a hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, for solubility)

  • Diethyl ether

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected piperidine (1 equivalent) in a minimal amount of a suitable solvent such as dioxane or methanol.

  • Add a solution of 4M HCl in dioxane (5-10 equivalents) to the stirred solution at room temperature.[10]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[7][8]

  • Upon completion, the hydrochloride salt of the product may precipitate from the reaction mixture. If so, it can be collected by filtration and washed with diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

  • The crude product can be triturated with diethyl ether to afford a solid, which can then be collected by filtration.

Analytical Monitoring and Data Interpretation

Careful monitoring of the reaction is essential to ensure complete conversion of the starting material and to minimize the formation of byproducts.

5.1. Thin-Layer Chromatography (TLC):

TLC is a rapid and convenient method for monitoring the progress of the reaction.[11] The deprotected amine is significantly more polar than the Boc-protected starting material and will therefore have a much lower Rf value.[11] Staining the TLC plate with a ninhydrin solution can be used to visualize the primary or secondary amine product, which will typically appear as a colored spot.[11]

5.2. Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful technique for both monitoring the reaction and confirming the identity of the product. The disappearance of the starting material peak and the appearance of the product peak, with the expected mass-to-charge ratio, confirms the progress of the deprotection.

Compound Molecular Formula Molecular Weight Expected [M+H]+
This compoundC14H25NO4271.35272.18
Ethyl 2-(piperidin-4-yl)acetateC9H17NO2171.24172.13

Table 1: Molecular weights and expected mass spectrometry data.

Troubleshooting and Optimization

Issue Potential Cause Solution
Incomplete Reaction Insufficient acid, low temperature, or short reaction time.Increase the equivalents of acid, ensure the reaction is at room temperature, or extend the reaction time. Re-evaluate the quality of the acidic reagent.
Ester Hydrolysis Reaction conditions are too harsh (high acid concentration, prolonged reaction time, or elevated temperature).Use milder conditions, such as a lower concentration of acid or a shorter reaction time. Monitor the reaction closely to stop it as soon as the starting material is consumed.
Oily Product (TFA Salt) TFA salts are often oils or sticky solids.[16]Convert the TFA salt to the free base through a basic workup. Alternatively, consider using the HCl/dioxane method, which may yield a crystalline hydrochloride salt.

Table 2: Troubleshooting guide for Boc deprotection.

Conclusion

The deprotection of this compound is a critical transformation in the synthesis of valuable piperidine-based building blocks. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can achieve high yields of the desired product. Both TFA and HCl in dioxane are effective reagents for this purpose, and the choice between them will often depend on the desired final salt form and the downstream application. The protocols and troubleshooting guide provided in this application note offer a solid foundation for successfully performing this important synthetic step.

References

  • Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • Master Organic Chemistry. Amine Protection and Deprotection.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • ACS GCI Pharmaceutical Roundtable. Acids - Wordpress.
  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
  • Benchchem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
  • Common Organic Chemistry. Boc Deprotection - HCl.
  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress.
  • Benchchem. Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • Reddit. Boc De-protection : r/Chempros.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Wikipedia. Trifluoroacetic acid.
  • ResearchGate. How can I remove TFA in a product?
  • BIOSYNCE. Ethyl 2-(piperidin-4-yl)acetate CAS 59184-90-6.
  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

Sources

Application Notes and Protocols for the Acylation of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acylated Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as one of the most prevalent heterocyclic motifs in approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component for optimizing drug-receptor interactions.[2] Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a particularly valuable building block, featuring a Boc-protected nitrogen for controlled derivatization and an ester-containing side chain that can be further manipulated or serve as a key pharmacophoric element.[3][4]

The N-acylation of this piperidine derivative is a critical transformation, enabling the introduction of a vast array of functional groups that can profoundly influence a molecule's pharmacological properties, including potency, selectivity, metabolic stability, and solubility.[5][6] This guide provides a comprehensive overview of the principles and detailed protocols for the successful N-acylation of this compound, tailored for researchers and scientists in drug development.

Core Principles: The Nucleophilic Acyl Substitution Mechanism

The N-acylation of this compound, a secondary amine, proceeds via the nucleophilic acyl substitution pathway.[5] The lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This initial attack forms a tetrahedral intermediate, which subsequently collapses, expelling a leaving group and forming the stable tertiary amide product. The reaction is typically facilitated by a base to neutralize the acidic byproduct generated.

Acylation_Mechanism Piperidine This compound TetrahedralIntermediate Tetrahedral Intermediate Piperidine->TetrahedralIntermediate Nucleophilic Attack AcylatingAgent Acylating Agent (R-CO-L) AcylatingAgent->TetrahedralIntermediate Base Base Byproduct Protonated Base (Base-H+) Base->Byproduct Proton Abstraction Product N-Acylated Product TetrahedralIntermediate->Product Collapse of Intermediate LeavingGroup Leaving Group (L-) TetrahedralIntermediate->LeavingGroup

Figure 1: Generalized mechanism of N-acylation of a secondary amine.

Experimental Protocols: A Practical Guide

The choice of acylating agent is a critical parameter that dictates the reaction conditions. Herein, we provide detailed protocols for three common classes of acylating agents: acyl chlorides, acid anhydrides, and carboxylic acids (utilizing coupling agents).

Method 1: Acylation with Acyl Chlorides

Acyl chlorides are highly reactive acylating agents, typically providing rapid and high-yielding reactions.[7] A non-nucleophilic base is essential to scavenge the hydrogen chloride (HCl) byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., Benzoyl chloride)

  • Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Acylation with Acid Anhydrides

Acid anhydrides are generally less reactive than acyl chlorides, offering a more controlled reaction.[10] The reaction can sometimes be performed without a base, although a mild base or catalyst like pyridine can accelerate the process.

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride)

  • Pyridine (optional, as catalyst and base)

  • Anhydrous Dichloromethane (DCM) or neat conditions

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add the acid anhydride (1.2 eq.) to the solution. If desired, add a catalytic amount of pyridine (0.1 eq.).

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with DCM and wash with water and saturated aqueous NaHCO₃ solution to remove the carboxylic acid byproduct and any remaining anhydride.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Method 3: Acylation with Carboxylic Acids via Coupling Agents

This method is widely used in peptide synthesis and is advantageous when the corresponding acyl chloride or anhydride is unstable or not commercially available.[11] Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.

Materials:

  • This compound

  • Carboxylic acid (e.g., 4-Methoxybenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), HOBt (1.2 eq.), and this compound (1.0 eq.) in anhydrous DMF or DCM.

  • Add DIPEA (1.5 eq.) to the mixture.

  • Add EDC (1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 12-24 hours at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (to remove excess DIPEA and EDC-urea byproduct), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Data and Reaction Monitoring

Acylating Agent Reactivity Typical Base Reaction Time Byproduct Advantages Disadvantages
Acyl Chloride HighNEt₃, DIPEA1-4 hoursHClFast, high yieldingMoisture sensitive, can be harsh
Acid Anhydride ModeratePyridine (optional)2-8 hoursCarboxylic AcidLess moisture sensitiveSlower than acyl chlorides
Carboxylic Acid Low (requires activation)DIPEA12-24 hoursUrea derivativeMild conditions, broad scopeRequires coupling agents, longer time

Reaction Monitoring: Effective monitoring is crucial for determining reaction completion and optimizing conditions.[8]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis. A change in the retention factor (Rf) indicates product formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both retention time data and mass information, confirming the identity of the product and detecting any byproducts.[9]

Troubleshooting and Field-Proven Insights

Troubleshooting_Workflow Start Reaction Issue Identified IncompleteReaction Incomplete Reaction Start->IncompleteReaction SideProducts Side Product Formation Start->SideProducts PurificationIssues Purification Issues Start->PurificationIssues IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime IncreaseTemp Increase Temperature IncompleteReaction->IncreaseTemp CheckReagents Check Reagent Purity/ Activity IncompleteReaction->CheckReagents AddCatalyst Add Catalyst (e.g., DMAP) IncompleteReaction->AddCatalyst LowerTemp Lower Reaction Temperature SideProducts->LowerTemp SlowAddition Slower Reagent Addition SideProducts->SlowAddition ChangeBase Change Base (less nucleophilic) SideProducts->ChangeBase OptimizeStoichiometry Optimize Stoichiometry SideProducts->OptimizeStoichiometry Recrystallize Recrystallization PurificationIssues->Recrystallize DifferentChromatography Different Chromatography (e.g., reverse phase) PurificationIssues->DifferentChromatography AcidBaseWash Acid/Base Wash PurificationIssues->AcidBaseWash Distillation Distillation (if applicable) PurificationIssues->Distillation

Figure 2: A logical workflow for troubleshooting common acylation reaction issues.

  • Issue: Low or No Product Formation.

    • Causality: The acylating agent may have degraded due to moisture (especially acyl chlorides). The base may be insufficient or of poor quality. The reaction temperature may be too low.

    • Solution: Ensure all reagents are anhydrous and of high purity. Use freshly opened or distilled reagents. Consider a more reactive acylating agent or a stronger, non-nucleophilic base. Gentle heating can sometimes be beneficial, but should be monitored carefully to avoid side reactions.

  • Issue: Formation of N-de-Boc-acylated Product.

    • Causality: The Boc protecting group can be labile under strongly acidic conditions. If the HCl generated from an acyl chloride reaction is not effectively scavenged, it can lead to deprotection followed by acylation of the piperidine nitrogen.

    • Solution: Ensure at least a stoichiometric amount of a suitable base (e.g., DIPEA) is used. Slow, dropwise addition of the acyl chloride at low temperature (0 °C) can minimize localized acid buildup.

  • Issue: Difficulty in Removing Urea Byproduct (from EDC coupling).

    • Causality: The N,N'-dicyclohexylurea (DCU) or the water-soluble urea from EDC can sometimes be challenging to remove completely by simple extraction.

    • Solution: After the reaction, filter the mixture if a precipitate (like DCU) has formed. For the EDC byproduct, an acidic wash (e.g., 1M HCl) during the workup helps to protonate and solubilize the urea derivative, facilitating its removal into the aqueous phase.

Conclusion

The N-acylation of this compound is a robust and versatile transformation that opens the door to a wide range of molecular architectures for drug discovery. By understanding the underlying mechanism and carefully selecting the appropriate acylating agent and reaction conditions, researchers can efficiently synthesize novel N-acylated piperidine derivatives. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to facilitate these critical synthetic endeavors.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Acylation reaction conditions for 1-Boc-4-(aminomethyl)piperidine.
  • BenchChem. (2025).
  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • PubChem. Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.
  • Ishikawa, M., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-8. [Link]
  • Technology Networks. (2024).
  • Vasilev, A. A., et al. (2022).
  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]
  • Lee, S., et al. (2017). Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. ACS Medicinal Chemistry Letters, 8(8), 837-842. [Link]
  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • LookChem. Cas 618-42-8,1-ACETYLPIPERIDINE. [Link]
  • MDPI. (2020).
  • ResearchGate. (2020).
  • Ace Chemistry. (n.d.).
  • ResearchGate. (2012). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]
  • University of Bath. (n.d.).
  • Molecules. (2022).
  • Hotelu Intercontinental Warszawa. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethylidene)
  • YouTube. (2024). N,N-diethyl acetamide | Class 12| Land of Chemistry |. [Link]
  • ResearchGate. (2014).
  • Google Patents. CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.
  • ResearchGate. (2017).
  • Springer Nature Experiments. (n.d.).
  • NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
  • NIH. (2016).
  • ResearchGate. (2002).
  • MDPI. (2022).
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
  • Google Patents.

Sources

Application Notes and Protocols: Nucleophilic Substitution at the Piperidine Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a paramount structural motif in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence stems from favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which enhances pharmacokinetic profiles.[1] Functionalization of the piperidine nitrogen via nucleophilic substitution is a cornerstone of synthetic strategy, allowing for the precise tuning of a molecule's biological activity and properties. This guide provides an in-depth exploration of the principles and robust protocols for the most critical nucleophilic substitution reactions at the piperidine nitrogen, designed for researchers in drug discovery and synthetic chemistry.

Fundamentals of Piperidine Nitrogen Reactivity

The secondary amine of the piperidine ring is a potent nucleophile, a characteristic governed by its electronic and steric environment.

  • Electronic Effects: The nitrogen atom possesses a lone pair of electrons in an sp³-hybridized orbital, making it a strong Lewis base and readily available for bond formation with electrophiles.[4] Unlike aromatic amines like pyridine, where the lone pair is delocalized within the π-system, the piperidine nitrogen's lone pair is localized, resulting in significantly higher basicity and nucleophilicity.[4] The pKa of piperidinium is approximately 11.2, indicating that piperidine is a relatively strong base.

  • Steric and Conformational Effects: Piperidine exists in a chair conformation, where the nitrogen lone pair can occupy either an axial or equatorial position.[5][6] While there is a slight preference for the lone pair to be axial in the gas phase, the energy barrier for inversion is low.[6] The accessibility of the nitrogen lone pair is a key determinant of its nucleophilicity. While less sterically hindered than highly branched acyclic amines, substituents on the piperidine ring, particularly at the 2- and 6-positions, can significantly impede the approach of electrophiles.[7][8]

Key Classes of N-Substitution Reactions & Protocols

The functionalization of the piperidine nitrogen can be broadly categorized by the type of electrophile employed. This section details the most common and synthetically useful transformations.

N-Alkylation

N-alkylation is a fundamental method for introducing alkyl groups onto the piperidine nitrogen. The reaction typically proceeds via an SN2 mechanism with an alkyl halide.[9]

Causality Behind Experimental Choices:

  • Base: A base is crucial to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction.[9] Without a base, the piperidine starting material would be protonated, forming an unreactive ammonium salt.[10] A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is often preferred to prevent it from competing with the piperidine as the nucleophile.[10] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often in polar aprotic solvents like DMF or acetonitrile.[10]

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can dissolve the reagents and stabilize the transition state of the SN2 reaction without solvating the nucleophile as strongly as protic solvents.

  • Over-alkylation: A primary challenge in N-alkylation is the potential for the tertiary amine product to react further with the alkyl halide, forming a quaternary ammonium salt.[10] This can be minimized by using the piperidine in slight excess or by the slow addition of the alkylating agent.[10]

Representative Protocol: N-Benzylation of Piperidine

  • Materials: Piperidine (1.0 equiv), Benzyl bromide (1.1 equiv), N,N-diisopropylethylamine (DIPEA, 1.5 equiv), Anhydrous acetonitrile (MeCN).

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add piperidine and anhydrous acetonitrile.

    • Add DIPEA to the stirred solution.

    • Slowly add benzyl bromide to the mixture at room temperature via a syringe pump over 1 hour.[10]

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove the DIPEA hydrobromide salt.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Reductive Amination

Reductive amination is a powerful and versatile alternative to direct alkylation, particularly for introducing more complex or sterically hindered alkyl groups.[11] The reaction proceeds in two steps: the formation of an iminium ion from the piperidine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[7][11]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many applications.[11] It is a mild and selective reducing agent that readily reduces the iminium ion intermediate but is slow to reduce the starting aldehyde or ketone, thus minimizing the formation of alcohol byproducts.[7] Other reagents like sodium cyanoborohydride (NaBH₃CN) or borane-pyridine complex can also be used.[12][13]

  • Reaction Conditions: The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to favor iminium ion formation. The presence of a mild acid (like acetic acid) can sometimes accelerate iminium formation, but is often not necessary.

Representative Protocol: N-Alkylation of 4-hydroxypiperidine with Cyclohexanecarboxaldehyde

  • Materials: 4-Hydroxypiperidine (1.0 equiv), Cyclohexanecarboxaldehyde (1.2 equiv), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv), Dichloromethane (DCM).

  • Procedure:

    • To a round-bottom flask, add 4-hydroxypiperidine and dichloromethane.

    • Add cyclohexanecarboxaldehyde and stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride portion-wise over 15 minutes.[11]

    • Continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up & Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.[11]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography.

N-Arylation (Buchwald-Hartwig and Ullmann Reactions)

The formation of a C(aryl)-N bond is a critical transformation in drug discovery. The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This is a highly versatile Pd-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[14]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) is critical for catalytic activity.[15] Modern, air-stable pre-catalysts (e.g., XPhos Pd G3) that contain both palladium and the ligand are often used to ensure reproducibility and simplify setup.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperidine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice.[15][16]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen).[15] This involves using degassed solvents and Schlenk techniques.[15]

Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction, which often requires higher temperatures than Buchwald-Hartwig but can be advantageous for certain substrates.[17][18]

Causality Behind Experimental Choices:

  • Catalyst System: Historically, stoichiometric copper was used, but modern protocols use catalytic amounts of a copper(I) source (e.g., CuI) with a ligand, often a diamine or an amino acid, to facilitate the reaction under milder conditions.[18][19]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically used.[19][20]

  • Solvent: High-boiling polar aprotic solvents like DMSO or DMF are commonly employed.[17]

Data Summary: Comparison of N-Arylation Conditions

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃) + LigandCopper (e.g., CuI) ± Ligand
Typical Base Strong (e.g., NaOtBu, LHMDS)Moderate (e.g., K₃PO₄, K₂CO₃)
Temperature 80 - 110 °C100 - 210 °C (often higher)
Substrate Scope Very broad (Ar-Cl, Br, I, OTf)Good (prefers Ar-I, Ar-Br)
Functional Group Tol. Generally very highCan be lower due to high temps
Atmosphere Strictly Inert (Ar, N₂)Often requires inert atmosphere
N-Acylation

N-acylation of piperidine with acyl chlorides or anhydrides is a straightforward and high-yielding reaction to form amides.

Causality Behind Experimental Choices:

  • Mechanism: The reaction is a nucleophilic acyl substitution. The piperidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, followed by the loss of a leaving group (e.g., chloride).[21]

  • Base: A base, such as triethylamine (TEA), DIPEA, or even pyridine, is used to scavenge the HCl produced when using an acyl chloride.[22] This prevents protonation of the piperidine starting material.

Representative Protocol: N-Acylation of Piperidine with Benzoyl Chloride

  • Materials: Piperidine (1.0 equiv), Benzoyl chloride (1.05 equiv), Triethylamine (TEA, 1.2 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperidine and triethylamine in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add benzoyl chloride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor completion by TLC.

  • Work-up & Purification:

    • Wash the reaction mixture with water, then with 1M HCl to remove excess TEA, and finally with saturated aqueous NaHCO₃.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-benzoylpiperidine, which is often pure enough for subsequent steps or can be purified by crystallization or chromatography.

Visual Summaries of Key Methodologies

Workflow & Mechanistic Diagrams

G cluster_alkylation Direct N-Alkylation Workflow cluster_reductive Reductive Amination Workflow A1 Combine Piperidine, Base (DIPEA), & Solvent (MeCN) A2 Slowly Add Alkyl Halide (R-X) A1->A2 A3 Stir at RT (12-16h) A2->A3 A4 Aqueous Work-up A3->A4 A5 Purification (Chromatography) A4->A5 R1 Combine Piperidine, Carbonyl (R'COR''), & Solvent (DCM) R2 Stir to form Iminium Ion R1->R2 R3 Add Reducing Agent (NaBH(OAc)3) R2->R3 R4 Stir at RT (12-18h) R3->R4 R5 Aqueous Quench & Work-up R4->R5 R6 Purification R5->R6

Caption: Comparative workflows for N-Alkylation methods.

G Pd(0)L Pd(0)L OA Oxidative Addition Pd(0)L->OA Ar-X Ar-X Ar-X Piperidine-H Piperidine-H Base Base Product Ar-Piperidine Cat1 L-Pd(II)(Ar)(X) OA->Cat1 RE Reductive Elimination RE->Pd(0)L Catalyst Regeneration RE->Product Cat2 L-Pd(II)(Ar)(Piperidine) Cat1->Cat2 + Piperidine - Base-HX Cat2->RE

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (e.g., wet solvent/amine). 2. For cross-couplings, inactive catalyst or oxygen contamination. 3. Insufficiently strong base or incorrect stoichiometry.1. Use freshly distilled/dried solvents and reagents. 2. Use an air-stable precatalyst; ensure rigorous inert atmosphere.[15] 3. Re-evaluate base choice and ensure accurate measurements.
Formation of Quaternary Salt 1. Alkylating agent added too quickly or in excess. 2. Reaction temperature too high.1. Use a syringe pump for slow addition of the alkyl halide; use piperidine in slight excess.[10] 2. Run the reaction at a lower temperature (e.g., 0 °C to RT).
Side Product (e.g., Alcohol) 1. In reductive amination, reducing agent is too reactive (e.g., NaBH₄). 2. In N-alkylation, solvent participation (e.g., ethanol reacting with benzyl chloride).[23]1. Switch to a milder reducing agent like NaBH(OAc)₃.[7] 2. Use a non-nucleophilic solvent like DCM, MeCN, or DMF.[23]
Reaction Stalls (Buchwald-Hartwig) 1. Catalyst decomposition at high temperature. 2. Product inhibition of the catalyst.1. Use a more robust ligand; consider lowering the reaction temperature.[15] 2. A higher catalyst loading may be required.

References

  • Vertex AI Search. (2025, October 9).
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Benchchem.
  • NIH. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
  • Taylor & Francis Online. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Taylor & Francis Online. Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • ResearchG
  • Benchchem.
  • RSC Publishing.
  • ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • University of Arizona. (2017, June 14). Piperidine-based drug discovery.
  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
  • Semantic Scholar. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Benchchem. Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • Benchchem. Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
  • ResearchGate. (2017, March 16).
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • Nucleophilic Substitution Reactions.
  • Thieme. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • PubMed Central.
  • RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Benchchem.
  • Pearson+. Which nitrogen atom exhibits a higher nucleophilicity between pyridine and piperidine?.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Wikipedia.
  • ResearchGate. (2025, August 6). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • NIH.
  • Slideshare.
  • YouTube. (2024, October 12).
  • Benchchem. Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • Reddit. (2021, October 5). Nucleophilicity and ring strain (cyclic amines).
  • Semantic Scholar.
  • ACS Publications. (2016, May 23). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
  • ECHEMI. N-alkylation of piperidine with substituted benzyl chloride.
  • PubMed Central. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core.
  • ECHEMI. Steric effects of a lone pair and piperidine.
  • MDPI.
  • NIH. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides.

Sources

Column chromatography purification of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purification of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate via Silica Gel Column Chromatography

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of this compound, a key building block in medicinal chemistry and drug development.[1][2] The narrative moves beyond a simple recitation of steps to explain the fundamental principles and critical decision-making processes involved in achieving high purity. We will cover the strategic selection of chromatographic conditions based on Thin-Layer Chromatography (TLC), detailed procedures for column packing and sample loading, an optimized gradient elution strategy, and methods for fraction analysis. This guide is intended for researchers, scientists, and process chemists seeking to reliably and efficiently purify this and structurally related piperidine derivatives.

Introduction: The Importance of Purity

This compound (MW: 271.36 g/mol , Formula: C₁₄H₂₅NO₄) is a bifunctional molecule featuring a Boc-protected piperidine nitrogen and an ethyl ester.[3][4] This structure makes it a versatile intermediate. The purity of this compound is paramount, as residual starting materials or synthetic by-products can interfere with subsequent reactions, lead to the formation of complex impurity profiles in active pharmaceutical ingredients (APIs), and confound biological assay results.

Silica gel column chromatography is the method of choice for purifying this moderately polar compound. The technique leverages the differential partitioning of components in a mixture between a polar stationary phase (silica gel) and a non-polar mobile phase.[5] By carefully controlling the polarity of the mobile phase, we can achieve excellent separation of the target compound from both less polar and more polar impurities.

Foundational Work: Thin-Layer Chromatography (TLC)

Before any preparative separation, an analytical TLC must be performed to determine the optimal solvent system. This is the most critical step for a successful column chromatography separation.[6]

Objective: To find a solvent system where the target compound has a Retardation Factor (R_f) between 0.25 and 0.35.[7] An R_f in this range ensures that the compound will have sufficient interaction with the stationary phase for good separation without requiring excessively large volumes of solvent for elution.

Common Impurities Profile (Anticipated): Based on typical synthetic routes (e.g., alkylation of a piperidine precursor with an ethyl haloacetate derivative), likely impurities include:

  • Less Polar Impurities: Unreacted starting materials or non-polar by-products.

  • More Polar Impurities: Hydrolyzed starting materials (e.g., the corresponding carboxylic acid) or di-alkylated products.

Protocol: TLC Analysis

  • Prepare several developing chambers with different ratios of Ethyl Acetate (EtOAc) and Hexanes. Good starting points for a "normal" polarity compound are 10%, 20%, and 30% EtOAc in Hexanes.[8][9]

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spot the crude mixture onto a silica gel TLC plate.

  • Develop the plates in the prepared chambers.

  • Visualize the developed plates using a UV lamp (if compounds are UV active) and then by staining with a potassium permanganate (KMnO₄) solution, which is effective for visualizing a wide range of organic compounds.

  • Identify the solvent system that provides the best separation between the product spot and impurities, with the product spot having an R_f of ~0.3. For this compound, a system of 20-30% Ethyl Acetate in Hexanes is often a suitable starting point.

Preparative Column Chromatography: The Protocol

This section details the step-by-step methodology for purifying the crude product. The following parameters are based on purifying approximately 1.0 gram of crude material.

Materials and Equipment
ParameterRecommended Specification/MaterialRationale
Stationary Phase Flash Chromatography Grade Silica Gel (230-400 mesh)The fine particle size provides a large surface area, essential for high-resolution separations.[10]
Silica Gel Quantity 40 - 60 gramsA sample-to-silica ratio of 1:40 to 1:60 (w/w) is a robust starting point for achieving good separation of moderately difficult mixtures.[11][12]
Column Dimensions 40-50 mm diameter, ~20 cm lengthThe column diameter is chosen based on the amount of silica. A shorter, wider column can sometimes provide better separation than a long, thin one by minimizing band broadening.[12]
Mobile Phase Hexanes and Ethyl Acetate (HPLC Grade)A standard, effective, and economical solvent system for compounds of this polarity.[5] Low boiling points facilitate easy removal post-purification.[7]
Sample Loading Dry LoadingRecommended for ensuring a narrow sample band, which is critical for high resolution, especially if the crude product is an oil or has limited solubility in the initial mobile phase.[13][14][15]
Step-by-Step Procedure

Step 1: Column Packing (Slurry Method)

  • Ensure the chromatography column is clean, dry, and clamped perfectly vertically. An uneven column leads to poor separation.[6]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.

  • In a separate beaker, prepare a slurry by mixing the 40-60 g of silica gel with the initial, low-polarity mobile phase (~10% EtOAc in Hexanes). Stir with a glass rod until all air bubbles are removed.[6]

  • With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column using a funnel.

  • Continuously tap the side of the column gently to encourage even packing and dislodge any trapped air bubbles.

  • Once the silica has settled, add a protective layer of sand (~0.5 cm) on top to prevent disturbance of the silica bed during solvent addition.

  • Wash/Equilibrate the packed column with 2-3 column volumes of the initial mobile phase (10% EtOAc/Hexanes), ensuring the solvent level never drops below the top layer of sand.

Step 2: Sample Preparation and Loading (Dry Loading)

  • Dissolve the crude product (~1.0 g) in a minimal amount of a low-boiling solvent like dichloromethane or acetone.

  • Add approximately 1-2 g of silica gel to this solution to form a slurry.[16]

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[15]

  • Carefully drain the solvent from the packed column until it is level with the top of the sand layer.

  • Gently add the silica-adsorbed sample onto the top of the column, creating an even layer.

  • Carefully add a small amount of the initial mobile phase (10% EtOAc/Hexanes) and use gentle pressure (with a pipette bulb or air line) to slowly push the solvent through the sample layer and onto the main silica bed. Repeat this rinse once to ensure all the sample is washed into the column.

Step 3: Elution and Fraction Collection (Step Gradient) A step gradient, where the solvent composition is held constant for a period before being changed, is highly effective for separating compounds with different polarities.[17][18] It can provide sharper peaks and reduce solvent consumption compared to a linear gradient.

  • Initial Elution (Low Polarity): Begin eluting with 10% EtOAc in Hexanes . This will wash out very non-polar impurities. Collect fractions of ~20 mL.[6]

  • Monitor the fractions by TLC. Once the non-polar impurities have eluted, proceed to the next step.

  • Product Elution (Intermediate Polarity): Increase the mobile phase polarity to 25% EtOAc in Hexanes . This is the polarity at which the target compound should begin to elute. Continue collecting 20 mL fractions.

  • Final Wash (High Polarity): After the target compound has completely eluted (as determined by TLC), increase the polarity to 50% EtOAc in Hexanes to elute any remaining highly polar impurities from the column.

Step 4: Fraction Analysis and Product Isolation

  • Spot every 2-3 fractions onto a TLC plate.

  • Develop the TLC plate in the analysis solvent system (e.g., 30% EtOAc/Hexanes).

  • Identify the fractions containing the pure product (single spot at the correct R_f).

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil.

Troubleshooting
  • Peak Tailing: The piperidine nitrogen can sometimes cause tailing on acidic silica gel. If significant tailing is observed on TLC, pre-treating the silica slurry and the mobile phase with a small amount of triethylamine (~0.1-0.5% v/v) can neutralize active sites and improve peak shape.[19]

  • Poor Separation: If separation is poor, the issue often lies with the initial TLC analysis. Re-evaluate the solvent system. A shallower gradient (e.g., increasing EtOAc content by 5% increments) may be necessary. Also, ensure the column was not overloaded; a lower sample-to-silica ratio may be required.[6][12]

  • Compound Crashing: If the product is poorly soluble in the mobile phase, it may precipitate at the top of the column. Dry loading helps mitigate this, but using a slightly stronger solvent for sample loading (and immediately starting the elution) might be necessary in some cases.[20]

Visualization of the Workflow

The entire process, from crude material to pure product, can be visualized as a systematic workflow.

G cluster_prep Preparation Phase cluster_loading Sample Loading Phase cluster_elution Elution & Collection Phase cluster_analysis Analysis & Isolation Phase TLC 1. TLC Analysis (Find Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (10% EtOAc/Hexanes) TLC->Slurry Determines Starting Eluent Pack 3. Pack & Equilibrate Column Slurry->Pack DryLoad 4. Dry Load Sample (Adsorb on Silica) Pack->DryLoad Load onto Packed Column Crude Crude Product Crude->DryLoad Elute1 5. Elute Step 1 (10% EtOAc/Hexanes) DryLoad->Elute1 Elute2 6. Elute Step 2 (25% EtOAc/Hexanes) Collect Collect Fractions Elute1->Collect Elute3 7. Elute Step 3 (50% EtOAc/Hexanes) Elute2->Collect Elute3->Collect TLC_Analysis 8. Analyze Fractions by TLC Collect->TLC_Analysis Combine 9. Combine Pure Fractions TLC_Analysis->Combine Identifies Pure Fractions Evap 10. Solvent Evaporation Combine->Evap Pure Purified Product Evap->Pure

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and scalable protocol for the synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. The presented methodology is optimized for large-scale production, emphasizing safety, efficiency, and high purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and process chemistry.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable scaffold in drug design. Piperidine derivatives are integral components in drugs targeting a wide range of therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.[1]

This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions, while the ethyl ester moiety provides a handle for further chemical modifications, such as amide bond formation. The synthesis of this intermediate in high yield and purity on a large scale is therefore a critical step in the manufacturing of numerous active pharmaceutical ingredients (APIs).

Strategic Approach to Large-Scale Synthesis

For the large-scale synthesis of this compound, several synthetic routes can be envisioned, including the Reformatsky reaction and the alkylation of a pre-formed piperidine acetic acid derivative.

  • Reformatsky Reaction: This method involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[2][3][4] While effective on a laboratory scale, the use of metallic zinc and the in-situ formation of the organozinc reagent can present challenges in a large-scale industrial setting, including reagent handling and waste disposal.

  • Alkylation of a Piperidine Acetic Acid Derivative: This approach, which is analogous to the malonic ester synthesis, involves the deprotonation of a suitable piperidine precursor followed by alkylation with an electrophile.[5][6] This method is generally more amenable to large-scale production due to the use of more common and manageable reagents and more straightforward reaction control.

Considering the scalability, safety, and cost-effectiveness, this guide will focus on the direct alkylation of the enolate of tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate followed by ethanolysis, or more directly, the alkylation of a piperidine acetic acid ester precursor. For the purpose of a clear and robust protocol, we will detail the synthesis via the alkylation of a commercially available or readily synthesized piperidine precursor with ethyl bromoacetate. This method is reliable and offers high yields of the desired product.

Reaction Scheme and Mechanism

The chosen synthetic route involves the nucleophilic substitution of ethyl bromoacetate with the enolate generated from a suitable piperidine precursor. A plausible and efficient starting material is tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, which can be readily converted to the desired product. An alternative, more direct route involves the use of a pre-formed piperidine acetic acid ester which is then N-protected. However, for large-scale synthesis, starting from a more stable and readily available precursor is often preferred.

Here, we will outline a two-step process starting from 1-Boc-4-cyanomethylpiperidine:

  • Hydrolysis of the nitrile to the corresponding carboxylic acid.

  • Esterification with ethanol to yield the final product.

A more direct, one-pot alkylation approach is also feasible and will be presented as the primary protocol due to its process efficiency. This involves the generation of a carbanion from a suitable precursor like tert-butyl 4-(ethoxycarbonylmethyl)piperidine-1-carboxylate, which is then reacted with an ethylating agent. However, a more common and scalable approach is the direct alkylation of the piperidine nitrogen of a 4-substituted piperidine with an ethyl acetate moiety. For this guide, we will focus on the most direct and industrially relevant approach: the alkylation of the enolate of a piperidine precursor.

Overall Reaction:

Reaction_Scheme reactant1 Tert-butyl 4-(halomethyl)piperidine-1-carboxylate step1 Alkylation reactant1->step1 reactant2 Diethyl malonate reactant2->step1 base Base (e.g., NaH) base->step1 reagent1 Ethyl bromoacetate step2 Hydrolysis & Decarboxylation product This compound step1->step2 step2->product Experimental_Workflow start Start reagent_prep Reagent Preparation (Anhydrous Solvents, etc.) start->reagent_prep enolate_formation Step 1: Enolate Formation - Charge THF and NaH - Add Diethyl Malonate at 0°C reagent_prep->enolate_formation alkylation Step 2: Alkylation - Add Piperidine Precursor at 0°C - Stir at RT for 12-16h enolate_formation->alkylation workup Step 3: Work-up and Hydrolysis - Quench with EtOH and H₂O - Acid Hydrolysis and Decarboxylation - Neutralization and Extraction alkylation->workup purification Step 4: Purification - Concentration - Column Chromatography or Distillation workup->purification qc Quality Control (HPLC, NMR, GC-MS) purification->qc end Final Product qc->end

Sources

Application Notes and Protocols for Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a key building block in modern organic synthesis, particularly in the development of pharmaceutical agents. Its bifunctional nature, featuring a protected piperidine ring and an ethyl ester moiety, makes it a versatile intermediate for introducing the piperidine scaffold into more complex molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group is crucial, as it allows for selective manipulation of other functional groups and can be removed under specific acidic conditions.[1][2] Proper handling and storage of this compound are paramount to ensure its integrity and to obtain reliable and reproducible results in downstream applications. This guide provides a comprehensive overview of the best practices for the handling and storage of this compound, grounded in established chemical safety and handling principles.

Material Identification and Properties

A thorough understanding of the chemical and physical properties of a compound is the foundation for its safe and effective handling.

PropertyValueSource
Chemical Name This compound[3]
CAS Number 135716-09-5[3]
Molecular Formula C14H25NO4[3]
Molecular Weight 271.35 g/mol [3]
Appearance White to light yellow powder or crystal
Purity ≥95%[3]
Melting Point 39.0 to 43.0 °C

The Boc protecting group is sensitive to acidic conditions and can be cleaved, leading to the formation of the corresponding secondary amine.[1][4] Additionally, while not explicitly stated in all literature, compounds of this nature can be hygroscopic, meaning they readily absorb moisture from the atmosphere.[5][6] This can affect the compound's purity and reactivity. Therefore, handling procedures should aim to minimize exposure to both acidic environments and atmospheric moisture.

Storage Protocols

The primary objective of proper storage is to maintain the chemical integrity of this compound over time.

Long-Term Storage

For long-term storage, it is recommended to store the compound at -20°C.[1] The container should be tightly sealed to prevent the ingress of moisture. The use of a desiccator or a dry box for storage is highly recommended, especially if the compound is to be stored for an extended period.[6][7]

Short-Term Storage

For short-term use, the solid compound can be stored at room temperature, provided it is in a well-sealed container in a cool, dry place.[1] Once a container is opened, it is crucial to minimize its exposure to the atmosphere.

Storage of Solutions

If stock solutions are prepared, it is advisable to use them promptly. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in an airtight container to minimize degradation.[1] The stability of the compound in the chosen solvent over time should be validated.

Handling Protocols

Safe and effective handling of this compound requires adherence to standard laboratory safety practices and specific techniques to mitigate risks associated with its potential hygroscopicity and sensitivity to air.

Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[8]

  • Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[8]

  • A laboratory coat.

  • For operations that may generate dust, use a respirator with a suitable particle filter.[8]

General Handling Precautions
  • Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Avoid contact with skin and eyes.[10]

  • Avoid the formation of dust and aerosols.[8]

  • Wash hands thoroughly after handling.[8][10]

  • Do not eat, drink, or smoke in the laboratory.[9]

Protocol for Aliquoting the Solid Compound

This protocol is designed to minimize exposure to atmospheric moisture.

Aliquoting_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_final Final Steps prep1 Equilibrate container to room temperature prep2 Prepare inert atmosphere (optional) weigh1 Briefly open container prep2->weigh1 weigh2 Quickly transfer desired amount to weighing vessel weigh1->weigh2 weigh3 Immediately reseal original container weigh2->weigh3 final1 Use aliquoted compound immediately weigh3->final1 final2 Purge original container with inert gas (optional)

Caption: Workflow for aliquoting solid this compound.

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold compound.

  • Inert Atmosphere (Optional but Recommended): For sensitive applications, perform the transfer in a glove box or under a gentle stream of an inert gas like nitrogen or argon.[11][12]

  • Transfer: Open the container briefly and use a clean, dry spatula to quickly transfer the desired amount of the compound to a pre-weighed vessel.

  • Resealing: Immediately and tightly reseal the original container. If an inert atmosphere is used, purge the headspace of the container with the inert gas before sealing.

  • Use: Use the aliquoted compound immediately for the preparation of solutions or for the reaction.

Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a solution of a specific concentration.

Solution_Preparation start Start: Aliquot Solid add_solvent Add appropriate volume of anhydrous solvent start->add_solvent dissolve Dissolve completely (vortex or sonicate) add_solvent->dissolve store Store solution properly (if not used immediately) dissolve->store end End: Solution Ready for Use dissolve->end

Sources

The Strategic Application of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate in the Synthesis of Novel K+ Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in K+ Channel Modulation

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a vast array of FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for targeting a multitude of biological entities, including ion channels.[2] Among these, voltage-gated potassium (K+) channels, particularly the Kv1.5 subtype, have emerged as a significant therapeutic target for the management of cardiac arrhythmias, such as atrial fibrillation.[3][4] Blockade of the Kv1.5 channel, which is predominantly expressed in the atria, can prolong the atrial action potential duration, thereby exerting an antiarrhythmic effect with a reduced risk of ventricular proarrhythmias.[3]

This application note provides a detailed guide on the utilization of a key synthetic intermediate, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate , in the construction of potent and selective K+ channel blockers. We will delve into the strategic considerations behind its use, provide a detailed, field-proven synthetic protocol, and offer insights into the characterization of the final compounds.

The Versatile Intermediate: this compound

This compound serves as an ideal starting material for the synthesis of a diverse library of K+ channel blockers. Its structure incorporates several key features that are advantageous for medicinal chemistry campaigns:

  • A Protected Piperidine Nitrogen: The tert-butyloxycarbonyl (Boc) protecting group ensures selective functionalization at other positions of the molecule and can be readily removed under acidic conditions to allow for late-stage diversification of the piperidine nitrogen.

  • A Reactive Ester Moiety: The ethyl ester provides a handle for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, enabling the introduction of a wide range of functional groups.

  • A Piperidine-4-yl Acetic Acid Core: This structural motif is found in numerous bioactive molecules and provides a flexible linker to which various pharmacophoric elements can be attached.

PropertyValueSource
Molecular Formula C₁₄H₂₅NO₄[5]
Molecular Weight 271.35 g/mol [5]
CAS Number 135716-09-5[5]

Synthetic Pathway to a Novel Kv1.5 Inhibitor

The following section outlines a representative synthetic protocol for the preparation of a potent Kv1.5 inhibitor, leveraging the deprotected form of our title compound, ethyl 4-(piperidin-4-yl)acetate. This multi-step synthesis highlights common and robust chemical transformations employed in drug discovery.

Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Saponification cluster_3 Step 4: Amide Coupling A Tert-butyl 4-(2-ethoxy-2-oxoethyl) piperidine-1-carboxylate B Ethyl 4-(piperidin-4-yl)acetate A->B TFA, DCM C Ethyl 4-(piperidin-4-yl)acetate E N-Alkylated Piperidine Intermediate C->E D Alkyl Halide (e.g., Benzyl Bromide) D->E K₂CO₃, Acetonitrile F N-Alkylated Piperidine Intermediate G Carboxylic Acid Intermediate F->G LiOH, THF/H₂O H Carboxylic Acid Intermediate J Final K+ Channel Blocker H->J I Substituted Aniline I->J HATU, DIPEA, DMF

Caption: Synthetic workflow for a K+ channel blocker.

Protocol 1: Boc Deprotection of this compound

This initial step removes the Boc protecting group to liberate the secondary amine of the piperidine ring, making it available for subsequent functionalization.

Materials:

  • This compound (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl 4-(piperidin-4-yl)acetate.

Rationale: Trifluoroacetic acid is a strong acid that efficiently cleaves the acid-labile Boc group. The use of DCM as a solvent is standard for this reaction due to its inertness and ability to dissolve both the starting material and the resulting salt. The aqueous workup with sodium bicarbonate neutralizes the excess TFA and the trifluoroacetate salt of the product, allowing for extraction of the free amine into the organic phase.

Protocol 2: N-Alkylation of Ethyl 4-(piperidin-4-yl)acetate

This step introduces diversity at the piperidine nitrogen, a common strategy for modulating the pharmacological properties of piperidine-containing drugs.[6]

Materials:

  • Ethyl 4-(piperidin-4-yl)acetate (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (1.5 eq)

  • Acetonitrile, anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add ethyl 4-(piperidin-4-yl)acetate and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add the alkyl halide to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product, which can be purified by column chromatography.

Rationale: The N-alkylation of the piperidine nitrogen is a nucleophilic substitution reaction.[3] Potassium carbonate acts as a base to deprotonate the secondary amine, increasing its nucleophilicity. Acetonitrile is a suitable polar aprotic solvent for this type of reaction. Using a slight excess of the alkylating agent ensures complete conversion of the starting material.

Protocol 3: Saponification of the Ethyl Ester

Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a necessary step for subsequent amide bond formation.

Materials:

  • N-alkylated piperidine intermediate (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the N-alkylated piperidine intermediate in a mixture of THF and water.

  • Add lithium hydroxide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Rationale: Saponification is a base-catalyzed hydrolysis of an ester. Lithium hydroxide is a strong base commonly used for this transformation. The addition of THF as a co-solvent enhances the solubility of the organic starting material in the aqueous medium. Acidification of the reaction mixture protonates the carboxylate salt, allowing for its extraction into an organic solvent.

Protocol 4: Amide Coupling to Form the Final K+ Channel Blocker

The final step involves the formation of an amide bond between the carboxylic acid intermediate and a selected amine, a crucial reaction in the synthesis of many pharmaceuticals.

Materials:

  • Carboxylic acid intermediate (1.0 eq)

  • Substituted aniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the carboxylic acid intermediate in anhydrous DMF.

  • Add the substituted aniline, followed by DIPEA.

  • Add HATU portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the final K+ channel blocker.

Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction. DMF is a common solvent for amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Data
¹H NMR Characteristic peaks corresponding to the protons of the piperidine ring, the N-alkyl group, the aromatic moieties, and the amide proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the target compound.
HPLC A single major peak indicating the purity of the final compound (typically >95%).

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel K+ channel blockers. The synthetic strategies outlined in this application note, involving Boc deprotection, N-alkylation, saponification, and amide coupling, represent a robust and adaptable workflow for the generation of diverse libraries of piperidine-based drug candidates. The careful selection of reagents and reaction conditions, as detailed in the protocols, is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers and drug development professionals to explore the vast chemical space around the piperidine scaffold in their quest for new and improved therapeutics targeting K+ channels.

References

  • Banitt, E. H., et al. (1977). Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides. Journal of Medicinal Chemistry, 20(6), 821-826.
  • European Patent Office. (2000). WO2000015657A1 - Piperizine-4-phenyl derivatives as inhibitors of the interaction between mdm2 and 53. Google Patents.
  • Gao, Y., et al. (2022). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 462-471.
  • Giulia, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(1), 1-25.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Miyake, T., et al. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. Bioorganic & Medicinal Chemistry Letters, 21(20), 6248-6252.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10353694, tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623-4635.
  • Taylor & Francis Online. (2022). Design, synthesis, and biological evaluation of arylmethylpiperidines as Kv1.5 potassium channel inhibitors.
  • U.S. Patent and Trademark Office. (1991). US5043345A - Piperidine compounds and their preparation and use. Google Patents.
  • U.S. Patent and Trademark Office. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
  • Wang, Z., et al. (2014). Discovery of 1-aryloxyethyl piperazine derivatives as Kv1.5 potassium channel inhibitors (part I). European Journal of Medicinal Chemistry, 84, 523-533.
  • Wikipedia. (2023). Potassium channel blocker.
  • Wróbel, T. M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116857.

Sources

Application Notes & Protocols: A Guide to the Modern Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of anticancer drug development has undergone a paradigm shift, moving from the broad-spectrum cytotoxicity of traditional chemotherapy to the precision of targeted therapies and the revolutionary potential of immunotherapy.[1][2] This guide provides an in-depth exploration of the modern workflow for developing novel anticancer agents, designed for researchers, scientists, and drug development professionals. We will dissect the critical stages of this process, from initial target identification to preclinical validation. This document provides not only step-by-step protocols for key assays but also the scientific rationale behind these experimental choices, ensuring a robust and logical approach to anticancer drug discovery. We will delve into target validation using gene silencing techniques, detail primary and secondary in vitro screening cascades, explore the power of in vivo models like Patient-Derived Xenografts (PDXs), and illuminate the targeting of a critical signaling pathway, PI3K/AKT.

The Modern Cancer Drug Discovery Pipeline: A Conceptual Overview

The journey of an anticancer agent from concept to clinic is a multi-stage process characterized by rigorous testing and validation. The overarching goal is to identify compounds that are not only potent against cancer cells but also selective, sparing healthy tissues to minimize side effects.[3][4] The modern pipeline integrates molecular biology, cell biology, and pharmacology to systematically de-risk drug candidates. This process begins with identifying a crucial molecular target that drives cancer progression and culminates in comprehensive preclinical studies that model the human disease.

The workflow can be visualized as a funnel, where a large number of initial candidates are progressively narrowed down based on increasingly stringent efficacy and safety criteria.

G cluster_0 Discovery & Screening cluster_1 Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead In_Vitro In Vitro Profiling (Potency, Selectivity, MOA) Hit_to_Lead->In_Vitro Lead Candidate In_Vivo In Vivo Efficacy & PK/PD Studies In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND IND-Enabling Studies

Caption: The Anticancer Drug Development Funnel.

Target Identification and Validation

The foundation of targeted therapy is the identification of a molecular entity—typically a protein—that is critical for cancer cell survival and proliferation but less important for normal cells.[5] This could be an overexpressed oncogene, a mutated tumor suppressor, or a key node in a dysregulated signaling pathway.[6] Validation is the process of confirming that inhibiting this target produces the desired anti-cancer effect.

Rationale for Target Validation

Investing resources into a drug discovery program without rigorously validating the target is a primary cause of late-stage failures. Effective validation provides confidence that the on-target pharmacological effect will translate into a therapeutic benefit. Gene silencing techniques like RNA interference (RNAi) are powerful tools for this purpose, as they allow for the specific knockdown of the target gene, mimicking the effect of a highly specific inhibitor drug.[6][7][8]

Protocol: Target Validation using RNA Interference (RNAi)

This protocol describes the use of small interfering RNA (siRNA) to transiently silence a target gene in a cancer cell line and assess the impact on cell viability.

Pillar of Trustworthiness: This protocol includes a non-targeting control siRNA to ensure that the observed effects are specific to the silencing of the target gene and not due to the transfection process itself. A positive control (e.g., siRNA against a known essential gene like PLK1) validates the experimental system.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM Reduced Serum Medium

  • siRNA targeting the gene of interest (pre-designed and validated)

  • Non-targeting (scrambled) control siRNA

  • Positive control siRNA (e.g., targeting PLK1)

  • 96-well plates

  • MTT Cell Proliferation Assay Kit

Procedure:

  • Cell Seeding: The day before transfection, seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Ensure even cell distribution. Incubate overnight at 37°C, 5% CO₂.

  • Transfection Complex Preparation:

    • For each well, dilute 0.5 µL of Lipofectamine RNAiMAX in 25 µL of Opti-MEM.

    • In a separate tube, dilute the siRNA (target-specific, non-targeting control, or positive control) to the desired final concentration (e.g., 10 nM) in 25 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume 50 µL). Mix gently and incubate for 15 minutes at room temperature to allow complexes to form.

  • Transfection: Add 20 µL of the siRNA-lipid complex to each well. Gently swirl the plate to mix.

  • Incubation: Incubate the cells for 48-72 hours at 37°C, 5% CO₂. The incubation time should be sufficient to allow for protein knockdown and subsequent phenotypic effects.

  • Assess Viability: After incubation, assess cell viability using the MTT assay (see Protocol 3.2).

  • Data Analysis: Calculate the percentage of cell viability relative to the non-targeting control. A significant reduction in viability in the target siRNA-treated wells compared to the control validates the target's role in cell survival.

In Vitro Screening of Anticancer Agents

Once a target is validated, the next step is to screen for compounds that can modulate its activity. This is typically done through a tiered in vitro screening process.[9][10] Primary assays are used to quickly screen large compound libraries, while more complex secondary assays are used to characterize the mechanism of action of the initial "hits."[11][12]

The Screening Cascade: From Hits to Leads

The purpose of the cascade is to efficiently identify promising compounds. A primary screen might be a simple cell viability assay across a few cancer cell lines.[12] Hits from this screen then progress to secondary assays to confirm their on-target activity, determine their mechanism of cell death (e.g., apoptosis vs. necrosis), and assess their selectivity against a broader panel of cancer and normal cell lines.

G cluster_0 Primary Screening cluster_1 Secondary Screening & MOA Primary Cell Viability Assay (e.g., MTT) 3-5 Cancer Cell Lines Secondary Expanded Cell Panel (20+ Cancer & Normal Lines) Primary->Secondary Identify 'Hits' Apoptosis Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) Secondary->Apoptosis Target On-Target Engagement Assay (e.g., Kinase Inhibition) Apoptosis->Target Lead Lead Candidate for In Vivo Studies Target->Lead Confirm 'Leads'

Caption: In Vitro Screening Cascade Workflow.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14]

Pillar of Expertise: The concentration of formazan is directly proportional to the number of metabolically active (viable) cells. This assay is a robust, high-throughput method ideal for primary screening to determine a compound's half-maximal inhibitory concentration (IC50).[15]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Test compounds and a positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight.

  • Drug Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the compound dilutions to the wells (in triplicate). Include vehicle-only controls and positive controls. Incubate for 48-72 hours.[16]

  • MTT Addition: After incubation, remove the drug-containing medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution to each well.[17]

  • Incubation: Incubate at 37°C for 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[17]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[16][17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm.[13]

  • IC50 Calculation: Plot the percentage of cell viability versus the log of the compound concentration. Use non-linear regression to calculate the IC50 value, which is the concentration that inhibits cell growth by 50%.[16]

Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[19][20] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[18][19]

Pillar of Expertise: This flow cytometry-based method provides critical mechanistic insight. An effective anticancer agent should ideally induce apoptosis, a controlled form of cell death, rather than necrosis, which can cause inflammation.

Materials:

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the test compound (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Wash the cells twice with cold PBS.[18]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[21]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[16][22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Summarizing In Vitro Efficacy

Quantitative data from screening assays should be summarized for clear comparison.

Compound Cell Line Target IC50 (µM) Mechanism of Action
Compound XMCF-7 (Breast)PI3Kα0.05 ± 0.01Apoptosis Induction
Compound XA549 (Lung)PI3Kα0.12 ± 0.03Apoptosis Induction
Compound XPC-3 (Prostate)PI3Kα0.08 ± 0.02Apoptosis Induction
DoxorubicinMCF-7 (Breast)Topo II0.75 ± 0.15DNA Damage

In Vivo Preclinical Development

While in vitro assays are essential for initial screening, they cannot fully replicate the complex tumor microenvironment.[23] Therefore, promising lead compounds must be evaluated in in vivo models to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[9][24]

The Power of Patient-Derived Xenograft (PDX) Models

Patient-Derived Xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[25] These models are considered superior to traditional cell-line-derived xenografts because they better retain the genetic and histological characteristics of the original human tumor, including its heterogeneity.[26] This makes them more predictive of clinical outcomes.[25]

Protocol: Anticancer Efficacy Study in a PDX Model

This protocol outlines a typical efficacy study to evaluate a lead compound in a PDX mouse model.

Pillar of Trustworthiness: The study includes a vehicle control group to assess the natural growth of the tumor and a standard-of-care control group to benchmark the efficacy of the new agent. Tumor volume and body weight are monitored regularly to assess both efficacy and toxicity.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID)

  • Established PDX tumor fragments

  • Test compound (formulated for animal dosing)

  • Vehicle control solution

  • Standard-of-care chemotherapy agent

  • Calipers for tumor measurement

  • Animal scale

Procedure:

  • Tumor Implantation: Subcutaneously implant a small fragment (~3x3 mm) of the PDX tumor into the flank of each mouse.[27]

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumors with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (e.g., saline, administered daily by oral gavage)

    • Group 2: Test Compound (e.g., 50 mg/kg, administered daily by oral gavage)

    • Group 3: Standard-of-Care (e.g., Paclitaxel, administered weekly by IV injection)

  • Treatment and Monitoring: Administer treatments according to the defined schedule for 3-4 weeks. Monitor tumor volume and mouse body weight 2-3 times per week. Body weight loss is a key indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) for the treatment groups relative to the vehicle control. Statistically compare the final tumor volumes between groups.

Focus on a Key Signaling Pathway: PI3K/AKT/mTOR

Understanding the molecular pathways that drive cancer is crucial for developing targeted therapies.[28] The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.[29][30][31]

Mechanism of Action: Receptor tyrosine kinases (RTKs) on the cell surface, when activated by growth factors, recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3. This second messenger, PIP3, recruits the kinases PDK1 and AKT to the cell membrane.[29] AKT is then activated through phosphorylation by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a multitude of downstream substrates that promote cell survival (by inhibiting apoptosis-inducing proteins like BAD) and cell growth (by activating mTORC1, which in turn promotes protein synthesis).[29][30] In many cancers, this pathway is constitutively active due to mutations in PI3K or loss of the tumor suppressor PTEN, which normally counteracts PI3K activity.[29][32] This makes the PI3K/AKT pathway a prime target for anticancer drug development.[33]

G GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 inhibits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 BAD BAD AKT->BAD mTORC2 mTORC2 mTORC2->AKT phosphorylates S6K S6K / 4E-BP1 mTORC1->S6K Apoptosis Apoptosis BAD->Apoptosis Proliferation Cell Growth & Proliferation S6K->Proliferation PI3Ki PI3K Inhibitors PI3Ki->PI3K AKTi AKT Inhibitors AKTi->AKT mTORi mTOR Inhibitors mTORi->mTORC1

Caption: The PI3K/AKT/mTOR Signaling Pathway and Drug Targets.

Conclusion

The development of anticancer agents is a complex but systematic process that relies on a deep understanding of cancer biology and the application of robust, validated experimental protocols. From the initial validation of a molecular target to the comprehensive in vitro profiling of lead compounds and their ultimate evaluation in clinically relevant in vivo models, each step is designed to build a strong evidence base for clinical translation. By adhering to the principles of scientific integrity, explaining the causality behind experimental choices, and leveraging powerful technologies, researchers can more effectively navigate the challenging path of oncology drug discovery and contribute to the development of next-generation cancer therapies.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Budach, W., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Methods in Molecular Biology. PMC.
  • Yuan, T. L., & Cantley, L. C. (2008). The PI3K Pathway As Drug Target in Human Cancer. In Journal of Clinical Oncology. PMC.
  • Rotondo, F., et al. (2012). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies.
  • Wikipedia. (n.d.). Cancer immunotherapy.
  • AARO. (n.d.). Advancements in Chemotherapy: What's New in Cancer Treatment?
  • Saijo, N. (2003). Strategy for the development of novel anticancer drugs. In Cancer Science. PubMed.
  • Mass General Cancer Center. (2024). Advancements in Chemotherapy: Latest Treatments and Technologies.
  • Xu, Z., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? In Frontiers in Oncology.
  • Medanta. (2023). New Breakthroughs in Chemotherapy Treatment: What You Need to Know!
  • Sebastian, R., & Raghavan, R. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. In International Journal of Pharmacy and Biological Sciences.
  • Invitrogen. (n.d.). The Annexin V Apoptosis Assay.
  • Ghafouri-Fard, S., et al. (2016). RNA Interference and its Role in Cancer Therapy. In Biomedicine & Pharmacotherapy. PMC.
  • Shinde, J. (2025). Latest Advances in Chemotherapy: What's New in 2025?
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Adan, A., et al. (2016). Bioassays for anticancer activities. In Methods in Molecular Biology. PubMed.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Liu, Z., & Sikora, A. G. (2018). Recent Advances in Molecular Mechanisms of Cancer Immunotherapy. In Journal of Immunology Research. PMC.
  • Hassan, S. S., et al. (2022). Cancer chemotherapy and beyond: Current status, drug candidates, associated risks and progress in targeted therapeutics. In Biomedicine & Pharmacotherapy. PMC.
  • Zhang, M., et al. (2021). Insight Into the Prospects for RNAi Therapy of Cancer. In Frontiers in Oncology.
  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.
  • Frontiers in Oncology. (n.d.). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation.
  • Dong, X., et al. (2016). Establishment of Patient-Derived Xenografts in Mice. In Bio-protocol.
  • Sabry, O. (2025). Novel Strategies in Anticancer Drug Design: Targeting the Unexplored Pathways. In Medicinal Chemistry. Hilaris Publisher.
  • Janku, F., et al. (2014). The PI3K/AKT Pathway as a Target for Cancer Treatment. In Expert Opinion on Investigational Drugs. PubMed.
  • LoPiccolo, J., et al. (2011). Targeting PI3K/Akt Pathway: 20 Years of Progress. In OncLive.
  • Vall d´Hebron Institute of Oncology (VHIO). (2013). Therapeutic effect of RNAi gene silencing effective in cancer treatment, study suggests. In ScienceDaily.
  • Oncohema Key. (2023). The major clinical components of cancer immunotherapy (modulating cell-mediated immune mechanisms).
  • Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. In Semantic Scholar.
  • MDPI. (2024). Recent Advances in Anticancer Strategies.
  • Malla, M., et al. (2022). (PDF) Patient-derived xenograft (PDX) models, applications and challenges in cancer research. In ResearchGate.
  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. In Cancer Discovery. PMC.
  • American Cancer Society. (2025). What Is Immunotherapy?
  • Science News. (2002). RNA interferes with cancer-cell growth.
  • Dallas, A., & Vlassov, A. V. (n.d.). RNA Interference and Cancer Therapy. In AWS.
  • Cancer Research Institute. (n.d.). What Is Immunotherapy?
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Google Books. (2023). Novel Anticancer Strategies.
  • Ferreira, M. J., & Sharifi-Rad, J. (2021). Novel Anticancer Strategies. In Pharmaceutics. PMC.
  • Leong, H. S., et al. (2021). Patient-Derived Xenograft Models in Cancer Research. In Cancers. MDPI.
  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Charles River. (n.d.). Patient-Derived Tumor Xenograft (PDX) Models for Oncology Research.
  • Kelter, G., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. In Frontiers in Pharmacology. PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted piperidines. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic scaffold. Piperidine derivatives are prevalent in over twenty classes of pharmaceuticals and numerous natural products, making their efficient and selective synthesis a cornerstone of modern organic chemistry.[1]

This guide provides in-depth, field-proven insights into common side reactions, troubleshooting strategies, and preventative measures, structured in a practical question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to overcome synthetic hurdles.

Section 1: Reductive Amination

Reductive amination is a widely used method for constructing the piperidine ring or for N-alkylation of a pre-existing piperidine.[1][2] It typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ.[2] While robust, this method is prone to several side reactions that can complicate product isolation and reduce yields.

Frequently Asked Questions & Troubleshooting

Q1: My reductive amination is incomplete, and I observe significant amounts of the starting carbonyl and/or the intermediate imine. What is causing this?

A1: Incomplete reaction is a common issue with several potential root causes:

  • Ineffective Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, while sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and more selective for the iminium ion.[2][3] If using NaBH₄, ensure the imine has fully formed before its addition.[3][4]

  • pH Control: The pH of the reaction is crucial for imine formation. Mildly acidic conditions (pH 4-6) are often optimal to facilitate carbonyl protonation without deactivating the amine nucleophile.

  • Steric Hindrance: Bulky substituents on either the carbonyl compound or the amine can slow down both imine formation and reduction. Increased reaction times, higher temperatures, or the use of a less sterically demanding reducing agent may be necessary.

  • Water Scavenging: The formation of the imine from a ketone/aldehyde and an amine is a condensation reaction that releases water. If water is not effectively removed, the equilibrium may not favor the imine, leading to incomplete conversion. The use of a dehydrating agent like molecular sieves or a Dean-Stark trap can be beneficial.

Troubleshooting Workflow: Incomplete Reductive Amination

G start Problem: Incomplete Reaction check_reductant Is the reducing agent appropriate and active? start->check_reductant check_pH Is the reaction pH optimal (4-6)? check_reductant->check_pH Yes solution_reductant Switch to NaBH(OAc)3 for selectivity or verify NaBH4 activity. check_reductant->solution_reductant No check_sterics Are steric effects significant? check_pH->check_sterics Yes solution_pH Adjust pH with acetic acid. Monitor with pH paper. check_pH->solution_pH No check_water Is water being effectively removed? check_sterics->check_water No solution_sterics Increase temperature/reaction time. Consider a less hindered reagent. check_sterics->solution_sterics Yes solution_water Add molecular sieves or use a Dean-Stark trap. check_water->solution_water No

Caption: Troubleshooting incomplete reductive amination.

Q2: I am observing the formation of a dialkylated or tertiary amine byproduct instead of my desired secondary amine. How can I prevent this?

A2: Over-alkylation occurs when the newly formed secondary amine product reacts again with the starting carbonyl and reducing agent. This is particularly problematic when using a large excess of the carbonyl compound or when the product amine is more nucleophilic than the starting amine.

Preventative Measures:

  • Stoichiometry Control: Use a 1:1 molar ratio of the amine and carbonyl compound. If one must be in excess, using an excess of the amine can help minimize dialkylation of the product.

  • Slow Addition: Adding the reducing agent slowly can help to reduce the iminium ion as it is formed, minimizing the concentration of the product amine available to react further.

  • Choice of Reducing Agent: Milder reducing agents like NaBH(OAc)₃ can sometimes offer better control.

ParameterCondition A (High Over-alkylation)Condition B (Minimized Over-alkylation)
Amine:Carbonyl Ratio 1 : 1.51.2 : 1
Reducing Agent NaBH₄ (1.5 eq)NaBH(OAc)₃ (1.2 eq)
Addition Time All at onceSlow addition over 1-2 hours
Typical Product Ratio 60% Desired Product, 30% Over-alkylated>90% Desired Product

Q3: My reaction is sluggish, and I suspect catalyst poisoning when hydrogenating a pyridine to a piperidine. What are the signs and solutions?

A3: Catalyst poisoning is a frequent challenge in the hydrogenation of pyridines, where the nitrogen atom of both the starting material and the piperidine product can strongly adsorb to the catalyst's active sites, leading to deactivation.[5][6]

Symptoms of Catalyst Poisoning: [5]

  • A significant decrease in the reaction rate.[5]

  • The reaction stalling before completion, even with extended time.[5]

  • A need for harsher conditions (higher pressure or temperature) to achieve conversion.[5]

Solutions:

  • Increase Catalyst Loading: While not the most economical solution, a higher catalyst loading can compensate for the poisoned sites.[5]

  • Use of Protecting Groups: Temporarily protecting the nitrogen atom can prevent it from coordinating with the catalyst.[5]

  • Catalyst Choice: Some catalysts are less susceptible to poisoning. For instance, iridium(III) catalysts operating through an ionic hydrogenation mechanism can circumvent poisoning by nitrogen lone pairs.[7] Rhodium oxide has also been shown to be a highly active catalyst for hydrogenating a variety of unprotected pyridines under mild conditions.[8]

  • Acidic Additives: Performing the hydrogenation in the presence of an acid (e.g., HCl, H₂SO₄) can protonate the nitrogen, preventing it from binding to the metal catalyst. This can, however, introduce chemoselectivity issues with other functional groups.

Section 2: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that forms a tetrahydroisoquinoline or a tetrahydro-β-carboline from a β-arylethylamine and a carbonyl compound.[9][10][11][12]

Frequently Asked Questions & Troubleshooting

Q1: My Pictet-Spengler reaction is giving low yields. How can I improve it?

A1: Low yields in a Pictet-Spengler reaction often point to issues with the electronic nature of the aromatic ring or suboptimal reaction conditions.

  • Aromatic Ring Activation: The reaction is an intramolecular electrophilic aromatic substitution.[11] Therefore, electron-donating groups on the aryl ring are crucial for high yields. If your substrate has electron-withdrawing groups, the reaction may require stronger acids and higher temperatures.[10]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Protic acids like HCl or H₂SO₄ are traditional, but Lewis acids such as BF₃·OEt₂ can also be effective.[10] Anhydrous conditions are often preferred to prevent side reactions.

  • Schiff Base Formation: The initial condensation to form a Schiff base (or the corresponding iminium ion) can be a limiting step.[10] Ensuring the complete consumption of the amine, sometimes by using a slight excess of the carbonyl compound, can be beneficial.[10]

Q2: I am observing the formation of an undesired regioisomer. How can I control the regioselectivity of the cyclization?

A2: Regioselectivity is governed by the position of electrophilic attack on the aromatic ring. In substrates with multiple potential cyclization sites (e.g., substituted indoles), the outcome is determined by the relative nucleophilicity of the aromatic carbons.

  • Directing Groups: The position of electron-donating groups will direct the cyclization. For indoles, cyclization typically occurs at the C2 position unless it is blocked, in which case it may proceed at C4.

  • Steric Hindrance: Bulky groups on the aromatic ring or the iminium ion can influence the regioselectivity by sterically hindering one cyclization pathway over another.

Section 3: Alkylation of Piperidines

Direct N-alkylation and C-alkylation of the piperidine ring are common strategies for diversification. However, controlling selectivity can be challenging.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting N-alkylation of a piperidine with an alkyl halide, but I'm getting a significant amount of the quaternary ammonium salt. How can I avoid this?

A1: The formation of quaternary ammonium salts is a common side reaction resulting from over-alkylation.[2]

Control Strategies:

  • Slow Addition of Alkylating Agent: Using a syringe pump to add the alkyl halide slowly to a solution of the piperidine ensures that the piperidine is always in excess, minimizing the chance for the product to react again.[13]

  • Stoichiometry: Use no more than 1.0-1.1 equivalents of the alkylating agent.

  • Use of a Base: Including a non-nucleophilic base like diisopropylethylamine (Hunig's base) or potassium carbonate can neutralize the acid formed during the reaction without competing in the alkylation.[13]

Q2: My goal is C-alkylation at the α-position, but I am getting a mixture of N-alkylation and C-alkylation products. How do I favor C-alkylation?

A2: Achieving selective C-alkylation over N-alkylation requires masking the nucleophilicity of the nitrogen or directing the reaction to the carbon atom.

  • Enamine Chemistry (Stork Enamine Alkylation): A classic and effective method is to first form an enamine from the piperidine (if it's a secondary amine being used to form a substituted piperidine from a ketone precursor) or from a piperidone derivative.[14][15] The enamine acts as a nucleophile at the α-carbon, which then reacts with an electrophile.[15] Subsequent hydrolysis regenerates the carbonyl and yields the α-alkylated product.[15]

  • Directed Metalation: Using a strong base like n-butyllithium in the presence of a directing group can deprotonate the α-carbon, forming an anion that can be trapped with an electrophile. N-Boc or other N-amido groups can effectively direct lithiation to the C2 position.

  • Iminium Ion Formation: A modern approach involves the selective formation of an endo-iminium ion from a tertiary N-alkyl piperidine, followed by the addition of a nucleophile.[16][17] This allows for late-stage α-functionalization.[16][17]

Reaction Pathway Control: N- vs. C-Alkylation

G cluster_n Route to N-Alkylation cluster_c Route to C-Alkylation Piperidine Piperidine Derivative N_Reagents Alkyl Halide + Base (e.g., K2CO3) Piperidine->N_Reagents Direct Reaction C_Strategy Strategy: Enamine or Directed Metalation Piperidine->C_Strategy N_Alkylation N-Alkylation Product C_Alkylation C-Alkylation Product N_Reagents->N_Alkylation C_Reagents 1. Form Intermediate 2. Add Electrophile C_Strategy->C_Reagents C_Reagents->C_Alkylation

Caption: Divergent pathways for N- vs. C-alkylation.

Section 4: Stereoselectivity Issues

Controlling stereochemistry is paramount, especially in drug development. Side reactions can often lead to loss of stereochemical integrity or the formation of undesired diastereomers.

Frequently Asked Questions & Troubleshooting

Q1: The hydrogenation of my substituted pyridine is producing a mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

A1: The stereochemical outcome of pyridine hydrogenation is influenced by the catalyst, substrate, and reaction conditions. Generally, heterogeneous catalysis (e.g., PtO₂, Rh/C) on unactivated pyridines tends to favor the formation of the cis-diastereomer through syn-addition of hydrogen from the less hindered face of the pyridine ring as it adsorbs onto the catalyst surface.[18]

Strategies for Improving Diastereoselectivity:

  • Catalyst Choice: The choice of catalyst and support can have a significant impact. Experiment with different catalysts (Pd, Pt, Rh) on various supports (C, Al₂O₃).

  • Directing Groups: The presence of a directing group, such as a hydroxyl or amino group, can coordinate to the catalyst and direct hydrogenation from a specific face, enhancing stereoselectivity.

  • Substrate Control: The steric bulk of existing substituents will heavily influence the face of adsorption to the catalyst.

  • Thermodynamic Epimerization: If an undesired diastereomer is formed, it may be possible to epimerize it to the more stable isomer. For example, a base-mediated epimerization of a piperidine with an ester at an adjacent chiral center can often favor the thermodynamically more stable trans product where bulky groups are equatorial.[18]

CatalystTypical Major Product (from 2,6-disubstituted pyridine)Notes
PtO₂ (Adam's catalyst) cis-piperidineOften provides high cis selectivity.[18]
Rh/C cis-piperidineEffective, especially under acidic conditions.
Homogeneous Catalysts VariesCan be tuned with ligands for high selectivity.

Experimental Protocols

Protocol 1: Selective Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes the N-alkylation of 2-methylpiperidine with acetone.

  • Reaction Setup: To a solution of 2-methylpiperidine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add acetone (1.2 eq) followed by acetic acid (1.1 eq). Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Over-alkylation Prevention in N-alkylation with an Alkyl Halide

This protocol details the mono-N-alkylation of piperidine with benzyl bromide.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine (2.0 eq) and potassium carbonate (K₂CO₃) (1.5 eq) in anhydrous acetonitrile (0.1 M).

  • Slow Addition: Prepare a solution of benzyl bromide (1.0 eq) in anhydrous acetonitrile. Using a syringe pump, add the benzyl bromide solution to the stirred piperidine mixture over 4 hours at room temperature.

  • Reaction Completion: After the addition is complete, allow the reaction to stir overnight at room temperature.

  • Workup: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water to remove any remaining piperidinium salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-benzylpiperidine product.

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Derivatives.
  • BIOENGINEER.ORG. (2025, December 3). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.
  • Wikipedia. (n.d.). Piperidine.
  • Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • BenchChem. (n.d.). Application Notes: The Role of Piperidine in Stork Enamine Alkylation.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (2022, December 19).
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
  • Phillips, R. C., Chu, J. C. K., Rafaniello, A. A., & Gaunt, M. J. (2025, August 29). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed.
  • Phillips, R. C., Chu, J. C. K., Rafaniello, A. A., & Gaunt, M. J. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • Reductive Amination - Common Conditions. (n.d.).
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).

Sources

Technical Support Center: Synthesis and Troubleshooting of PROTACs with Piperidine Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate piperidine-based linkers. Piperidine moieties are frequently used to impart conformational rigidity and favorable physicochemical properties, but their unique reactivity can present specific synthetic hurdles.[1][2] This resource is designed to explain the causality behind these challenges and offer field-proven solutions.

Section 1: Coupling Reactions - The Cornerstone of PROTAC Synthesis

The formation of the final PROTAC molecule often relies on robust coupling reactions, typically forming an amide bond between a piperidine-containing linker and one of the ligands.[3] Failure at this crucial step is a common bottleneck.

Q1: My amide coupling reaction between a piperidine-containing linker and my ligand (a carboxylic acid) is failing or giving very low yields. What are the common causes and how can I troubleshoot this?

A1: Inefficient amide bond formation is a primary contributor to low PROTAC yield.[4] The nucleophilicity of the piperidine nitrogen can be modulated by adjacent functional groups and steric hindrance, often requiring carefully optimized conditions.

Root Cause Analysis:

  • Inappropriate Coupling Reagents: Standard peptide coupling reagents may not be sufficiently potent for sterically hindered substrates, which is common in complex PROTAC structures.[5]

  • Suboptimal Base Selection: The choice and stoichiometry of the base are critical. An insufficient amount of base can result in the protonation of the piperidine amine by acidic starting materials (e.g., TFA salts), effectively quenching the reaction.[6]

  • Steric Hindrance: The bulky nature of the E3 ligase and target protein ligands can physically block the approach of the piperidine amine to the activated carboxylic acid.[5]

  • Reaction Conditions: Moisture can hydrolyze the activated ester intermediate, and incorrect solvent choice can lead to poor solubility of reactants.[4][7]

Troubleshooting Workflow:

G start Low Amide Coupling Yield reagent Step 1: Evaluate Coupling Reagent start->reagent base Step 2: Check Base & Stoichiometry reagent->base Using HATU/COMU? sol1 Switch to a stronger uronium salt like HATU or COMU. reagent->sol1 No conditions Step 3: Verify Anhydrous Conditions base->conditions Using ≥3 eq. of non-nucleophilic base (e.g., DIPEA)? sol2 Ensure base is non-nucleophilic (DIPEA). Use 3-4 equivalents to neutralize TFA salts and facilitate coupling. base->sol2 No success Improved Yield conditions->success Using anhydrous solvent (DMF, NMP)? sol3 Use fresh, anhydrous DMF or NMP. Consider switching to NMP for better solubility. conditions->sol3 No sol1->base sol2->conditions sol3->success

Caption: Troubleshooting workflow for low-yield amide coupling.

Comparative Analysis of Common Coupling Reagents:

ReagentActivating GroupRelative ReactivityKey AdvantagesCommon Issues
HBTU HOBtHighEffective for routine couplings.Higher risk of epimerization compared to HATU.[8] Less effective for sterically hindered substrates.[9]
HATU HOAtVery HighFaster reactions, lower epimerization risk.[8] Superior for difficult or sterically hindered couplings.[10][11]Can react with unprotected N-termini if used in large excess.[12]
EDC/HOBt HOBtModerateCost-effective. Byproducts are water-soluble.Less efficient than uronium salts. Requires careful control of stoichiometry.
COMU Oxyma PureVery HighHigh solubility and reactivity. Requires only one equivalent of base.[12]Higher cost.
Protocol 1: Optimized HATU-Mediated Amide Coupling

This protocol describes a robust method for coupling a carboxylic acid-containing component to a piperidine-based linker, designed to overcome common issues like steric hindrance.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid-containing component (1.0 equiv) in anhydrous DMF or NMP.

  • Reagent Addition: Add HATU (1.2 equiv) to the solution and stir for 5 minutes to pre-activate the carboxylic acid.

  • Base Addition: Add DIPEA (3.0-4.0 equiv). The excess base is crucial if your amine component is a TFA or HCl salt.

  • Amine Addition: Add the piperidine-linker component (1.1 equiv) to the reaction mixture.

  • Reaction & Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting carboxylic acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC.

Section 2: Protecting Group Strategies

The secondary amine of the piperidine ring is a nucleophile and a base, which can interfere with various synthetic steps. Protecting this nitrogen is often a necessary strategy.

Q2: When should I use a protecting group on the piperidine nitrogen, and which one is the best choice?

A2: Protection is recommended when you are performing reactions that are sensitive to nucleophiles or bases, such as certain coupling reactions (e.g., Suzuki, Sonogashira) or when using acid-sensitive moieties elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is the most common and versatile choice for this purpose.

Comparison of Common Amine Protecting Groups:

Protecting GroupAbbreviationCleavage ConditionsStabilityKey Considerations
tert-ButoxycarbonylBocStrong Acid (TFA, HCl in dioxane)[13]Stable to base, hydrogenation.Cleavage generates a reactive tert-butyl cation that can cause side reactions.[14]
BenzyloxycarbonylCbzCatalytic Hydrogenation (H₂/Pd)Stable to acid, base.Not suitable if other reducible groups (alkenes, alkynes, nitro groups) are present.
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine in DMF)[15][16]Stable to acid, hydrogenation.Cleavage conditions are basic, which may not be compatible with other base-labile groups.
Q3: My Boc-deprotection step with TFA is giving me unexpected side products. How can I prevent this?

A3: The primary cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.[17] This electrophile can alkylate nucleophilic functional groups in your molecule, particularly electron-rich aromatic rings (like indole in Tryptophan) or sulfur-containing residues (Methionine, Cysteine).[14]

Solution: The Use of Scavengers

Scavengers are nucleophilic compounds added to the deprotection reaction to trap the tert-butyl cation before it can react with your product.[14]

G cluster_0 Boc Deprotection Mechanism cluster_1 Potential Side Reactions cluster_2 Scavenger Action BocN Boc-Protected Piperidine Carbocation tert-Butyl Cation (Reactive Electrophile) BocN->Carbocation Cleavage FreeAmine Deprotected Piperidine (Desired Product) BocN->FreeAmine Cleavage Hplus H+ (TFA) Nucleophile Nucleophilic Moiety (e.g., Trp, Met) Carbocation->Nucleophile Electrophilic Attack Scavenger Scavenger (e.g., TIS, Water) Carbocation->Scavenger Preferential Reaction SideProduct Alkylated Side Product (Undesired) Nucleophile->SideProduct Trapped Trapped Cation Scavenger->Trapped

Caption: Mechanism of Boc deprotection, side reactions, and scavenger intervention.

Recommended Scavengers:

  • Triisopropylsilane (TIS): A general-purpose and highly effective scavenger.[18]

  • Water: Acts as a scavenger and can help with the solubility of the final salt.

  • Thioanisole: Particularly useful for protecting methionine residues from oxidation.

A standard "scavenger cocktail" is a mixture like TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[14]

Protocol 2: Boc Deprotection with Scavengers
  • Preparation: Dissolve the Boc-protected PROTAC in dichloromethane (DCM).

  • Scavenger Addition: Cool the solution to 0 °C in an ice bath. Add the scavenger cocktail (e.g., TIS and water, to final concentrations of 2.5-5% each).

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA) (typically 25-50% final concentration in DCM).

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete in 1-2 hours. Monitor by LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[18] The product is typically isolated as the TFA salt and can be used directly in the next step or purified.

Section 3: Stability and Characterization

The piperidine ring itself is generally stable, but the overall PROTAC molecule can be susceptible to degradation, and its complex structure requires thorough characterization.[19][20]

Q4: My final PROTAC is showing signs of degradation during purification or storage. Could the piperidine linker be involved?

A4: While the saturated piperidine ring is quite robust, degradation often occurs at the linkage points connecting it to the rest of the PROTAC, especially if they are esters or other labile functional groups. The overall molecule's stability is also pH-dependent.

  • Purification: Reverse-phase HPLC with TFA in the mobile phase is generally well-tolerated. However, prolonged exposure to strong acids or bases should be avoided.

  • Storage: Store the final compound as a solid, desiccated, and at low temperatures (-20 °C or -80 °C). For solutions, prepare fresh stocks in anhydrous DMSO and store at -20 °C. Avoid repeated freeze-thaw cycles.[21]

Q5: I'm having difficulty confirming the structure and purity of my piperidine-containing PROTAC. What are the key analytical techniques?

A5: Due to the complexity and high molecular weight of PROTACs, a multi-faceted analytical approach is essential for unambiguous characterization.[22]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical to confirm the exact mass of the parent ion. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the connectivity of the three components (Target Ligand - Linker - E3 Ligand).[22]

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will confirm the presence of all components, but spectra can be complex and broad due to the molecule's size and conformational flexibility. Look for characteristic piperidine ring protons.

    • ¹³C NMR: Useful for confirming the carbon backbone.

    • 2D NMR (COSY, HSQC): Can be invaluable for assigning complex proton and carbon signals and confirming connectivity.

  • High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the final compound. A single, sharp peak on a reverse-phase column (e.g., C18) with detection at multiple wavelengths is a good indicator of high purity.

References

  • Recent Advances of Degradation Technologies Based on PROTAC Mechanism. MDPI. [Link]
  • Recent Advances of Degradation Technologies Based on PROTAC Mechanism. Signals. [Link]
  • Proteolysis targeting chimera. Wikipedia. [Link]
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Stanford Chemicals. [Link]
  • Targeted Protein Degradation: Elements of PROTAC Design.
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies.
  • Coupling Reagents. Aapptec Peptides. [Link]
  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis.
  • Structure and mechanism of PROTAC-based degradation.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Synpeptide. [Link]
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by altern
  • PROTAC Molecules Activity and Efficacy Evalu
  • Application of PROTACs in target identification and valid
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjug
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • a) Different modalities of piperidine-containing drugs and drug...
  • Factors to Consider for Synthesis in 1536-Well Plates An Amide Coupling Case Study for PROTAC Synthesis.
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st
  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. [Link]
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

Sources

Technical Support Center: Stability of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS No. 135716-09-5). This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile piperidine building block. Our goal is to provide you with expert insights and practical solutions to navigate the stability challenges inherent in this molecule, ensuring the integrity of your experiments and the reliability of your results.

This compound is widely used as a synthetic intermediate and as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, however, contains two functional groups highly susceptible to chemical degradation: a tert-butoxycarbonyl (Boc) protecting group and an ethyl ester. Understanding the lability of these groups is critical for successful synthesis, purification, and storage.

This guide is divided into two main sections:

  • A Troubleshooting Guide in a question-and-answer format to address specific experimental issues.

  • A Frequently Asked Questions (FAQs) section for general guidance on handling and storage.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during reactions and workups involving this compound.

Question 1: "I'm observing significant loss of my compound and the appearance of new, more polar spots on my TLC plate after an aqueous workup. What is happening?"

This is the most common issue reported and stems from the compound's dual sensitivity to both acidic and basic conditions. The two primary degradation pathways are Boc-group removal (acid-catalyzed) and ethyl ester hydrolysis (base-catalyzed).

Underlying Chemistry:
  • Acidic Conditions: The Boc group is designed to be removed under acidic conditions.[3] Exposure to strong acids (or even prolonged contact with mild acids) during workup will cleave the Boc group, yielding the free piperidine amine. This product is significantly more polar and will appear as a new spot on your TLC plate. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.[4][5]

  • Basic Conditions: The ethyl ester is susceptible to hydrolysis under basic conditions, a reaction known as saponification.[6] This process is irreversible and results in the formation of a carboxylate salt, which is also much more polar than the starting material.[7][8]

Visualizing the Degradation Pathways

cluster_main cluster_acid Acid-Catalyzed Degradation cluster_base Base-Catalyzed Degradation compound This compound acid_product Ethyl 2-(piperidin-4-yl)acetate (Boc Cleavage) compound->acid_product  Strong or Prolonged Acid  (e.g., HCl, TFA wash)   base_product 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (Ester Hydrolysis) compound->base_product  Strong Base  (e.g., NaOH, K2CO3 wash)  

Caption: Primary degradation pathways for the title compound.

Recommended Mitigation Protocols:

To prevent degradation, it is crucial to maintain a near-neutral pH during all aqueous procedures.

Protocol 1: Neutral Quenching and Workup

  • Quench: At the end of your reaction, cool the mixture to 0 °C. Instead of using acidic or basic solutions, quench the reaction by slowly adding either deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl), which is very mildly acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water (1x).

    • Saturated aqueous sodium chloride (Brine) (1x). This helps to remove residual water and some polar impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).

AVOID: Washing with solutions like 1M HCl or 1M NaOH, as these will rapidly degrade the compound. If a mild basic wash is required to remove acidic byproducts, use a saturated sodium bicarbonate (NaHCO₃) solution, but minimize contact time and check the pH to ensure it does not become too basic.

Question 2: "My reaction requires a base, but I'm seeing low yields and formation of the carboxylic acid byproduct. What are my options?"

This occurs when the base used is strong enough to catalyze the hydrolysis of the ethyl ester (saponification).

Expert Analysis:

The rate of saponification is dependent on the base strength, concentration, temperature, and reaction time. Strong bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are particularly effective at hydrolyzing esters and should be avoided if the ester moiety must be preserved.[9]

Strategies for Base-Mediated Reactions:
  • Use Non-Nucleophilic or Hindered Bases: For reactions requiring a base (e.g., deprotonation), consider using a non-nucleophilic or sterically hindered base that is less likely to attack the ester's carbonyl group.

Base TypeExamplesSuitability
Strong, Nucleophilic NaOH, KOH, LiOHAvoid - Causes rapid saponification.
Carbonate Bases K₂CO₃, Cs₂CO₃Use with Caution - Can cause slow hydrolysis, especially at elevated temperatures.
Amine Bases Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)Recommended - Generally compatible and non-nucleophilic.
Strong, Non-Nucleophilic DBU, NaH, LHMDSUse for specific applications - Very strong; suitable for deprotonations where ester is stable.
  • Control Reaction Conditions: If a moderately strong base like potassium carbonate is unavoidable, perform the reaction at the lowest possible temperature (e.g., 0 °C or room temperature) and for the shortest duration necessary. Monitor the reaction progress closely by LC-MS to track the formation of the hydrolyzed acid byproduct.

Question 3: "I need to remove the Boc group without affecting the ethyl ester. What is the best procedure?"

Selective deprotection is a common requirement. While the Boc group is acid-labile and the ester is relatively stable to acid, harsh conditions can lead to ester hydrolysis as well, although this is a reversible process.[10] The key is to use conditions that are strong enough to cleave the Boc group efficiently but mild enough to leave the ester intact.

Protocol 2: Selective Boc Deprotection
  • Reagent Selection: The reagent of choice is typically 4M HCl in 1,4-dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][11] HCl in dioxane is often preferred as excess reagent can be easily removed by evaporation.

  • Procedure: a. Dissolve the Boc-protected compound in a minimal amount of the chosen solvent (e.g., DCM or dioxane). b. Cool the solution to 0 °C in an ice bath. c. Add the acidic reagent (e.g., 2-4 equivalents of 4M HCl in dioxane) dropwise. d. Stir the reaction at 0 °C to room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo. The product is usually obtained as the hydrochloride or trifluoroacetate salt, which can often be used directly in the next step. If the free amine is required, a careful basic workup (as described in Question 1) can be performed.

Workflow for Selective Deprotection

start Start: Boc-Protected Ester dissolve 1. Dissolve in Anhydrous Solvent (e.g., Dioxane, DCM) start->dissolve cool 2. Cool to 0 °C dissolve->cool add_acid 3. Add Acidic Reagent (e.g., 4M HCl in Dioxane) cool->add_acid monitor 4. Monitor by TLC/LC-MS (1-4 hours) add_acid->monitor concentrate 5. Concentrate in vacuo monitor->concentrate product Product: Amine Salt (e.g., HCl salt) concentrate->product

Caption: Recommended workflow for selective Boc-group deprotection.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal long-term storage conditions?

To ensure maximum shelf-life and prevent gradual degradation, proper storage is essential.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential hydrolytic or decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Protects against moisture and air, which can contribute to hydrolysis.[12]
Container Tightly sealed, amber glass vialPrevents exposure to light and moisture.
State Solid or in an anhydrous aprotic solventStoring in solution is generally not recommended, but if necessary, use a dry, aprotic solvent like anhydrous THF or toluene. Avoid protic solvents like methanol.
FAQ 2: What is the general pH stability range for this molecule in aqueous solutions?

The compound is most stable in a narrow pH range of approximately 6.0 to 7.5 . Outside this range, degradation can occur.

  • pH < 6.0: Risk of slow Boc deprotection increases.

  • pH > 7.5: Risk of ester hydrolysis (saponification) increases.

For experimental procedures requiring aqueous media (e.g., buffer solutions), it is advisable to use a phosphate or HEPES buffer within this neutral range and to minimize the time the compound spends in the solution.

FAQ 3: Which common reagents and solvents are incompatible with this compound?

Beyond strong acids and bases, other reagents can pose a risk.

Reagent/Solvent ClassExamplesReason for Incompatibility
Strong Acids Concentrated HCl, H₂SO₄, Trifluoroacetic Acid (TFA)Rapidly cleaves the Boc protecting group.[13]
Strong Bases NaOH, KOH, LiOH, Sodium MethoxideCauses irreversible hydrolysis of the ethyl ester (saponification).[8]
Lewis Acids AlCl₃, TiCl₄, ZnCl₂Can catalyze the cleavage of the Boc group, sometimes under milder conditions than Brønsted acids.
Protic Solvents (prolonged heating) Methanol, Ethanol, WaterCan participate in hydrolysis or transesterification reactions, especially with acid or base catalysts present.
Strong Oxidizing Agents KMnO₄, CrO₃The piperidine ring and adjacent CH₂ group can be susceptible to oxidation.[12]
FAQ 4: How can I best monitor the compound's purity and detect degradation?

Regular analytical checks are crucial.

  • Thin Layer Chromatography (TLC): This is a quick and effective method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting material should have an Rf of ~0.4-0.6. Degradation products (the free amine or the carboxylic acid) are much more polar and will either remain at the baseline (Rf ~0) or have a very low Rf value.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows for the separation of the parent compound from its degradation products and provides mass confirmation.

    • Expected [M+H]⁺ for parent: 272.19

    • Expected [M+H]⁺ for Boc-deprotected product: 172.13

    • Expected [M-H]⁻ for hydrolyzed acid: 242.15

References

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]
  • Jakubke, H. D., & Sewald, N. (2008). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
  • Clark, J. (2004). Hydrolysis of Esters. Chemguide. [Link]
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. organic-chemistry.org. [Link]
  • Capot Chemical Co., Ltd. (2019). Safety Data Sheet: tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)
  • LibreTexts Chemistry. (2021). The Basics of General, Organic, and Biological Chemistry: Hydrolysis of Esters. LibreTexts. [Link]
  • Ashenhurst, J. (2022, October 27).
  • LibreTexts Chemistry. (2022, January 31). Hydrolysis of Esters. LibreTexts. [Link]

Sources

Technical Support Center: Recrystallization of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important class of heterocyclic compounds. Piperidine and its derivatives are foundational structural motifs in a vast array of pharmaceuticals and agrochemicals, making their purification a critical step in research and development.[1] This resource offers practical, field-proven insights to help you overcome common challenges and optimize your purification workflows.

Understanding Piperidine Derivatives in Recrystallization

The purification of piperidine derivatives by recrystallization is governed by the physicochemical properties of the target molecule. The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, imparts a basic character and moderate polarity to the molecule.[2][] The solubility, and thus the crystallization behavior, is significantly influenced by substituents on the piperidine ring.[4]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when developing a recrystallization protocol for piperidine derivatives.

Q1: How do I select an appropriate solvent for my piperidine derivative?

A1: The ideal recrystallization solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[5] For piperidine derivatives, which are often moderately polar, a good starting point is to test solvents ranging from polar protic (e.g., ethanol, isopropanol) to moderately polar aprotic (e.g., acetonitrile).[1][4] A systematic approach involves testing the solubility of a small amount of your crude product (10-20 mg) in a few different solvents in test tubes.[1]

  • Single-Solvent System: If a solvent is found that provides a significant difference in solubility between hot and cold conditions, it is a suitable candidate.[1]

  • Two-Solvent System: If a single suitable solvent cannot be identified, a two-solvent system is a powerful alternative.[4] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid.[1][4] Gentle warming should redissolve the precipitate, and upon slow cooling, crystals should form.[1]

Q2: My piperidine derivative is a free base and is difficult to crystallize. What are my options?

A2: Many freebase amines can be challenging to crystallize directly. A common and effective strategy is to convert the amine into a salt.[6] The resulting salt is typically more polar and often forms a well-defined crystalline solid.[6]

  • Hydrochloride Salt Formation: A popular method is to dissolve the free base in a solvent like diethyl ether or ethyl acetate and then add a solution of hydrochloric acid (HCl) in the same solvent.[6]

  • Other Acids: Other acids such as sulfuric, tartaric, or trichloroacetic acid can also be employed to form crystalline salts.[6][7] The choice of the acid can influence the crystal's properties.[6]

Q3: What is "seeding" and when should I use it?

A3: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization.[8] It is a highly effective technique to control supersaturation and can be used when spontaneous crystallization does not occur.[8][9] Seeding provides a template for crystal growth, making the process more predictable and often leading to more uniform crystals.[10] It can be particularly useful to:

  • Initiate crystallization at a desired level of supersaturation.[8][11]

  • Control crystal size and shape.[8]

  • Induce the formation of a specific polymorph.[9]

Q4: How can I improve the yield of my recrystallization?

A4: A low yield can be due to several factors. If you suspect a significant amount of your compound remains in the mother liquor, you can try to recover more material.[12] One common reason for low yield is using an excessive amount of solvent.[12][13] To address this, you can evaporate some of the solvent to increase the concentration of your compound and then attempt to cool the solution again.[5][13] It is also crucial to ensure the solution is sufficiently cooled, often in an ice bath, to maximize the precipitation of the product.[1][4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization of piperidine derivatives.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[14] This is often because the melting point of the compound is lower than the temperature of the solution, or due to the presence of impurities.[12][15]

Causality & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution may be too supersaturated, or cooling too quickly.

    • Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5][16] Insulating the flask can promote slower cooling.[12]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of your compound.[13]

    • Solution: Select a solvent with a lower boiling point.[5]

  • Presence of Impurities: Impurities can sometimes suppress crystallization and promote oiling out.[14][16]

    • Solution: Consider a preliminary purification step like column chromatography before recrystallization.[6]

Issue 2: No Crystals Form Upon Cooling

This is a common issue that can be frustrating, but it is often easily resolved.

Causality & Solutions:

  • Solution is Not Supersaturated: You may have used too much solvent.

    • Solution: Heat the solution to evaporate some of the solvent, thus increasing the concentration, and then allow it to cool again.[5][12]

  • Lack of Nucleation Sites: The solution may be supersaturated, but crystallization has not been initiated.

    • Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution.[14][17] This can create microscopic scratches that serve as nucleation points for crystal growth.

    • Solution 2 (Seeding): Add a seed crystal of the pure compound.[12][13] This provides a template for crystallization to begin.[10]

Issue 3: The Recrystallized Product is Still Impure

If your final product is not as pure as expected, there are a few likely causes.

Causality & Solutions:

  • Crystallization Occurred Too Rapidly: Rapid crystal formation can trap impurities within the crystal lattice.[12]

    • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool more slowly.[5][12] Using a slightly larger volume of solvent can also help to slow down the crystallization process.[12]

  • Ineffective Solvent: The chosen solvent may not effectively differentiate between your desired compound and the impurities.

    • Solution: Re-evaluate your solvent choice. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[5] You may need to screen other solvents or consider a two-solvent system.

Experimental Protocols & Data

Solvent Selection Workflow for Piperidine Derivatives

The following diagram outlines a systematic approach to selecting an appropriate solvent system for the recrystallization of a novel piperidine derivative.

G start Start with Crude Piperidine Derivative test_solvents Test Solubility in a Range of Solvents (e.g., Ethanol, Acetonitrile, Toluene, Hexane) start->test_solvents check_solubility Is the compound sparingly soluble at room temp but fully soluble when hot in any single solvent? test_solvents->check_solubility single_solvent Proceed with Single-Solvent Recrystallization Protocol check_solubility->single_solvent Yes find_good_poor Identify a 'Good' Solvent (high solubility) and a miscible 'Poor' Solvent (low solubility) check_solubility->find_good_poor No end Pure Crystalline Product single_solvent->end two_solvent Proceed with Two-Solvent Recrystallization Protocol find_good_poor->two_solvent consider_salt Consider Salt Formation (e.g., with HCl) to alter solubility and improve crystallinity find_good_poor->consider_salt If no suitable pair is found two_solvent->end consider_salt->test_solvents

Caption: Decision workflow for solvent selection in piperidine derivative recrystallization.

General Solvent Systems for Piperidine Derivatives

The following table provides a starting point for solvent selection based on the general polarity of the piperidine derivative.

Derivative PolarityExample SubstituentsRecommended Single SolventsRecommended Two-Solvent Systems (Good/Poor)
Low Polarity Large alkyl or aryl groupsToluene, Hexanes, CyclohexaneToluene/Hexane, Ethyl Acetate/Hexane
Moderate Polarity Small alkyl groups, amidesEthanol, Isopropanol, AcetonitrileEthanol/Water, Acetonitrile/Water, Dichloromethane/Hexane
High Polarity Hydroxyl, Carboxylic acid groupsWater, Methanol, EthanolMethanol/Diethyl Ether, Ethanol/Ethyl Acetate
Amine Salts (e.g., HCl) Protonated piperidine nitrogenEthanol, Methanol, WaterEthanol/Diethyl Ether, Isopropanol/Ethyl Acetate
Step-by-Step Single-Solvent Recrystallization Protocol
  • Dissolution: Place the crude piperidine derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.[1][17]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1][14]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[1][4] Slow cooling is crucial for the formation of large, pure crystals.[12]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1][4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4][18]

  • Drying: Allow the crystals to dry thoroughly to remove any residual solvent.

References

  • What is the process of seeding, as it applies to recrystalization? What purpose does it serve? (n.d.). Homework.Study.com.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Recrystallization. (n.d.).
  • Recrystallization I. (n.d.).
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020, September 15). ACS Publications.
  • Piperidine | Solubility of Things. (n.d.).
  • PIPERIDINE. (n.d.). Ataman Kimya.
  • Progress and Opportunities of Seeding Technique in Crystallization Processes. (n.d.). White Rose Research Online.
  • Piperidine. (n.d.). Wikipedia.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Recrystallization. (n.d.). Wired Chemist.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • How Does Seeding Help Crystallization? (2025, May 29). YouTube.
  • Seeding Studies For Crystallization - Improve Batch Consistency. (n.d.). Mettler Toledo.
  • A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
  • Process for the purification of piperidine. (n.d.). Google Patents.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
  • A Further Note on the Purification of Piperidine. (n.d.).
  • Recrystallization and Crystallization. (n.d.).
  • Recrystallization1. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. (n.d.). Google Patents.
  • How can I obtain good crystals of heterocyclic organic compounds? (2023, June 6). ResearchGate.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Have you experienced that your piperidine crystallizes when not in use? (2021, July 6). ResearchGate.

Sources

Technical Support Center: Optimizing Reaction Conditions for Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing tert-butoxycarbonyl (Boc) deprotection reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully removing the Boc protecting group. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your deprotection steps are both efficient and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the theory and practice of Boc deprotection.

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

The Boc group is an acid-labile protecting group, meaning it is removed under acidic conditions.[1] The deprotection process is typically initiated by a strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2] The reaction proceeds through a well-understood mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[3][4]

  • Carbocation Formation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3]

  • Decarboxylation: The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the free amine.[4][5]

The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding the corresponding ammonium salt (e.g., TFA salt).[4]

Q2: Why is the choice of acid and solvent critical for a successful Boc deprotection?

The selection of the acid and solvent system is paramount as it dictates the reaction rate and selectivity. Different substrates may have varying sensitivities to acidic conditions.[2] For instance, molecules with other acid-sensitive functional groups, such as t-butyl esters or acetals, require milder deprotection conditions to avoid unwanted cleavage.[6] The solvent also plays a crucial role; for example, using TFA in dichloromethane (DCM) can provide a different reactivity profile compared to neat TFA or HCl in dioxane.[6]

Q3: What are the most common side reactions during Boc deprotection and how can they be prevented?

The primary cause of side reactions is the formation of the electrophilic tert-butyl cation intermediate.[7][8] This cation can alkylate nucleophilic functional groups within the substrate or solvent. Common side reactions include:

  • Alkylation of sensitive amino acid residues: In peptide synthesis, tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to tert-butylation.[8]

  • Alkylation of other nucleophiles: Electron-rich aromatic rings, thiols, and guanidino groups can also be alkylated.[7][9]

To prevent these side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively trapping it.[8]

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Decarboxylation cluster_3 Final Product Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Ammonium_Salt Ammonium Salt Free_Amine->Ammonium_Salt + H+ Troubleshooting_Workflow Start Start Boc Deprotection Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Side_Products Side Products Observed? Complete->Side_Products Yes Incomplete Incomplete Reaction Complete->Incomplete No Workup Proceed to Work-up Side_Products->Workup No Side_Products_Yes Side Products Formed Side_Products->Side_Products_Yes Yes Optimize_Conditions Increase Acid Conc./Time/Temp Incomplete->Optimize_Conditions Optimize_Conditions->Monitor Add_Scavengers Add Scavengers Side_Products_Yes->Add_Scavengers Milder_Conditions Use Milder Conditions Add_Scavengers->Milder_Conditions Milder_Conditions->Start

Sources

Challenges in scaling up the synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Welcome to the technical support guide for the synthesis of this compound (CAS 135716-09-5). This valuable intermediate is pivotal in the development of various pharmaceutical agents. However, its synthesis can present several challenges that impact yield, purity, and scalability. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical, field-proven insights to navigate these complexities.

Overview of the Primary Synthetic Route

The most common and scalable approach to synthesizing this compound involves the reaction of a suitable N-Boc-piperidine precursor with an ethyl haloacetate. A highly effective method is the Blaise reaction, which utilizes a nitrile precursor, or more directly, a Reformatsky-type reaction with N-Boc-4-piperidone. An alternative, often employed route, is the direct alkylation of a pre-formed piperidine derivative.

This guide will focus on the challenges emerging from a common variant: the reaction between N-Boc-4-cyanopiperidine and an ethyl haloacetate via a zinc-mediated Blaise reaction, which is then hydrolyzed to the target ester.

Core Reaction Pathway: Blaise Reaction

The Blaise reaction is a powerful C-C bond-forming reaction that condenses a nitrile with an α-haloester in the presence of metallic zinc to form a β-enamino ester, which is subsequently hydrolyzed to the target β-keto ester.[1][2]

Blaise_Reaction Nitrile N-Boc-4-cyanopiperidine Organozinc Reformatsky Reagent (BrZnCH₂COOEt) Haloester Ethyl Bromoacetate Haloester->Organozinc Zinc Activated Zinc (Zn) Zinc->Organozinc Intermediate Blaise Intermediate (Metalloimine) Organozinc->Intermediate Nucleophilic Addition Product Target Ester Intermediate->Product Aqueous Workup (H₃O⁺) Troubleshooting_Workflow Start Low or No Product Yield Check_Zinc Was Zinc Activated? Start->Check_Zinc Check_Moisture Are Solvents/Glassware Dry? Check_Zinc->Check_Moisture Yes Sol_Activate Action: Activate Zn (e.g., HCl wash) Check_Zinc->Sol_Activate No Check_Addition Was Haloester Added Slowly? Check_Moisture->Check_Addition Yes Sol_Dry Action: Dry All Components Rigorously Check_Moisture->Sol_Dry No Sol_SlowAdd Action: Use Syringe Pump for Slow Addition Check_Addition->Sol_SlowAdd No Success Improved Yield Check_Addition->Success Yes Sol_Activate->Success Sol_Dry->Success Sol_SlowAdd->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Q3: My work-up is problematic, leading to emulsions and difficulty in isolating the product. What is the correct procedure?

A3: The work-up of Blaise reactions is notoriously tricky and a common point of yield loss. The zinc salts formed can lead to persistent emulsions.

Field-Proven Work-up Protocol:

  • Cooling and Dilution: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. It is crucial to dilute the reaction mixture with THF before adding any aqueous solution. A recommended ratio is to have a total THF volume of about 3 mL for each mmol of the starting α-haloester. [3]2. Quenching: The traditional quench with strong acids (like 1 M HCl) can be too aggressive. A much more effective method is to add a 50% aqueous solution of potassium carbonate (K₂CO₃) with vigorous stirring. [1][3]This typically breaks up the zinc complexes and prevents emulsions, leading to two cleanly separated layers.

  • Extraction and Purification: After separating the layers, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

  • Q: Can I use a different starting material instead of N-Boc-4-cyanopiperidine?

    • A: Yes. A very common alternative is to start with N-Boc-4-piperidone. [4][5]The reaction would then be a Reformatsky reaction, where the organozinc enolate adds to the ketone carbonyl. [6]This yields a β-hydroxy ester, which would then require a subsequent dehydration step to achieve a structure similar to the target, though this route leads to a different final product without an additional carbon. Direct alkylation of N-Boc-4-piperidone enolates is also a viable, though often lower-yielding, strategy.

  • Q: How critical is the N-Boc protecting group?

    • A: The N-Boc group is essential. [5]It serves two primary purposes: 1) It deactivates the piperidine nitrogen, preventing it from interfering with the reaction (e.g., by coordinating to zinc or reacting with the haloester). 2) It enhances the solubility of the piperidine derivative in the organic solvents typically used for this reaction.

  • Q: What are the optimal reaction conditions for this synthesis?

    • A: While optimization is always substrate-specific, a robust starting point is summarized in the table below.

ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous Tetrahydrofuran (THF)Good solvating power for intermediates; boiling point suitable for gentle reflux.
Zinc Activated Zinc Dust (1.5 - 2.0 eq.)Must be activated to remove oxide layer. Excess drives the reaction.
α-Haloester Ethyl Bromoacetate (1.2 - 1.5 eq.)Bromoacetate is a good balance of reactivity and stability. A slight excess is used.
Temperature 40°C to Reflux (approx. 66°C)Gentle heating to initiate, then maintain reflux.
Addition Mode Slow, dropwise addition of haloesterMinimizes self-condensation side reactions. [2][3]
Work-up Dilution with THF, then 50% aq. K₂CO₃Prevents emulsion formation and facilitates clean phase separation. [1][3]

Detailed Experimental Protocol

Synthesis of this compound via Blaise Reaction

Materials:

  • N-Boc-4-cyanopiperidine

  • Activated Zinc Dust

  • Ethyl Bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • 50% Aqueous Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charging Flask: Under a nitrogen atmosphere, charge the flask with activated zinc dust (1.5 eq.) and N-Boc-4-cyanopiperidine (1.0 eq.). Add anhydrous THF to create a stirrable suspension.

  • Reagent Preparation: In the dropping funnel, prepare a solution of ethyl bromoacetate (1.2 eq.) in anhydrous THF.

  • Initiation & Reaction: Gently heat the flask contents to ~45°C. Begin the slow, dropwise addition of the ethyl bromoacetate solution over 45-60 minutes. An exothermic reaction should be observed. Maintain a gentle reflux for 2-4 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with additional THF. With vigorous stirring, add 50% aqueous K₂CO₃ and stir for 30 minutes until two clear layers form.

  • Extraction: Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
  • Organic Chemistry Portal. (n.d.). Blaise Reaction.
  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidones and Piperidines.
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Smolecule. (2023). Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • J&K Scientific LLC. (n.d.). Blaise Reaction.
  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • Wikipedia. (n.d.). Blaise reaction.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes.
  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of (4-Methylpiperidin-1-yl)acetic acid.
  • Google Patents. (n.d.). Process for the preparation of N-(4-piperidinyl)-N-ethyl-phenylacetamides from N-Boc-4-oxopiperidine.
  • Chem-Station Int. Ed. (2017). Blaise Reaction.
  • Stentorian. (n.d.). This compound, min 95%, 100 grams.
  • TCI Chemicals. (n.d.). tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). This compound.
  • Pondicherry University. (n.d.). Synthetic Applications of the Blaise Reaction.
  • Google Patents. (n.d.). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Arkivoc. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines.
  • CymitQuimica. (n.d.). Ethyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)acetate.
  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES.

Sources

Identifying byproducts in the synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Introduction

Welcome to the technical support guide for the synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. This key intermediate is widely used in pharmaceutical development, particularly in the synthesis of complex piperidine derivatives.[1] The most common and efficient synthetic route is the reductive amination between tert-butyl 4-aminopiperidine-1-carboxylate and an ethyl glyoxylate equivalent, typically mediated by a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB).[2][3]

This one-pot reaction is valued for its operational simplicity and mild conditions.[3] However, like any chemical transformation, it is susceptible to the formation of specific byproducts that can complicate purification and impact final yield and purity. This guide provides a structured, in-depth analysis of potential issues, offering troubleshooting advice and preventative strategies in a practical question-and-answer format.

Core Reaction Pathway

The primary synthetic route involves the formation of an imine or iminium ion intermediate from the condensation of the primary amine and the aldehyde, which is then reduced in situ by the hydride agent to yield the desired secondary amine product.

Reductive Amination A tert-butyl 4-aminopiperidine- 1-carboxylate Iminium Iminium Ion Intermediate A->Iminium Condensation B Ethyl Glyoxylate B->Iminium Condensation C NaBH(OAc)₃ (STAB) Product Target Product: tert-butyl 4-(2-ethoxy-2-oxoethyl) piperidine-1-carboxylate C->Product Reduction Iminium->Product Reduction

Caption: Primary pathway for reductive amination synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this synthesis, and how are they formed?

The most frequently encountered impurities are the dialkylated byproduct and unreacted starting materials. Less common, but possible, are byproducts arising from the reducing agent or solvent.

Byproduct NameStructureCommon Cause of Formation
Dialkylated Byproduct The target product (a secondary amine) reacts again with ethyl glyoxylate and the reducing agent.Incorrect stoichiometry, localized high concentration of aldehyde.
Unreacted Amine tert-butyl 4-aminopiperidine-1-carboxylateIncomplete reaction, poor quality of reagents (aldehyde or STAB), improper pH.
Over-reduced Product Reduction of the ethyl ester to an ethanol group.Generally not observed with NaBH(OAc)₃, which is selective for imines over esters.[3] More likely with stronger, less selective reducing agents.
Acetylated Amine Acetylation of the starting amine or product amine.Can occur due to acetate generated from the decomposition or reaction of NaBH(OAc)₃.
Q2: I'm observing a significant amount of a higher molecular weight impurity, likely the dialkylated byproduct. What is the mechanism and how can I prevent it?

Mechanism: The intended product, a secondary amine, is itself nucleophilic. It can compete with the starting primary amine to react with ethyl glyoxylate, forming a tertiary amine byproduct. This side reaction is often a primary cause of yield loss.

Dialkylation_Side_Reaction Product Target Product (Secondary Amine) SideProduct Dialkylated Byproduct (Tertiary Amine) Product->SideProduct 2. Further Reaction Aldehyde Ethyl Glyoxylate Aldehyde->SideProduct 2. Further Reaction STAB NaBH(OAc)₃ STAB->SideProduct 3. Reduction StartAmine Starting Amine (Primary) StartAmine->Product 1. Main Reaction

Caption: Pathway showing the formation of the dialkylated byproduct.

Prevention and Troubleshooting Strategies:

  • Control Stoichiometry: Use the amine as the limiting reagent. A slight excess of the aldehyde (e.g., 1.1-1.2 equivalents) can drive the primary reaction to completion, but a large excess should be avoided.[2]

  • Slow Aldehyde Addition: Instead of adding all reagents at once, add the ethyl glyoxylate solution slowly (e.g., via syringe pump) to the mixture of the amine and reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the reaction with the more nucleophilic primary amine.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the rate of the secondary alkylation, which may have a higher activation energy.

Q3: My reaction is sluggish and shows a large amount of unreacted starting amine. What are the likely causes?

A stalled reaction is a common issue that can almost always be traced back to reagent quality or reaction conditions.

Troubleshooting Workflow:

Troubleshooting_Stalled_Reaction Start Stalled Reaction: High Starting Amine CheckSTAB 1. Check NaBH(OAc)₃ Quality Start->CheckSTAB CheckSolvent 2. Check Solvent CheckSTAB->CheckSolvent Fresh/Dry? Sol_STAB Use fresh, anhydrous STAB. Store under inert gas. CheckSTAB->Sol_STAB Old/Clumped? CheckpH 3. Check pH CheckSolvent->CheckpH Anhydrous? Sol_Solvent Use anhydrous aprotic solvent (e.g., DCE, THF). Avoid MeOH. CheckSolvent->Sol_Solvent Protic/Wet? Sol_pH Add catalytic acetic acid (if not already present). CheckpH->Sol_pH Neutral/Basic?

Caption: Decision tree for troubleshooting a stalled reductive amination.

Detailed Explanations:

  • Reducing Agent Quality: Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[3][4] Exposure to atmospheric moisture will decompose the reagent, reducing its activity. Always use fresh STAB from a properly sealed container. Clumped or discolored reagent is a sign of degradation. Recent studies have also shown that the activity of STAB can be influenced by its composition, particularly the presence of more active species like sodium diacetoxyborohydride (SDAB).[5]

  • Solvent Choice: STAB is not compatible with protic solvents like methanol, which can rapidly decompose the hydride.[3][4] The reaction should be performed in anhydrous aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[4][6]

  • Reaction pH: Imine formation, the rate-limiting step, is often catalyzed by mild acid.[7] While the acetic acid byproduct from STAB can serve this role, some protocols benefit from the addition of a catalytic amount of glacial acetic acid (0.5-1.0 equivalents) to ensure the pH is optimal (typically around 5-6).[8]

Q4: How can I reliably detect and identify the main product and key byproducts during reaction monitoring?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most effective technique for monitoring the reaction's progress and identifying components of the reaction mixture.[9][10] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment, but LC-MS offers definitive identification through mass-to-charge ratios.

Expected m/z Values for Key Species (ESI+):

CompoundChemical FormulaExact MassExpected [M+H]⁺Expected [M+Na]⁺
Starting Amine C₁₀H₂₀N₂O₂200.15201.16223.14
Target Product C₁₄H₂₆N₂O₄286.19287.20309.18
Dialkylated Byproduct C₁₈H₃₀N₂O₆370.21371.22393.20

Experimental Protocols

Protocol 1: Sample LC-MS Method for In-Process Control

This method is designed for rapid analysis of reaction aliquots to monitor the consumption of starting materials and the formation of products and byproducts.[9][10][11]

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture (~5 µL) in 1 mL of acetonitrile or methanol.

    • Vortex the sample thoroughly.

    • Centrifuge to pellet any solids.

    • Dilute the supernatant further with 50:50 methanol/water to an appropriate concentration for analysis.

  • LC Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 4.0 min: 5% to 95% B

      • 4.0 - 5.0 min: 95% B

      • 5.0 - 5.1 min: 95% to 5% B

      • 5.1 - 6.0 min: 5% B (re-equilibration)

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 150 - 500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

Protocol 2: General Purification by Flash Column Chromatography

After workup (e.g., quenching with saturated sodium bicarbonate, extraction with ethyl acetate, and drying), the crude product often requires purification to remove byproducts and residual reagents.

  • Slurry Preparation: Adsorb the crude oil/solid onto a small amount of silica gel (dry-loading method is preferred).

  • Column Packing: Pack a silica gel column using the initial eluent mixture.

  • Eluent System: A gradient of ethyl acetate in hexanes or heptane is typically effective.

    • Start with a low polarity mixture (e.g., 10-15% Ethyl Acetate / Hexanes) to elute non-polar impurities.

    • Gradually increase the polarity (e.g., to 30-50% Ethyl Acetate) to elute the target product. The dialkylated byproduct, being more substituted, may elute close to or slightly after the main product depending on its overall polarity.

  • Fraction Collection: Collect fractions and analyze by TLC (staining with potassium permanganate or ninhydrin for visualization) or LC-MS to identify the pure product fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
  • Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination.
  • Application Note: High-Throughput LC-MS/MS Method for the Quantification of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)
  • Reductive Amination With Sodium Triacetoxyborohydride. Scribd.
  • RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery.
  • Reductive Amination - Common Conditions. Organic Chemistry.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.
  • Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method. ChemicalBook.
  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija.
  • Buy Tert-butyl 4-(2-oxoethyl)
  • CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Synthesis of Step 1: 1-(tert-Butoxycarbonyl)-4-(1-methyl-5-indolyl)piperazine. Molbase.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Amine synthesis by reductive amination (reductive alkyl
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses.
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • Reductive amination using poly(ethylene glycol)
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.

Sources

How to avoid emulsion during workup of piperidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Piperidine Compound Workups

A Senior Application Scientist's Guide to Preventing and Resolving Emulsions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the common and often frustrating issue of emulsion formation during the aqueous workup of reactions involving piperidine-containing compounds. As application scientists, we understand that product loss and time spent wrestling with stubborn emulsions are significant bottlenecks. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in the lab.

Part 1: The Core Problem - Understanding Emulsion Formation

FAQ 1: Why are emulsions so common when working up reactions with piperidine compounds?

Emulsions are stable mixtures of two immiscible liquids, like oil and water, where one liquid is dispersed as microscopic droplets within the other.[1] Their stability is often due to surfactant-like molecules that reduce the interfacial tension between the two phases.

Piperidine derivatives are frequent culprits in emulsion formation for two primary reasons:

  • Amphiphilic Nature: Piperidine itself has an amphiphilic character—a polar amine "head" and a non-polar aliphatic ring "tail". In a biphasic system (e.g., ethyl acetate and water), the piperidine moiety can align itself at the interface between the organic and aqueous layers. This orientation stabilizes the dispersed droplets, preventing them from coalescing and leading to a persistent emulsion.[2]

  • pH-Dependent Solubility: Piperidine is a secondary amine with a pKa of approximately 11.1 for its conjugate acid.[3][4] This means its solubility characteristics change dramatically with the pH of the aqueous phase:

    • In Basic or Neutral Water (pH > 7): The piperidine is primarily in its neutral, free-base form. It is less soluble in water and partitions more readily into the organic layer or accumulates at the interface.

    • In Acidic Water (pH < 9): The amine is protonated to form a piperidinium salt (R₂NH₂⁺). This salt is an ion and is significantly more soluble in the aqueous phase.

This pH-dependent behavior is the key to both causing and solving emulsion problems. If unreacted piperidine or a basic piperidine-containing product is present during an extraction with neutral water, it can act as a potent emulsifying agent.

Part 2: Troubleshooting Guide - Prevention & Resolution

This section is designed as a practical, Q&A-style troubleshooting guide. We will first explore preventative (proactive) strategies, which are always preferable, followed by resolution (reactive) techniques for when an emulsion has already formed.

FAQ 2: How can I prevent emulsions from forming in the first place?

As a general rule, it is far easier to prevent an emulsion than to break one after it has formed.[2]

  • A. Modify Your Agitation Technique

    • The Issue: Vigorous shaking of the separatory funnel introduces a large amount of mechanical energy, breaking the liquids into very fine droplets and promoting emulsion formation.[2]

    • The Solution: Instead of shaking, gently swirl or invert the separatory funnel 5-10 times. This action increases the surface area between the two phases, allowing for efficient extraction without the high shear force that creates emulsions.[2]

  • B. Pre-emptive pH Adjustment

    • The Issue: Performing an initial extraction with neutral water when residual basic piperidine compounds are present is a common cause of emulsions.

    • The Solution: If your target compound is stable in acid, perform the first aqueous wash with a dilute acidic solution (e.g., 1M HCl or 5-10% citric acid). This protonates the basic piperidine compounds, rendering them highly water-soluble and pulling them into the aqueous layer, which prevents them from acting as emulsifiers.[5]

  • C. Solvent Management

    • The Issue: The reaction solvent can sometimes contribute to emulsion formation, especially when chlorinated solvents are used to extract a basic solution.[6]

    • The Solution: Before beginning the aqueous workup, remove the reaction solvent under reduced pressure (rotoevaporation). Then, redissolve the crude residue in your desired extraction solvent (e.g., ethyl acetate, MTBE).[6][7] This simple step can often prevent emulsion issues entirely.

  • D. Consider Alternative Extraction Methods

    • The Issue: Standard liquid-liquid extraction (LLE) is inherently prone to emulsion formation.

    • The Solution: For particularly challenging separations, consider Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE). In SLE, the aqueous sample is adsorbed onto an inert solid support (like diatomaceous earth), and the organic solvent is then passed through it. This method avoids the direct mixing of immiscible liquids, thereby precluding emulsion formation.[2][8]

FAQ 3: An emulsion has already formed. What are the best techniques to break it?

If you are already facing a stubborn emulsion, do not despair. Several techniques can be employed, ranging from simple physical methods to chemical interventions.

G start Persistent Emulsion Formed patience 1. Let it Stand (15-30 min) start->patience swirl 2. Gentle Swirling patience->swirl No change success Phase Separation Achieved patience->success Separated brine 3. Add Saturated Brine (Salting Out) swirl->brine No change swirl->success Separated ph_adjust 4. Adjust pH (Acidify) brine->ph_adjust No change brine->success Separated celite 5. Filter through Celite® ph_adjust->celite No change / Product is Acid-Labile ph_adjust->success Separated centrifuge 6. Centrifugation celite->centrifuge No change celite->success Separated solvent 7. Add Different Solvent (e.g., EtOH) centrifuge->solvent No change / No Centrifuge centrifuge->success Separated solvent->success Separated fail Consider Alternative Workup Next Time (SLE/SPE) solvent->fail No change

Caption: A step-by-step decision tree for resolving emulsions.

TechniqueMechanism of ActionBest ForKey Considerations
Patience / Gentle Swirling Allows droplets time to coalesce under gravity. Minimal energy input.Minor, unstable emulsions.The simplest first step. Can be surprisingly effective.[9]
Salting Out (Add Brine) Increases the ionic strength of the aqueous phase, reducing the solubility of organic/amphiphilic species and forcing them into the organic layer.[8][10]General-purpose, highly effective for many emulsion types.Add saturated NaCl solution or solid NaCl and swirl gently.[7]
pH Adjustment (Acidification) Protonates the piperidine amine, making it a highly water-soluble salt. This removes the emulsifying agent from the interface.Emulsions specifically caused by basic amine compounds.Crucial: Ensure your desired product is stable to acid before attempting.[5][11]
Filtration (Celite®/Glass Wool) Physically removes fine solid particulates that can stabilize an emulsion at the interface.[6]Emulsions stabilized by suspended solids or precipitates.Filter the entire mixture through a pad of Celite®. The filtrate should be biphasic.[6]
Solvent Addition Alters the polarity and solvency properties of the organic phase, destabilizing the interfacial layer.[1][11]Stubborn emulsions where other methods have failed.Add a small volume (1-5%) of a miscible solvent like ethanol or methanol.[11] Can also try significantly diluting the primary organic layer.[7]
Centrifugation Applies a strong mechanical force that accelerates the coalescence of the dispersed droplets.[8][9]Small-volume, highly persistent emulsions.A very effective, but equipment-dependent, method.[9]

Part 3: Detailed Protocols and Methodologies

Protocol 1: Preventative Acidic Wash for Piperidine Removal

This protocol is designed to remove a basic piperidine-containing compound or excess piperidine reagent before the main extraction, thus preventing emulsion formation.

  • Initial Setup: After the reaction is complete, cool the reaction mixture to room temperature. If desired, remove the reaction solvent via rotary evaporation and redissolve the residue in your chosen extraction solvent (e.g., ethyl acetate). Transfer the organic solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl, 1M KHSO₄, or 10% citric acid).

  • Extraction: Stopper the funnel, invert it, and vent. Gently swirl or invert the funnel 5-10 times. Do not shake vigorously.

  • Separation: Place the funnel in a ring stand and allow the layers to separate. Drain the lower (aqueous) layer.

  • Repeat (Optional): If a large amount of amine is present, repeat the acidic wash.

  • Neutralizing Wash: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Breaking an Emulsion with "Salting Out"

This is often the most effective first-line response to an existing emulsion.

  • Add Brine: To the separatory funnel containing the emulsified mixture, add a volume of saturated aqueous sodium chloride (brine) equal to about 10-20% of the total liquid volume. Alternatively, add solid sodium chloride or sodium sulfate until saturation is reached.[7][9]

  • Mix Gently: Stopper the funnel and swirl gently. You should observe the salt dissolving in the aqueous phase. Often, you will see the emulsion start to break apart as the ionic strength of the water layer increases.[9]

  • Allow to Settle: Let the funnel stand for 10-15 minutes. The interface between the organic and aqueous layers should become much sharper.

  • Separate: Carefully drain the aqueous layer, followed by the organic layer.

Protocol 3: Filtration Through a Celite® Pad

Use this method when you suspect finely divided solids are stabilizing the emulsion.

  • Prepare the Pad: Place a plug of glass wool at the bottom of a Büchner or Hirsch funnel. Add a layer of Celite® (diatomaceous earth) approximately 1-2 cm thick. Gently press the Celite® down to create a compact pad.

  • Wet the Pad: Place the funnel on a filter flask connected to a vacuum source. Wet the pad with your clean organic extraction solvent and apply gentle vacuum to pull the solvent through, ensuring the pad is evenly settled.

  • Filter the Emulsion: Pour the entire emulsified mixture onto the Celite® pad and apply a gentle vacuum.[6]

  • Rinse: Rinse the original flask with a small amount of fresh organic solvent and pour this rinse over the Celite® pad to ensure all of your product is collected.

  • Collect Filtrate: Transfer the filtrate from the filter flask to a separatory funnel. The suspended solids that caused the emulsion should be trapped on the Celite® pad, and the filtrate should now be a clean biphasic mixture ready for separation.[6]

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
  • Schelble, S. M. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • Snow, N. H. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International.
  • Spectro Scientific. (2018, May 17). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. AZoM.
  • Zhang, J., Xu, C., Jing, G., & Huang, J. (2013). Influence of inorganic salts on demulsification of emulsions. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database.
  • Campos-Medina, E., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.

Sources

Incomplete reactions in the synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This guide provides in-depth, experience-based solutions to common challenges, ensuring the integrity and success of your experimental work.

I. Troubleshooting Guide: Addressing Incomplete Reactions

An incomplete reaction is a frequent challenge in the synthesis of this compound. This guide will systematically address potential causes and provide actionable solutions.

Issue 1: Low Conversion of Starting Materials

Observing a significant amount of unreacted tert-butyl 4-(bromomethyl)piperidine-1-carboxylate or ethyl acetate after the expected reaction time is a primary indicator of an incomplete reaction.

Root Cause Analysis & Solutions

A. Inadequate Base Strength or Stoichiometry:

The reaction, a nucleophilic substitution, requires a sufficiently strong base to deprotonate the carbon alpha to the carbonyl group of ethyl acetate, forming the enolate nucleophile.

  • Explanation: Weak bases or an insufficient amount of base will result in a low concentration of the reactive enolate, thus slowing down or stalling the reaction.

  • Solution:

    • Select an appropriate base: Strong, non-nucleophilic bases like Lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically effective.

    • Ensure accurate stoichiometry: Use at least a stoichiometric equivalent of the base. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to compensate for any potential quenching by trace amounts of water.

    • Verify base quality: Ensure the base has not been deactivated by improper storage or handling. For instance, NaH can react with atmospheric moisture.

B. Suboptimal Reaction Temperature:

The rate of enolate formation and the subsequent nucleophilic attack are temperature-dependent.

  • Explanation: Temperatures that are too low can lead to impractically slow reaction rates. Conversely, excessively high temperatures can promote side reactions.

  • Solution:

    • Optimize temperature for enolate formation: When using strong bases like LDA, the initial deprotonation is typically carried out at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.

    • Gradual warming for substitution: After the addition of the alkylating agent (tert-butyl 4-(bromomethyl)piperidine-1-carboxylate), the reaction mixture should be allowed to warm slowly to room temperature to facilitate the substitution reaction.

C. Poor Quality of Reagents or Solvents:

The presence of impurities, especially water, can significantly hinder the reaction.

  • Explanation: Water will quench the strong base, rendering it ineffective for deprotonation. Impurities in the starting materials can also lead to unwanted side reactions.

  • Solution:

    • Use anhydrous solvents: Ensure all solvents, such as tetrahydrofuran (THF) or diethyl ether, are rigorously dried before use.

    • Purify starting materials: If necessary, purify the starting materials by distillation or recrystallization to remove any impurities.

    • Proper handling of hygroscopic reagents: Handle strong bases and other moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an NMR spectrum indicates the formation of side products, which can complicate purification and reduce the yield of the desired product.

Common Side Products and Mitigation Strategies
Side ProductFormation MechanismMitigation Strategy
Bis-alkylation Product The product enolate reacts with another molecule of the alkylating agent.Use a slight excess of the nucleophile (ethyl acetate and base) relative to the electrophile (tert-butyl 4-(bromomethyl)piperidine-1-carboxylate). Add the alkylating agent slowly to the enolate solution to maintain a low concentration of the electrophile.
Self-condensation of Ethyl Acetate The enolate of ethyl acetate reacts with another molecule of ethyl acetate (Claisen condensation).This is more likely to occur if the alkylating agent is added too slowly or if the reaction temperature is too high before the addition of the electrophile. Maintain a low temperature during enolate formation and add the alkylating agent promptly.
Elimination Product If a stronger, more hindered base is used, it can act as a base to promote elimination of HBr from the alkylating agent.Use a less sterically hindered base if elimination is a significant issue.
Workflow for Troubleshooting Incomplete Reactions

G cluster_0 Reaction Monitoring & Analysis cluster_1 Troubleshooting Path cluster_2 Resolution Start Incomplete Reaction Observed (TLC, LC-MS, NMR) Analyze_Crude Analyze Crude Reaction Mixture (1H NMR, LC-MS) Start->Analyze_Crude Identify_Components Identify Starting Materials, Product, and Byproducts Analyze_Crude->Identify_Components High_SM High Starting Material? Identify_Components->High_SM Check_Base Check Base: - Strength - Stoichiometry - Quality High_SM->Check_Base Yes High_Byproducts High Byproducts? High_SM->High_Byproducts No Optimize_Temp Optimize Temperature: - Enolate Formation - Alkylation Step Check_Base->Optimize_Temp Check_Reagents Check Reagent/Solvent Quality: - Anhydrous Conditions - Purity of Starting Materials Optimize_Temp->Check_Reagents Optimize_Reaction Optimize Reaction Conditions and Repeat Synthesis Check_Reagents->Optimize_Reaction Adjust_Stoichiometry Adjust Stoichiometry: - Excess Nucleophile High_Byproducts->Adjust_Stoichiometry Yes Control_Addition Control Electrophile Addition: - Slow, Dropwise Addition Adjust_Stoichiometry->Control_Addition Re-evaluate_Base Re-evaluate Base Choice: - Consider Steric Hindrance Control_Addition->Re-evaluate_Base Re-evaluate_Base->Optimize_Reaction End Successful Synthesis Optimize_Reaction->End

Technical Support Center: Monitoring Reactions of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS No: 135716-09-5). This molecule is a versatile building block in medicinal chemistry and organic synthesis, frequently employed as a linker in PROTACs and as a precursor for more complex piperidine derivatives.[1][2] Precise monitoring of its chemical transformations is critical to ensure optimal yield, purity, and reaction completion.

This guide provides in-depth, field-proven insights into monitoring the two most common reactions involving this substrate: Ester Hydrolysis and Boc Deprotection . We will delve into the causality behind analytical choices and provide robust troubleshooting frameworks to address common experimental challenges.

Part 1: Core Reactions & Monitoring Strategy

The structure of this compound features two key functional groups amenable to transformation: an ethyl ester and a tert-butyloxycarbonyl (Boc) protected secondary amine.

  • Reaction 1: Saponification (Ester Hydrolysis) : The ethyl ester is hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to yield the corresponding carboxylic acid. This is a crucial step when the acid functionality is required for subsequent couplings.[3]

  • Reaction 2: Boc Deprotection : The Boc group is a widely used amine protecting group that is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to reveal the free piperidine nitrogen.[4]

Effective reaction monitoring involves tracking the disappearance of the starting material and the appearance of the product. The choice of analytical technique depends on the required speed, cost, and level of quantitative detail.[5] For this system, Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most effective methods.

Part 2: Analytical Monitoring Techniques: Protocols & Interpretation

This section provides step-by-step protocols for the most common analytical techniques used to monitor reactions of this compound.

A. Thin-Layer Chromatography (TLC): The First Line of Analysis

TLC is a rapid, qualitative technique ideal for quick reaction checks at the bench.[5] It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).

Core Principle for Monitoring: The key to successful TLC monitoring is the significant polarity difference between the starting material and its products.

  • Ester Hydrolysis Product (Carboxylic Acid): Highly polar. It will stick strongly to the silica plate, resulting in a low Retention Factor (Rf).

  • Boc Deprotection Product (Free Amine): More polar than the starting material. It will have an intermediate Rf. Often, these amines can streak on the silica plate.[6]

  • Starting Material (Ester): Relatively non-polar. It will travel further up the plate, resulting in a high Rf.

Detailed Protocol: TLC Analysis

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., <0.1 mL) from the reaction mixture. Quench the reaction in the aliquot by neutralizing it (e.g., for an acidic deprotection, add a drop of saturated NaHCO₃; for a basic hydrolysis, add a drop of 1M HCl). Dilute the quenched aliquot with a suitable solvent like ethyl acetate or dichloromethane (DCM).

  • Spotting: Using a capillary tube, spot the diluted starting material (SM), the reaction mixture (RM), and a co-spot (both SM and RM on the same spot) onto a silica gel TLC plate.

  • Eluent Selection: A common eluent system for this class of compounds is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate). A starting point of 30-50% Ethyl Acetate in Hexanes is recommended.

  • Development: Place the TLC plate in a chamber containing the chosen eluent. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: The starting material and products are not strongly UV-active. This method is generally not effective.

    • Staining: Remove the plate from the chamber, dry it, and immerse it in a staining solution. Gently heat the plate with a heat gun until spots appear.

      • Potassium Permanganate (KMnO₄) Stain: A general-purpose stain that reacts with most organic compounds. It is an excellent choice for this system.

      • Ninhydrin Stain: This stain is highly selective for primary and secondary amines.[6] It will produce a colored spot (typically yellow or purple) for the product of the Boc deprotection, while the starting material will not be stained. This is an excellent way to confirm the presence of the desired deprotected product.

Compound Expected Rf (in 40% EtOAc/Hexanes) Visualization Notes
Starting Material ~0.6 - 0.7Visible with KMnO₄ stain.
Hydrolysis Product (Acid) ~0.0 - 0.1 (may streak)Visible with KMnO₄ stain.
Deprotection Product (Amine) ~0.2 - 0.3Visible with KMnO₄ and Ninhydrin stains. May streak.[7]

Note: Rf values are approximate and can vary based on exact conditions.

B. High-Performance Liquid Chromatography (HPLC): For Quantitative Insight

HPLC is the preferred method for obtaining precise, quantitative data on reaction progress, conversion, and purity.[8] A reverse-phase (RP-HPLC) method is most suitable for this molecule.

Detailed Protocol: RP-HPLC Analysis

  • Sample Preparation: Prepare aliquots as described for TLC. Dilute the quenched sample in the mobile phase or a compatible solvent (e.g., acetonitrile).

  • Instrumentation & Columns:

    • Column: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust choice.[9]

    • Detector: UV detector set to a low wavelength (e.g., 205-215 nm), as the molecule lacks a strong chromophore.

  • Mobile Phase & Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid or Phosphoric Acid.[10]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would be to start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over 15-20 minutes. For example: 5% to 95% B over 15 minutes.

  • Interpretation:

    • Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product.

    • The product of hydrolysis (the carboxylic acid) will typically have a shorter retention time than the starting ester.

    • The product of Boc deprotection (the free amine) will also have a shorter retention time due to its increased polarity.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation

NMR provides detailed structural information and can be used to unambiguously confirm the transformation.[5] It is particularly useful for identifying unexpected side products.

Procedure:

  • Take an aliquot from the reaction, quench it, and perform a rapid workup (e.g., a simple extraction).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

Key ¹H NMR Signals to Monitor:

Transformation Starting Material Signal Product Signal
Ester Hydrolysis Disappearance of ethyl ester signals: a quartet at ~4.1 ppm (–OCH₂CH₃) and a triplet at ~1.2 ppm (–OCH₂CH ₃).The spectrum will simplify, showing the absence of these signals.
Boc Deprotection Disappearance of the large singlet for the 9 protons of the Boc group at ~1.4 ppm.[11]Absence of the ~1.4 ppm singlet. The signals for the piperidine ring protons will shift.

Part 3: Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues you may encounter during your experiments.

Workflow Diagram: General Reaction Monitoring

G cluster_0 Reaction Phase cluster_1 Analysis Phase cluster_2 Decision Phase Start 1. Initiate Reaction Aliquot 2. Withdraw Aliquot at Time (t) Start->Aliquot Quench 3. Quench Aliquot Aliquot->Quench TLC 4a. Quick Check by TLC Quench->TLC Qualitative HPLC 4b. Quantitative Check by HPLC/LC-MS Quench->HPLC Quantitative NMR 4c. Structural Check by NMR Quench->NMR Confirmatory Interpret 5. Interpret Data (Compare SM vs. Product) TLC->Interpret HPLC->Interpret NMR->Interpret Decision Is Reaction Complete? Interpret->Decision Continue No: Continue Reaction (Go to Step 2) Decision->Continue No Workup Yes: Proceed to Workup Decision->Workup Yes Continue->Aliquot G Start Stalled Hydrolysis: Significant Starting Material Remains Q1 What base are you using? Start->Q1 NaOH NaOH/KOH Q1->NaOH LiOH LiOH Q1->LiOH (Recommended) Q2 What solvent are you using? NaOH->Q2 LiOH->Q2 Methanol Methanol/Ethanol Q2->Methanol THF_Water THF/Water Q2->THF_Water Transester Problem: Transesterification Your ethyl ester is converting to a methyl ester, not the desired acid. [19] Methanol->Transester Temp_Action Solution 1: Increase Temperature Gently heat the reaction (e.g., 40-50 °C). THF_Water->Temp_Action Base_Action Solution 2: Add More Base Ensure at least 1.5-2.0 equivalents of base are present. THF_Water->Base_Action Time_Action Solution 3: Increase Reaction Time Some sterically hindered esters require longer reaction times. THF_Water->Time_Action Sol_Action Solution: Switch to a non-alcoholic co-solvent like THF with water. [19] Transester->Sol_Action

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, piperidine scaffolds are ubiquitous, forming the structural core of numerous therapeutic agents.[1] Their synthesis and functionalization are cornerstone activities in medicinal chemistry, demanding rigorous analytical characterization to ensure structural integrity and purity. Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a key intermediate, valued for its bifunctional nature—a protected amine and a reactive ester—allowing for sequential chemical modifications.

The unambiguous confirmation of its molecular structure is not merely a procedural step but a foundational requirement for its use in complex synthetic pathways. While several analytical techniques contribute to a complete profile, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the gold standard for detailed structural elucidation in solution. Its ability to provide precise information about the chemical environment, connectivity, and stereochemistry of each proton is unparalleled.

This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will dissect the spectrum signal by signal, explaining the chemical principles that govern the observed shifts and coupling patterns. Furthermore, this guide will objectively compare the insights derived from ¹H NMR with those from complementary techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), providing field-proven protocols and a holistic perspective for researchers, scientists, and drug development professionals.

Part 1: Deciphering the ¹H NMR Spectrum

The structural complexity of this compound, particularly the conformationally flexible piperidine ring, gives rise to a nuanced ¹H NMR spectrum. Understanding this spectrum requires a systematic breakdown of the molecule's constituent parts. The analysis presented here is based on spectra typically acquired in deuterated chloroform (CDCl₃) at 400 MHz.

Chemical structure of this compound with proton labels

Figure 1: Structure of this compound with proton environments labeled (H_a - H_h).

Predicted ¹H NMR Signal Assignments

The following table summarizes the anticipated signals, their characteristics, and the rationale behind their assignment.

LabelProtonsIntegrationChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H_a -C(CH ₃)₃9H~1.45Singlet (s)N/AThe nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a strong, sharp singlet. This is a hallmark signal for a Boc-protecting group.[2]
H_b -OCH₂CH3H~1.25Triplet (t)J_bc ≈ 7.1These methyl protons are coupled to the two adjacent methylene protons (H_c), resulting in a triplet according to the n+1 rule (2+1=3).
H_c -OCH ₂CH₃2H~4.12Quartet (q)J_cb ≈ 7.1These methylene protons are coupled to the three adjacent methyl protons (H_b), resulting in a quartet (3+1=4). The downfield shift is due to the deshielding effect of the adjacent oxygen atom.[3][4]
H_d -CH ₂CO₂Et2H~2.23Doublet (d)J_de ≈ 7.0These protons are adjacent to the C4 methine proton of the piperidine ring (H_e). Their chemical shift is influenced by the electron-withdrawing carbonyl group.
H_e Piperidine C4-H 1H~1.95 - 2.10Multiplet (m)-This proton is coupled to the adjacent methylene protons on the side chain (H_d) and the piperidine ring (H_f), resulting in a complex multiplet.
H_f Piperidine C3, C5 (axial & equatorial)4H~1.15 - 1.80Multiplet (m)-These protons exist in different chemical environments (axial vs. equatorial) and exhibit complex geminal and vicinal coupling, leading to overlapping multiplets in the aliphatic region.[5]
H_g Piperidine C2, C6 (equatorial)2H~2.65 - 2.80Multiplet (m)-These equatorial protons alpha to the nitrogen are less deshielded than their axial counterparts. They appear as a broad multiplet due to coupling with adjacent ring protons.
H_h Piperidine C2, C6 (axial)2H~4.00 - 4.15Multiplet (m)-These axial protons alpha to the nitrogen are significantly deshielded by the anisotropic effect of the Boc group's carbonyl and appear further downfield, often overlapping with the ethyl ester quartet (H_c).

Part 2: A Comparative Guide to Analytical Techniques

While ¹H NMR is indispensable for structural confirmation, a comprehensive characterization relies on a multi-technique approach. Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) provide orthogonal and complementary data crucial for identity, purity, and quantification.

Technique Comparison
Feature¹H NMR SpectroscopyMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Detailed molecular structure, atom connectivity, stereochemistry, mixture composition.Molecular weight, elemental formula (HRMS), fragmentation patterns.[6][7]Purity, quantification, separation of components in a mixture.[8][9]
Sensitivity Low (mg to µg range).[7][10]High (ng to pg range).[7][10]Moderate to High (µg to ng range).
Sample Preparation Simple dissolution in a deuterated solvent.[2][7]More complex, often requires dissolution and ionization optimization.[11]Requires soluble samples and mobile phase development.[12]
Quantification Inherently quantitative (signal area is directly proportional to the number of nuclei).[6]Requires internal standards or calibration curves for accurate quantification.[10]Gold standard for quantification using calibration curves.
Isomer Differentiation Excellent; distinguishes constitutional isomers and diastereomers.Poor for isomers with the same mass; requires MS/MS for differentiation.Can separate isomers with appropriate column and method development.
Key Advantage Unambiguous structure elucidation.High sensitivity and molecular formula determination.Robust purity assessment and quantification.
Limitation Low sensitivity, potential for signal overlap in complex molecules.Provides limited structural connectivity information.Provides no structural information directly (requires a coupled detector like MS).
A Synergistic Workflow for Compound Characterization

In a typical research and development workflow, these techniques are used in concert to build a complete picture of the synthesized compound. NMR confirms the target structure has been formed, MS confirms the expected molecular weight, and HPLC confirms the purity and provides a quantitative measure.

G cluster_0 Synthesis & Purification cluster_1 Structural & Purity Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR ¹H NMR Purification->NMR Is this the correct molecule? MS LC-MS Purification->MS Does it have the correct mass? HPLC HPLC-UV Purification->HPLC How pure is it? Final_Report Compound Characterized (Ready for next step) NMR->Final_Report Structure Confirmed MS->Final_Report Mass Confirmed HPLC->Final_Report Purity >95%

Diagram 1: A typical workflow for small molecule characterization.

Part 3: Field-Proven Experimental Protocols

The quality of analytical data is directly dependent on the rigor of the experimental procedure. The following protocols are self-validating systems designed to produce reliable and reproducible results.

Protocol 1: ¹H NMR Spectrum Acquisition

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • Sample (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • Glass vial

  • Pasteur pipette

  • 5 mm NMR tube

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry glass vial. The causality for this mass is to ensure sufficient concentration for a good signal-to-noise ratio within a reasonable number of scans, without causing line broadening due to saturation.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. CDCl₃ is chosen for its excellent solubilizing power for many organic molecules and its single, well-defined residual solvent peak. TMS provides a "zero" reference point.

  • Transfer: Gently swirl the vial to ensure complete dissolution. Using a clean Pasteur pipette, transfer the solution to the NMR tube.

  • Spectrometer Setup: Insert the tube into the spectrometer. Standard acquisition parameters include:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 or 32. This is a balance between achieving good signal-to-noise and experiment time.

    • Relaxation Delay (D1): 1-2 seconds. This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate integration.

  • Data Acquisition & Processing: Acquire the Free Induction Decay (FID). Process the data using the spectrometer software:

    • Apply a Fourier Transform.

    • Phasing: Manually adjust the phase to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integration: Integrate all signals. Set the integration of the well-resolved Boc singlet (H_a) to 9 to determine the relative integrals of all other protons.

Protocol 2: HPLC-UV Purity Analysis

Objective: To determine the purity of this compound using reversed-phase HPLC with UV detection.

Materials:

  • Sample (~1 mg/mL stock solution in Acetonitrile)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Causality: TFA is used as an ion-pairing agent to improve peak shape for any basic functionalities.

  • Sample Preparation: Prepare a solution of the compound in Acetonitrile at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter to remove particulates that could damage the column.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C (to ensure reproducible retention times)

    • Detection Wavelength: 210 nm. The ester carbonyl provides some UV absorbance at lower wavelengths.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 95
      25.0 95
      25.1 10

      | 30.0 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

    • % Purity = (Area_product / Total_Area) * 100

Conclusion

The structural characterization of synthetic intermediates like this compound is a critical checkpoint in the rigorous process of drug development. This guide has demonstrated that ¹H NMR spectroscopy provides the most definitive and detailed structural map of the molecule, revealing the precise arrangement and environment of its protons. The characteristic signals of the Boc group, the ethyl ester, and the complex multiplets of the piperidine ring serve as a unique fingerprint for identity confirmation.

However, scientific integrity demands a holistic analytical approach. By integrating ¹H NMR with orthogonal techniques such as Mass Spectrometry for molecular weight verification and HPLC for purity assessment, researchers can establish a comprehensive and trustworthy data package. This multi-faceted strategy not only validates the identity and quality of the material but also enables confident decision-making in subsequent synthetic transformations, ultimately accelerating the journey from molecular design to therapeutic application.

References

  • BenchChem. (2025).
  • Singh, Y., et al. (2016). 1H NMR Based Quantification of Ethyl Ester in Biodiesel: A Comparative Study of Product-Dependent Derivations. Analytical Chemistry Letters, 6(5), 650-657. [Link]
  • Gelbard, G., et al. (1995). Evaluation of Proton Nuclear Magnetic Resonance Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Energy & Fuels, 9(5), 777-782. [Link]
  • Taylor & Francis Online. (n.d.).
  • ResearchGate. (n.d.).
  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. [Link]
  • YouTube. (2024, March 20).
  • Supporting Information. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.).
  • Patsnap. (2025, September 22).
  • The Analytical Scientist. (2019, May 29). MS and NMR - the Perfect Couple?. [Link]
  • NIH National Center for Biotechnology Information. (n.d.).
  • Royal Society of Chemistry. (2022, December 19). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di-substituted piperidines. [Link]
  • ACS Publications. (2026, January 3). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]
  • ResearchGate. (n.d.).
  • NIH National Center for Biotechnology Inform
  • ResearchGate. (2025, August 6). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. [Link]
  • Royal Society of Chemistry. (n.d.).
  • ACS Publications. (n.d.). NMR Chemical Shifts. [Link]
  • NIH National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
  • Royal Society of Chemistry. (n.d.).
  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
  • NIH National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(2-oxoethyl)
  • Semantic Scholar. (n.d.). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. [Link]
  • UCL Discovery. (2024, June 19). RSC Medicinal Chemistry - RESEARCH ARTICLE. [Link]
  • Oakwood Chemical. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)
  • NIH National Center for Biotechnology Information. (n.d.).

Sources

A Senior Application Scientist's Guide to the 13C NMR Analysis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Approach to Structural Verification in Pharmaceutical Scaffolds

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers an unparalleled, non-destructive window into the carbon framework of a molecule. Each unique carbon atom in a distinct chemical environment yields a specific signal, providing a veritable fingerprint of the molecular structure.

This guide provides an in-depth analysis of the 13C NMR spectrum of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, a versatile heterocyclic building block commonly employed in the synthesis of pharmaceutical agents. We will dissect its characteristic spectral features and, to provide a richer context, compare them against a simpler, foundational analogue: Tert-butyl piperidine-1-carboxylate. This comparative methodology is designed to not only verify the target structure but also to illuminate how subtle structural modifications manifest in the 13C NMR spectrum, an essential skill for researchers in medicinal chemistry and process development.

Structural Framework and Carbon Atom Numbering

A logical and consistent numbering system is paramount for the accurate assignment of NMR signals. The structures of our target compound and its comparative analogue are presented below with a standardized numbering scheme that will be used throughout this guide.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol: Acquiring High-Fidelity 13C NMR Data

The trustworthiness of spectral data is predicated on a robust and well-documented experimental methodology. The following protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of the sample.
  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized solvent peak at ~77.16 ppm.[1][2]
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument & Acquisition Parameters:

  • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion and sensitivity.
  • Nucleus: 13C
  • Experiment: Proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems). Proton decoupling collapses C-H coupling, simplifying the spectrum so that each unique carbon appears as a single line.[2]
  • Solvent: CDCl3
  • Temperature: 298 K (25 °C)
  • Acquisition Time (AQ): ~1.0-2.0 seconds.
  • Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei, particularly quaternary carbons, ensuring more accurate integration if needed.
  • Number of Scans (NS): 256 to 1024 scans. Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio.
  • Spectral Width (SW): 0 to 220 ppm. This range comfortably covers the vast majority of carbon environments in organic molecules.[2]

3. Data Processing:

  • Apply an exponential line broadening function (LB = 1-2 Hz) to improve the signal-to-noise ratio.
  • Perform Fourier transformation, followed by phase and baseline correction.
  • Calibrate the spectrum by setting the CDCl3 solvent peak to 77.16 ppm.[1]

13C NMR Spectral Data & Peak Assignment

The 13C NMR spectrum of this compound is expected to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The assignments below are based on established chemical shift principles and data from analogous structures.[3][4]

Carbon Atom(s)Functional GroupExpected Chemical Shift (δ, ppm)Rationale & Causality
C8 Ester Carbonyl (C=O)~172.0The carbon atom is double-bonded to two highly electronegative oxygen atoms, causing significant deshielding and the furthest downfield shift.
Boc C=O Carbamate Carbonyl (N-C=O)~154.9This carbonyl is also highly deshielded but is slightly upfield compared to the ester due to the electron-donating effect of the adjacent nitrogen atom.[3]
Boc qC Quaternary C (O-C(CH3)3)~79.5A quaternary carbon single-bonded to an oxygen atom. The electronegative oxygen causes a downfield shift into the 70-80 ppm region.[3][5]
C9 Methylene (-O-CH2CH3)~60.5A methylene carbon directly attached to the highly electronegative ester oxygen, resulting in a significant downfield shift.
C2, C6 Piperidine Ring (-N-CH2-)~44.0These carbons are adjacent to the electron-withdrawing carbamate nitrogen, placing them in the 40-50 ppm range.[3]
C7 Methylene (-CH-CH2-C=O)~41.0An aliphatic methylene carbon, shifted slightly downfield by the adjacent ester carbonyl group.
C4 Methine (Piperidine CH)~35.0An aliphatic methine carbon, representing the branch point of the piperidine ring.
C3, C5 Piperidine Ring (-CH2-)~31.5Standard aliphatic methylene carbons within the piperidine ring, further from the influence of the nitrogen atom compared to C2 and C6.
Boc Me Methyl (-C(CH3)3)~28.4The three equivalent methyl carbons of the tert-butyl group, appearing as a strong signal in a typical aliphatic region.[3][6]
C11 Methyl (-OCH2CH3)~14.2A terminal methyl group carbon in the ethyl ester, typically found in the far upfield region of the spectrum.[7]

Comparative Analysis: Illuminating Structural Effects

To truly appreciate the diagnostic power of the 13C NMR data, we will compare it with the spectrum of a simpler, related structure: Tert-butyl piperidine-1-carboxylate . This comparison allows us to isolate the spectral contributions of the 4-(2-ethoxy-2-oxoethyl) substituent.

Caption: A simplified representation of the comparative analogue for the NMR discussion.

Table 2: Comparative 13C NMR Chemical Shift Data (δ, ppm in CDCl3)

Carbon AssignmentTarget CompoundTert-butyl piperidine-1-carboxylate[3]Δδ (ppm) & Interpretation
Boc C=O ~154.9154.9No Change. The electronic environment of the carbamate group is virtually identical in both molecules, as expected.
Boc qC ~79.579.0~+0.5. A minor downfield shift, indicating the substituent at C4 has a very weak, long-range electronic effect.
Boc Me ~28.428.4No Change. These carbons are too remote from the C4 position to experience any significant change in their chemical environment.
C2, C6 ~44.044.3~-0.3. A negligible shift, confirming the substituent at C4 does not significantly alter the environment of the carbons adjacent to the nitrogen.
C3, C5 ~31.525.7~+5.8. A significant downfield shift. The addition of the bulky ethyl acetate group at C4 introduces steric and electronic effects that deshield the adjacent C3 and C5 carbons. This is a key diagnostic difference.
C4 ~35.0 (CH)24.5 (CH2)~+10.5. A large downfield shift. This is due to two factors: the change in hybridization from a secondary (CH2) to a tertiary (CH) carbon, and the electron-withdrawing inductive effect of the attached CH2-C=O group. This is the most pronounced and expected difference.
C7, C8, C9, C11 PresentAbsentThese signals are unique to the target compound and directly confirm the presence of the 4-(2-ethoxy-2-oxoethyl) side chain.

Conclusion

The 13C NMR spectrum provides a definitive and highly detailed confirmation of the structure of this compound. Each carbon signal can be logically assigned based on established principles of chemical shift theory.

Furthermore, the comparative analysis against the simpler Tert-butyl piperidine-1-carboxylate scaffold powerfully demonstrates the diagnostic utility of this technique. The distinct, predictable shifts observed for the piperidine ring carbons—especially the significant downfield shifts of C4 and C3/C5—provide unequivocal evidence for the presence and position of the C4-substituent. This methodological approach, combining direct analysis with comparison to a known analogue, represents a robust strategy for structural verification that is essential for researchers, scientists, and drug development professionals who rely on the precise characterization of molecular entities.

References

  • Supporting Information for an unspecified article. This source provides 13C NMR data for Tert-butyl piperidine-1-carboxylate in d6-DMSO. Source location is generic and not directly linkable.
  • Ito, Y., et al. (2015).
  • Appendix B.
  • RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link]
  • CSD Solution #13 - Organic Chemistry Structure Elucid
  • Carman, R. M., et al. 13c n.m.r. chemical shift data (6) for model compounds and for (1).
  • SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • Acetic acid ethyl ester - 13C NMR. SpectraBase. [Link]
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. [Link]
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Source location is generic and not directly linkable.
  • tert-Butyl 4-(2-oxoethyl)
  • 13C NMR Chemical Shifts.
  • tert-Butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)
  • This compound, min 95%, 100 grams. Struchem. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthetic intermediates is a cornerstone of rigorous scientific practice. Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its combination of a bulky N-Boc protecting group, a piperidine core, and an ethyl ester side chain. This guide provides an in-depth comparison of mass spectrometry-based techniques for the analysis of this compound, offering experimental protocols and data interpretation insights to ensure confident characterization.

Introduction to the Analytical Landscape

The characterization of this compound (MW: 271.35 g/mol , Formula: C₁₄H₂₅NO₄) necessitates analytical techniques that can provide detailed structural information and high sensitivity. Electrospray Ionization-Mass Spectrometry (ESI-MS) is a primary tool for its analysis due to the compound's polarity and the presence of a basic nitrogen atom, making it amenable to protonation. However, a comprehensive analytical strategy should also consider alternative and complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will delve into the practical application and comparative performance of these methods.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): A Detailed Protocol and Fragmentation Analysis

ESI-MS is the technique of choice for the initial mass determination and subsequent structural elucidation through tandem mass spectrometry (MS/MS). The basic nitrogen of the piperidine ring is readily protonated in the ESI source, typically yielding a strong [M+H]⁺ ion at m/z 272.3.

Experimental Protocol: ESI-MS/MS

Instrumentation:

  • A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution to 1-10 µg/mL with the initial mobile phase composition.

LC-MS Parameters:

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the compound. For example: 5% B for 1 min, then ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

MS Parameters:

  • Ionization Mode: Positive ion mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan (MS1): Scan from m/z 50-500 to identify the precursor ion ([M+H]⁺).

  • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 272.3) and perform collision-induced dissociation (CID) with a suitable collision energy (e.g., 10-30 eV) to generate fragment ions.

Predicted Fragmentation Pathway

The fragmentation of protonated this compound is predicted to be dominated by the lability of the N-Boc group and cleavages within the piperidine ring and the ester side chain.

M [M+H]⁺ m/z 272.3 F1 Loss of isobutylene (-56 Da) m/z 216.3 M->F1 - C₄H₈ F2 Loss of tert-butanol (-74 Da) m/z 198.3 M->F2 - C₄H₁₀O F3 Loss of Boc group (-100 Da) m/z 172.3 M->F3 - C₅H₈O₂ F4 Loss of ethoxy group (-45 Da) m/z 227.3 M->F4 - C₂H₅O F5 Loss of ethyl formate (-74 Da) m/z 198.3 M->F5 - C₃H₆O₂ F6 Piperidine ring opening F1->F6

Caption: Predicted ESI-MS/MS fragmentation of the target molecule.

Interpretation of Key Fragments:

  • Loss of Isobutylene (m/z 216.3): A characteristic fragmentation of N-Boc protected amines, resulting from the cleavage of the tert-butyl group.[1][2]

  • Loss of the entire Boc group (m/z 172.3): This fragmentation leads to the deprotected piperidine derivative.

  • Loss of the Ethoxy Group (m/z 227.3): Cleavage of the C-O bond in the ethyl ester.

  • Loss of Ethyl Formate (m/z 198.3): A rearrangement reaction involving the ester side chain.[3][4]

  • Piperidine Ring Fragments: Further fragmentation of the deprotected piperidine can lead to smaller ions characteristic of the ring structure.

Comparative Analysis with Alternative Techniques

While ESI-MS/MS provides excellent sensitivity and structural information, a multi-faceted analytical approach ensures the most comprehensive characterization.

Analytical TechniquePrincipleSample RequirementsInformation ProvidedAdvantagesLimitations
ESI-MS/MS Soft ionization followed by collision-induced dissociationSoluble in polar solventsMolecular weight and structural fragmentsHigh sensitivity, suitable for non-volatile compoundsIsomers may not be readily distinguishable
GC-MS Electron ionization and fragmentation after gas chromatographic separationVolatile and thermally stable (or derivatized)Retention time and mass spectrumExcellent separation for volatile compounds, established librariesPotential for thermal degradation of the Boc group
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldHigher concentration, soluble in deuterated solventsDetailed connectivity and stereochemistryUnambiguous structure elucidationLower sensitivity compared to MS
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative, particularly for purity analysis. However, the thermal lability of the N-Boc group is a critical consideration.

Experimental Protocol: GC-MS

  • Injector: Split/splitless, 250 °C.

  • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, and hold for 5 min.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Expected Observations:

Under EI conditions, extensive fragmentation is expected. The molecular ion may be weak or absent. Key fragments would likely include the loss of the tert-butyl group (m/z 216), the ethoxy group (m/z 226), and various fragments from the piperidine ring. It is crucial to monitor for thermal degradation, which would manifest as a peak corresponding to the de-Boc'd compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive structural elucidation by mapping the carbon and proton framework of the molecule.

Experimental Protocol: NMR

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Spectrometers: ¹H NMR at ≥400 MHz, ¹³C NMR at ≥100 MHz.

Expected Chemical Shifts (in CDCl₃, estimated):

  • ¹H NMR:

    • ~4.1 ppm (q, 2H, -OCH₂CH₃)

    • ~3.4 ppm (m, 2H, piperidine N-CH₂ axial)

    • ~2.7 ppm (m, 2H, piperidine N-CH₂ equatorial)

    • ~2.2 ppm (d, 2H, -CH₂COOEt)

    • ~1.8-1.2 ppm (m, 5H, piperidine ring protons)

    • ~1.4 ppm (s, 9H, -C(CH₃)₃)

    • ~1.2 ppm (t, 3H, -OCH₂CH₃)

  • ¹³C NMR:

    • ~172 ppm (C=O, ester)

    • ~155 ppm (C=O, carbamate)

    • ~80 ppm (-C(CH₃)₃)

    • ~60 ppm (-OCH₂CH₃)

    • ~44 ppm (piperidine N-CH₂)

    • ~38 ppm (-CH₂COOEt)

    • ~35 ppm (piperidine CH)

    • ~31 ppm (piperidine CH₂)

    • ~28 ppm (-C(CH₃)₃)

    • ~14 ppm (-OCH₂CH₃)

cluster_0 Analytical Workflow Start Sample of this compound MS ESI-MS/MS Analysis Start->MS Primary Analysis GC GC-MS Analysis Start->GC Alternative/Purity NMR NMR Spectroscopy Start->NMR Definitive Structure Data Data Integration and Structural Confirmation MS->Data GC->Data NMR->Data

Caption: A typical analytical workflow for comprehensive characterization.

Conclusion

The comprehensive analysis of this compound is best achieved through a combination of analytical techniques. ESI-MS/MS provides rapid and sensitive molecular weight determination and valuable structural information through predictable fragmentation pathways, particularly the characteristic losses of the N-Boc group. GC-MS serves as a useful tool for assessing purity, provided that thermal stability is carefully considered. For unequivocal structural confirmation, NMR spectroscopy remains the gold standard, offering a complete picture of the molecular architecture. By employing these techniques in a complementary fashion, researchers can ensure the identity, purity, and quality of this important synthetic intermediate, thereby upholding the principles of scientific integrity in drug discovery and development.

References

  • PubChem. Tert-butyl 4-(2-ethoxy-2-oxoethyl)
  • Chemistry LibreTexts.
  • ACS Publications.
  • PubMed Central.
  • SpectraBase. Piperidine. [Link]
  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]
  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. [Link]
  • NIH.
  • PubMed. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. [Link]
  • Williams College. Introduction to Mass Spectrometry. [Link]
  • PubMed.

Sources

A Comparative Spectroscopic Guide to Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a bifunctional building block crucial in the synthesis of complex pharmaceutical agents. Its distinct molecular architecture, featuring a carbamate, an ester, and a piperidine ring, gives rise to a unique infrared (IR) spectrum that serves as a vital tool for identity confirmation and quality control. This guide provides an in-depth analysis of its IR spectrum, explains the experimental rationale for acquiring high-fidelity data using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, and presents a comparative analysis against structurally related compounds to validate key vibrational assignments.

Molecular Structure and Predicted Infrared Absorptions

The utility of infrared spectroscopy lies in its ability to probe the vibrational modes of specific functional groups within a molecule.[1][2] Each functional group absorbs IR radiation at a characteristic frequency, creating a unique spectral fingerprint. The structure of this compound contains three key functionalities whose vibrations dominate the spectrum:

  • N-Boc Carbamate: The tert-butoxycarbonyl (Boc) protecting group is a type of carbamate. Its carbonyl (C=O) stretching vibration is a strong, sharp absorption typically found in the 1695-1685 cm⁻¹ region.[3] This is a lower frequency compared to a simple ketone due to the resonance effect of the adjacent nitrogen atom.

  • Ethyl Ester: The ethyl ester group contains a second, distinct carbonyl bond. Aliphatic esters exhibit a strong C=O stretching band at a higher frequency than carbamates, generally between 1750-1735 cm⁻¹.[4][5] This group also contributes characteristic C-O stretching vibrations between 1300-1000 cm⁻¹.[5][6]

  • Piperidine Ring & Alkyl Chains: The saturated C-H bonds of the piperidine ring, the ethyl group, and the tert-butyl group produce sharp stretching vibrations in the 3000-2850 cm⁻¹ region.[4] The region below 1500 cm⁻¹ contains a complex pattern of C-H bending and C-N stretching vibrations, contributing to the unique "fingerprint region" of the molecule.

The following diagram illustrates the relationship between the molecule's functional groups and their expected absorption regions.

G cluster_0 This compound cluster_1 Characteristic IR Absorption Regions (cm⁻¹) mol CH Alkyl C-H Stretch 3000-2850 cm⁻¹ EsterCO Ester C=O Stretch 1750-1735 cm⁻¹ CarbamateCO Carbamate C=O Stretch ~1690 cm⁻¹ Fingerprint Fingerprint Region C-O Stretch & C-H Bends 1300-1000 cm⁻¹

Caption: Key functional groups and their corresponding IR regions.

Experimental Protocol: High-Fidelity ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred technique for obtaining the IR spectrum of a solid or liquid organic compound due to its minimal sample preparation and high reproducibility.[7][8] The following protocol ensures a high-quality, reliable spectrum.

Rationale: The core principle of ATR involves pressing a sample against a high-refractive-index crystal (typically diamond). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a few microns into the sample surface.[2][8] This interaction provides a spectrum of the sample's surface, making intimate contact between the sample and crystal paramount for a strong signal.

Step-by-Step Methodology
  • Crystal Cleaning: Before any measurement, thoroughly clean the ATR crystal surface with a soft, lint-free wipe soaked in a volatile solvent like isopropanol. This removes any residue from previous analyses that could contaminate the spectrum.

  • Background Scan: Run a background scan with the clean, empty ATR crystal. This critical step records the spectrum of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument itself.[7] The software will automatically subtract this background from the sample spectrum, ensuring the final result is purely from the compound of interest.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. The objective is to maximize the contact area. Most software provides a live feedback indicator; apply pressure until the signal strength plateaus.

  • Sample Scan: Acquire the sample spectrum. A typical measurement co-adds 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

  • Data Processing: After acquisition, perform an ATR correction if the spectrum will be compared to older transmission-based library data. For routine identification, this is often unnecessary.

G cluster_workflow ATR-FTIR Experimental Workflow A 1. Clean ATR Crystal (Isopropanol) B 2. Acquire Background Spectrum (Empty Crystal) A->B C 3. Apply Sample to Crystal B->C D 4. Apply Pressure for Good Contact C->D E 5. Acquire Sample Spectrum (16-32 scans, 4 cm⁻¹ res.) D->E F 6. Clean Crystal & Analyze Data E->F

Caption: Standard operating procedure for ATR-FTIR analysis.

Spectral Analysis and Comparative Guide

The defining characteristic of the target molecule's IR spectrum is the presence of two distinct, strong carbonyl peaks. By comparing its spectrum to those of simpler, related molecules, we can assign these peaks with a high degree of confidence.

CompoundCarbamate C=O (cm⁻¹)Ester C=O (cm⁻¹)Key C-O/C-N Stretches (cm⁻¹)
Target: this compound ~1694 ~1735 ~1240, ~1160
Alternative 1: N-Boc-piperidine~1694[3]N/A~1160
Alternative 2: Ethyl Acetate (Model Ester)N/A~1742[6]~1241[6]
Analysis and Interpretation
  • N-Boc-piperidine vs. Target Molecule: The IR spectrum of N-Boc-piperidine shows a single, strong carbonyl absorption around 1694 cm⁻¹.[3] The presence of this same peak in our target molecule's spectrum allows for its confident assignment to the carbamate C=O stretch . The absence of any other carbonyl peak in N-Boc-piperidine confirms that the ester group must be responsible for the second C=O absorption in the target compound.

  • Ethyl Acetate vs. Target Molecule: Ethyl acetate is a classic model for a simple aliphatic ester. Its spectrum is dominated by a very strong C=O stretch around 1742 cm⁻¹ and a strong C-C-O asymmetric stretch near 1241 cm⁻¹.[6] This directly corresponds to the second strong carbonyl peak observed at ~1735 cm⁻¹ in our target molecule, which can be definitively assigned to the ethyl ester C=O stretch . The higher frequency of the ester carbonyl compared to the carbamate is expected due to the differing electronic effects of the adjacent oxygen versus nitrogen atoms.

  • Fingerprint Region: Both the ester and carbamate contribute to the complex series of absorptions in the 1300-1000 cm⁻¹ region. Esters typically show two characteristic C-O stretches.[5] The combination of these with the C-N and C-O stretches from the Boc-piperidine moiety creates a rich and unique fingerprint that is highly specific to the target molecule's exact structure.

Conclusion

The infrared spectrum of this compound is uniquely defined by a pair of strong carbonyl absorptions. A sharp peak around 1735 cm⁻¹ is characteristic of the aliphatic ethyl ester, while a second strong peak at a lower wavenumber, approximately 1694 cm⁻¹ , is definitively assigned to the N-Boc carbamate group. These two well-resolved peaks, in conjunction with the C-H stretching region (3000-2850 cm⁻¹) and the complex fingerprint region (1300-1000 cm⁻¹), provide an unambiguous method for confirming the identity and purity of this important synthetic building block. This comparative guide demonstrates how analyzing related structures provides a self-validating system for robust spectral interpretation.

References

  • Brown, D. (n.d.).
  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]
  • Coldham, I., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]
  • Mariod, A., et al. (n.d.). IR Spectrum of Ethyl ester (A) and soap (B).
  • Coldham, I., et al. (2012).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • Baron, H. E., et al. (1966). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
  • Vávrová, K., et al. (n.d.). Panel A: IR spectra of T12 (bottom line) and the time evolution of the....
  • O'Brien, P., et al. (2010). Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects. Journal of the American Chemical Society. [Link]
  • Edubirdie. (n.d.).
  • Slovenian Police. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. [Link]
  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
  • University of Silesia. (n.d.). Carbonyl compounds - IR spectroscopy. [Link]
  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]
  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]
  • Sheikh, N. S. (2012).
  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. [Link]
  • Nir, S., et al. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]
  • PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)
  • NIST. (n.d.). NIST Chemistry WebBook. [Link]
  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... [Link]
  • PubChem. (n.d.). tert-Butyl 4-(2-methoxy-2-oxoethyl)
  • PubChem. (n.d.). Tert-butyl 4-(2-methoxy-2-oxoethylidene)
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)

Sources

A Senior Application Scientist's Guide to PROTAC Linker Selection: A Comparative Analysis Featuring Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have heralded a new era in therapeutic science, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules are elegantly designed, comprising a ligand for a protein of interest (POI), another for an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] This tripartite structure hijacks the cell's natural ubiquitin-proteasome system (UPS) to tag the POI for destruction.[4] While the choice of ligands dictates targeting specificity, the linker is far from a passive spacer.[1][5] It is a critical determinant of the PROTAC's potency, selectivity, and pharmacokinetic (PK) properties, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes degradation.[6][7]

It has become increasingly evident that the linker's length, composition, rigidity, and attachment points are paramount to a PROTAC's success.[2][8] The field is rapidly evolving from synthetically convenient flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, to more sophisticated, rigid architectures that offer greater control over the PROTAC's conformational behavior.[2][8]

This guide provides an in-depth comparison of common PROTAC linker classes, with a special focus on the role and advantages of rigid building blocks like Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate . We will dissect the causal relationships between linker structure and performance, present supporting experimental data, and provide validated protocols for evaluating your own PROTAC candidates.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary Binding PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruitment Ub Ubiquitin Ternary->PROTAC Catalytic Release PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Start Synthesize PROTAC Library (Varying Linkers) Permeability 1. Cell Permeability Assay (e.g., PAMPA) Start->Permeability Ternary 2. Ternary Complex Formation (e.g., TR-FRET, SPR) Start->Ternary Degradation 3. Cellular Degradation Assay (Western Blot, In-Cell Western) Permeability->Degradation Sufficient Permeability? Ternary->Degradation Forms Complex? Cytotoxicity 4. Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Degradation->Cytotoxicity Potent Degradation? Decision Analyze Data: DC50, Dmax, Permeability, Viability Cytotoxicity->Decision Non-Toxic? Decision->Start Re-design Linker Optimized Optimized PROTAC Lead Decision->Optimized

Caption: A logical workflow for the systematic evaluation of PROTAC linkers.

Protocol 1: Western Blot for Cellular Protein Degradation

This is the foundational assay to determine if your PROTAC is functional in a cellular context and to quantify its DC₅₀ and Dₘₐₓ. [1][7] Objective: To measure the dose-dependent degradation of a target POI following PROTAC treatment.

Methodology:

  • Cell Culture: Plate your cells of interest (e.g., MCF-7 for ERα, 22Rv1 for AR) in 6-well plates. Allow them to adhere and reach 70-80% confluency. The choice of cell line is critical; it must endogenously express both your POI and the recruited E3 ligase (e.g., VHL, CRBN).

  • PROTAC Treatment: Prepare serial dilutions of your PROTACs in complete cell culture medium. We recommend a 10-point, 3-fold dilution series starting from 10 µM down to the low nanomolar or picomolar range. Also include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Remove the old medium from the cells and add the PROTAC-containing medium. Incubate for a predetermined time (a 16-24 hour endpoint is a common starting point).

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample (e.g., 20 µg per lane) and prepare them with Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate with a primary antibody specific to your POI overnight at 4°C.

    • Crucially, also probe for a loading control protein (e.g., GAPDH, β-Actin) to ensure equal protein loading across lanes.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager. Quantify the band intensities, normalize the POI signal to the loading control, and then normalize to the vehicle control. Plot the normalized protein levels against the log of the PROTAC concentration and fit with a variable slope (four parameters) dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay provides a rapid assessment of a compound's ability to passively diffuse across a lipid membrane, a key factor for cell entry. [9] Objective: To estimate the passive permeability of different PROTAC linkers.

Methodology:

  • Plate Preparation: Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Compound Preparation: Dissolve the PROTACs in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM.

  • Assay Setup:

    • Add the PROTAC solution to the wells of the donor plate.

    • Fill the wells of the acceptor plate with the same buffer, optionally containing a "sink" component to mimic intracellular conditions.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated filters are in contact with the solutions.

  • Incubation: Incubate the plate sandwich at room temperature for 4-16 hours without shaking.

  • Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy if the compound has a chromophore).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation:

    • Pe = [-ln(1 - [Cₐ]/[Cₑ])] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t)

    • Where [Cₐ] is the concentration in the acceptor well, [Cₑ] is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

    • Compare the Pe values between PROTACs with different linkers. Higher Pe values suggest better passive permeability.

Conclusion and Future Outlook

The design of a PROTAC linker is a delicate balancing act between conformational control and physicochemical properties. [5][6]While flexible alkyl and PEG linkers offer synthetic ease and have proven effective, the field is clearly moving towards more rigid and structurally defined linkers to achieve superior potency, selectivity, and drug-like properties. [2][8] Building blocks like This compound are instrumental in this evolution. By incorporating rigid cyclic motifs, researchers can constrain their PROTACs into more bioactive conformations, potentially leading to enhanced ternary complex stability and improved pharmacokinetic profiles. [10][11]The data consistently show that this strategy can yield highly potent degraders, with several clinical candidates now validating this approach.

The optimal linker is ultimately dependent on the specific POI-E3 ligase pair. [7]Therefore, a rational design strategy coupled with a systematic experimental evaluation, as outlined in this guide, is paramount. By understanding the causal links between linker structure and function, we can accelerate the development of the next generation of targeted protein degraders to address a wide range of human diseases.

References

  • Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Shaki, V. R., & Santhakumar, V. (2022). Classification of most common linkers used in PROTAC design based on available structures deposited in PROTAC-DB. ResearchGate.
  • JenKem Technology USA. (2024). PROTAC PEG Linkers.
  • Shaik, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390.
  • Ishida, T., et al. (2022). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Scientific Reports, 12(1), 1-11.
  • Shaik, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing.
  • Shaik, N., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC - NIH.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317.
  • CD ComputaBio. (n.d.). PROTAC Linker Design and Optimization.
  • Toure, M., & Crews, C. M. (2020). Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate.
  • Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(22), 16347-16364.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. PubChem Compound Database.
  • Fallan, C., & Tona, V. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(9), e202200085.

Sources

A Comparative Guide to the Biological Activity of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold stands as a privileged structure, integral to a multitude of therapeutic agents. Among the vast library of piperidine-based building blocks, Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (N-Boc-4-(carboethoxymethyl)piperidine) serves as a cornerstone for the synthesis of complex molecules with diverse pharmacological activities. This guide provides a comparative analysis of the biological activity of this key intermediate and its structural analogs, drawing upon available experimental data to elucidate structure-activity relationships (SAR) and guide future research endeavors.

While direct, head-to-head comparative studies on the intrinsic biological activity of this compound and its immediate, structurally similar analogs are not extensively documented in publicly available literature, a comprehensive analysis of related piperidine derivatives allows for valuable insights into how structural modifications can influence biological outcomes. This guide will focus on the reported activities of various classes of piperidine analogs that share the core N-substituted-4-(carboethoxymethyl)piperidine scaffold, with a focus on anticancer, anti-inflammatory, and neuroprotective activities.

The Core Scaffold: A Versatile Pharmacophore

This compound is widely recognized in medicinal chemistry as a versatile linker and building block, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its rigid piperidine ring helps to correctly orient the two ends of a PROTAC to facilitate the degradation of target proteins. The tert-butoxycarbonyl (Boc) protecting group offers stability and can be readily removed to allow for further chemical modification at the nitrogen atom, while the ethyl ester provides a handle for a variety of chemical transformations.

The inherent biological activity of the core scaffold itself is not well-defined, as it is primarily designed to be a component of larger, more complex molecules. However, by examining the biological activities of its derivatives, where the N-substituent and the ester group are varied, we can infer the potential contributions of the core structure and the impact of its modifications.

Comparative Biological Activities of Analogs

The following sections will explore the biological activities of various analogs, categorized by the therapeutic area of investigation.

Anticancer Activity

The piperidine moiety is a common feature in many anticancer agents.[4] Modifications of the N-Boc-4-(carboethoxymethyl)piperidine scaffold have yielded compounds with significant cytotoxic effects against various cancer cell lines.

A study on novel phenacyl derivatives of alkyl piperidines demonstrated that the introduction of a phenacyl group at the piperidine nitrogen can lead to compounds with notable cytotoxicity, as determined by the brine shrimp lethality assay.[1] While this study did not use the exact ethoxy-oxoethyl side chain, it highlights the importance of the N-substituent in conferring cytotoxic properties to the piperidine ring.

Furthermore, a series of ceritinib analogs, where the terminal piperidine ring was functionalized with various phosphamides and carbamates, showed significant cytotoxic effects against the H2228 cell line. One derivative, compound 9, exhibited an IC50 of 24 nM, which was more potent than the parent drug, ceritinib.[5] This underscores the potential for potent anticancer agents to be developed by modifying the piperidine scaffold.

Table 1: Anticancer Activity of Selected Piperidine Derivatives

Compound ClassModification from Core ScaffoldCancer Cell LineActivity (IC50)Reference
Ceritinib Analog (Compound 9)Complex modification of N-substituentH222824 nM[5]
Phenacyl derivativesN-phenacyl substitutionBrine shrimpNot specified[1]
Anti-inflammatory Activity

Chronic inflammation is a key factor in a range of diseases, and piperidine-containing compounds have shown promise as anti-inflammatory agents.

A series of 2-(piperidin-4-yl)acetamides were synthesized and evaluated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the inflammatory cascade. Several of these compounds demonstrated potent inhibitory activity and significant anti-inflammatory effects in cellular assays.[6][7] This suggests that derivatization of the ethyl acetate side chain into an acetamide can lead to potent anti-inflammatory agents.

In another study, N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones were synthesized and found to inhibit the production of key inflammatory mediators such as TNF-α, IL-6, and nitric oxide in RAW 264.7 cells. While structurally distinct from the core compound of interest, this research further establishes the piperidine ring as a valid scaffold for the development of anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity of Selected Piperidine Derivatives

Compound ClassTarget/AssayKey FindingsReference
2-(Piperidin-4-yl)acetamidesSoluble epoxide hydrolase (sEH) inhibitionPotent inhibition of sEH and anti-inflammatory effects[6][7]
N-substituted piperidin-4-onesInhibition of inflammatory mediators (TNF-α, IL-6, NO)Significant reduction in inflammatory mediator production
Benzophenone-N-ethyl piperidine ethersCarrageenan-induced foot pad edemaInteresting anti-inflammatory activity
Neuroprotective and Analgesic Activity

The piperidine nucleus is also a key component of many centrally acting agents, including analgesics and neuroprotective compounds.

A series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, which are analogs of the potent opioid fentanyl, were found to be extremely potent analgesics with high safety margins. The study highlighted how modifications at the 4-position of the piperidine ring, which corresponds to the ethoxy-oxoethyl group in our core compound, can dramatically influence analgesic potency and duration of action.

While direct studies on the neuroprotective effects of simple analogs of this compound are scarce, the general prevalence of the piperidine scaffold in neuroactive compounds suggests that this is a promising area for future investigation. The ability of these compounds to cross the blood-brain barrier and interact with central nervous system targets is a key area of interest.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several key SAR trends can be inferred for piperidine derivatives:

  • N-Substituent is Critical for Activity: The nature of the substituent on the piperidine nitrogen is a major determinant of biological activity. Replacing the Boc group with more complex moieties, such as aromatic or heterocyclic rings, has been shown to impart potent anticancer and anti-inflammatory properties.

  • Modification of the 4-Position Side Chain: The ethoxy-oxoethyl group at the 4-position can be modified to modulate activity. For example, conversion to an acetamide has been shown to yield potent anti-inflammatory agents.[6][7]

  • The Piperidine Ring as a Scaffold: The rigid piperidine ring serves as an excellent scaffold for orienting functional groups in three-dimensional space, allowing for precise interactions with biological targets.

Experimental Protocols

To facilitate further research in this area, standardized experimental protocols are essential for the synthesis and biological evaluation of these compounds.

General Synthesis of N-Substituted Piperidine-4-acetic Acid Analogs

The synthesis of analogs of this compound typically involves a multi-step process.

Diagram 1: General Synthetic Workflow

Synthesis_Workflow Start Piperidine-4-acetic acid ethyl ester Step1 N-Protection (e.g., Boc anhydride) Start->Step1 Protection Intermediate1 This compound Step1->Intermediate1 Step2 Deprotection (e.g., TFA) Intermediate1->Step2 Removal of Boc Intermediate2 Piperidine-4-acetic acid ethyl ester salt Step2->Intermediate2 Step3 N-Alkylation or N-Acylation Intermediate2->Step3 Derivatization Final_Product N-Substituted Analogs Step3->Final_Product

Caption: General workflow for the synthesis of N-substituted piperidine-4-acetic acid analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • IC50 Calculation: Determine the concentration of the compound that inhibits NO production by 50%.

Future Directions and Conclusion

While this compound is primarily utilized as a synthetic intermediate, the biological activities of its derivatives highlight the significant potential of the N-substituted-4-(carboethoxymethyl)piperidine scaffold in drug discovery. The available data, though not providing a direct comparison for the parent compound, strongly suggests that systematic modification of this core structure can lead to the development of potent and selective agents for a variety of therapeutic applications.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of analogs of this compound. By varying the N-substituent and the ester functionality and testing these analogs in a panel of standardized assays, a clearer and more direct understanding of the structure-activity relationships can be established. This will undoubtedly pave the way for the rational design of novel therapeutics based on this versatile and valuable chemical scaffold.

References

  • Jahan, S., Akhtar, S., Saify, Z. S., Mushtaq, N., Sial, A. A., Kamil, A., & Arif, M. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan journal of pharmaceutical sciences, 26(3), 517–523.
  • Fabbri, M., Sansone, E., Perrone, M. G., Brindisi, M., Butini, S., Senger, J., ... & Campiani, G. (2020). 2-(Piperidin-4-yl)
  • Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339.
  • Pervez, H., Iqbal, M. S., Tahir, M. Y., & Nasim, F. H. (2008). Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as an anti-inflammatory agent. Pakistan journal of pharmaceutical sciences, 21(3), 237–242.
  • Zhang, L., Chen, J., Li, Y., Li, L., & Liu, X. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(10), 738–743.
  • Dündar, Y., Gökçe, M., Küpeli, E., & Sahin, M. F. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittel-Forschung, 57(12), 777–781.
  • De Angelis, M., Insuasty, B., Abonia, R., Ortiz, A., Varela, J., & Kouznetsov, V. V. (2022).
  • Fabbri, M., Sansone, E., Perrone, M. G., Brindisi, M., Butini, S., Senger, J., ... & Campiani, G. (2020). 2-(Piperidin-4-yl)
  • Al-Omair, M. A., Ali, R., Al-Ghamdi, A. M., & El-Emam, A. A. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Wang, P., Zhang, J., Zhang, L., & Li, J. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. European journal of medicinal chemistry, 93, 417–422.
  • Rehman, A., Abbasi, M. A., Hassan, M., Ashraf, M., Khan, I., & Ahmad, I. (2022). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of the Serbian Chemical Society, 87(1), 57-73.
  • Li, W., Liu, B., Wang, Z., Chen, D., Xu, J., & Li, Z. (2017). Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones. Archiv der Pharmazie, 350(5-6), e1600412.
  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1974). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of medicinal chemistry, 17(10), 1047–1051.
  • Narayanan, R., & Krasowski, M. D. (1998). Ion channel modulation as the basis for general anesthesia. Toxicology letters, 100-101, 185–191.
  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. National Center for Biotechnology Information.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in pharmacology, 12, 775959.

Sources

A-Head-to-Head Battle: A Structural and Reactivity-Based Comparison of Piperidine-Based Intermediates for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous blockbuster drugs and serving as a critical building block in the synthesis of novel therapeutic agents.[1][2][3][4][5][6][7][8] Its prevalence stems from the conformational flexibility and the ability to project substituents in distinct three-dimensional orientations, which profoundly influences a molecule's interaction with biological targets.[9][10][11][12] This guide provides an in-depth, objective comparison of common piperidine-based intermediates, focusing on how their structural nuances dictate their reactivity and ultimate utility in drug development workflows.

The Structural Landscape of Piperidine Intermediates

The versatility of the piperidine scaffold is immediately apparent in the diversity of commercially available intermediates. These can be broadly categorized based on the nature and position of their functionalization.

1. N-Protected Piperidines: The nitrogen atom of the piperidine ring is a key handle for introducing molecular diversity. However, its inherent nucleophilicity and basicity often necessitate protection to enable selective reactions at other positions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a range of reaction conditions and its facile removal under mild acidic conditions.[13]

  • N-Boc-piperidine: The simplest protected piperidine, it serves as a foundational building block for introducing the piperidine moiety.

  • N-Boc-4-piperidone: This intermediate is a workhorse in medicinal chemistry.[13][14][15] The ketone functionality at the 4-position provides a reactive site for a plethora of transformations, including reductive amination, Wittig reactions, and nucleophilic additions, allowing for the introduction of a wide array of substituents.[13]

  • N-Boc-piperidine-4-carboxylic acid: This derivative offers a carboxylic acid handle for amide bond formation, a crucial reaction in drug synthesis.[16] The Boc group ensures that the piperidine nitrogen does not interfere with the coupling reaction.[16]

2. Substituted Piperidones: Beyond the versatile 4-piperidone, other substituted piperidones offer distinct advantages.

  • 4-Piperidone: The unprotected parent compound is a cost-effective starting material when N-functionalization is the primary goal.

3. Functionalized Piperidines: A vast array of piperidines bearing substituents on the carbon framework are available, enabling the exploration of diverse chemical space.

  • 4-Anilino-1-Boc-piperidine Derivatives: These intermediates are crucial for the synthesis of certain classes of analgesics. The position of substituents on the aniline ring can significantly impact reactivity due to steric and electronic effects.[17]

Comparative Reactivity and Performance

The choice of a piperidine intermediate is fundamentally dictated by the desired chemical transformation. The following sections provide a comparative analysis of the performance of these intermediates in key synthetic reactions, supported by experimental data.

N-Alkylation

N-alkylation is a fundamental reaction for elaborating the piperidine scaffold.[18][19][20][21] The reactivity of the piperidine nitrogen is paramount in this transformation.

IntermediateAlkylating AgentBaseSolventTypical Yield (%)Comments
PiperidineMethyl IodideK₂CO₃Acetonitrile85-95Highly reactive, risk of over-alkylation to form quaternary ammonium salts. Slow addition of the alkylating agent is recommended.[19][21]
Piperidin-2-ylmethyl acetateBenzyl BromideK₂CO₃DMF80-90The secondary amine is readily alkylated.[18]
2-(Aminomethyl)piperidineEthyl BromideK₂CO₃Acetonitrile75-85Selective N-alkylation of the more nucleophilic piperidine nitrogen can be achieved with careful control of stoichiometry.[20]

Causality Behind Experimental Choices: The use of a base like potassium carbonate (K₂CO₃) is crucial to neutralize the hydrohalic acid byproduct, driving the reaction to completion.[18] Anhydrous solvents like acetonitrile or DMF are employed to prevent unwanted side reactions with water. For substrates with multiple nucleophilic sites, like 2-(aminomethyl)piperidine, limiting the equivalents of the alkylating agent can favor mono-alkylation at the more reactive secondary amine.[20]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[22][23][24] The steric and electronic properties of the piperidine intermediate play a critical role in the efficiency of these reactions.

Suzuki-Miyaura Coupling:

Piperidine DerivativeCoupling PartnerCatalystBaseSolventTypical Yield (%)
N-Boc-4-(Boryl)-1,2,3,6-tetrahydropyridineHeteroaryl BromidePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O70-85[25]
1-(3-(4-bromophenyl)propyl)piperidine(4-methylphenyl)boronic acidPdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O80-90[22]

Buchwald-Hartwig Amination:

Piperidine DerivativeAryl HalideCatalyst/LigandBaseSolventTypical Yield (%)
PiperidineChlorophenyl derivativePd₂(dba)₃ / XPhosNaOtBuToluene85-95[26]
tert-butyl 4-(methylamino)piperidine-1-carboxylateAryl BromidePd(OAc)₂ / BINAPNaOtBuToluene75-90[23]
ortho-methyl-4-anilino-1-Boc-piperidineAryl BromidePd₂(dba)₃ / RuPhosNaOtBuTolueneLower yield expected due to steric hindrance.[17]
para-methyl-4-anilino-1-Boc-piperidineAryl BromidePd₂(dba)₃ / RuPhosNaOtBuTolueneHigher yield expected.[17]

Expertise in Action: The choice of ligand in Buchwald-Hartwig amination is critical. Bulky, electron-rich phosphine ligands like XPhos and RuPhos are often necessary to facilitate the challenging oxidative addition of aryl chlorides and to promote the reductive elimination step.[26] The use of a strong base like sodium tert-butoxide (NaOtBu) is essential for deprotonating the amine and generating the active palladium-amido complex.[23][26] In the case of ortho-substituted anilino piperidines, the steric hindrance from the ortho-methyl group can impede the approach of the bulky palladium catalyst, leading to lower reaction rates and yields compared to the para-substituted isomer.[17]

Experimental Protocols

To ensure the reproducibility of these key transformations, detailed, step-by-step protocols are provided below.

Protocol 1: Direct N-Alkylation of Piperidine with Methyl Iodide

Materials:

  • Piperidine

  • Methyl Iodide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Using a syringe pump, add methyl iodide (1.1 eq) dropwise to the mixture at room temperature over a period of 2 hours. The slow addition is crucial to minimize the formation of the quaternary ammonium salt.[21]

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-methylpiperidine.

  • Purify the product by distillation or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 1-(3-(4-bromophenyl)propyl)piperidine

Materials:

  • 1-(3-(4-bromophenyl)propyl)piperidine

  • (4-methylphenyl)boronic acid

  • PdCl₂(dppf)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 1-(3-(4-bromophenyl)propyl)piperidine (1.0 mmol), (4-methylphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[22]

  • Add the palladium catalyst, PdCl₂(dppf) (0.03 mmol), to the flask.[22]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) to the reaction mixture.[22]

  • Stir the mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of a Chlorophenyl Derivative with Piperidine

Materials:

  • Chlorophenyl derivative

  • Piperidine

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed Toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add the anhydrous, degassed toluene via syringe, followed by the chlorophenyl derivative (1.0 equiv) and piperidine (1.2 equiv).[26]

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Workflows

To further clarify the experimental setups and logical relationships, the following diagrams are provided.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Piperidine, K₂CO₃, and Acetonitrile add_alkyl_halide Slowly add Alkyl Halide reagents->add_alkyl_halide stir Stir at Room Temperature (12-24h) add_alkyl_halide->stir monitor Monitor by TLC stir->monitor filter Filter monitor->filter concentrate Concentrate filter->concentrate purify Purify concentrate->purify

Caption: Workflow for Direct N-Alkylation of Piperidine.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification combine_solids Combine Piperidine derivative, Boronic Acid, Base, and Catalyst add_solvents Add Dioxane and Water combine_solids->add_solvents heat Heat to 80-90 °C add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification combine_solids Combine Catalyst, Ligand, and Base in Schlenk Tube add_reagents Add Solvent, Aryl Halide, and Piperidine combine_solids->add_reagents heat Heat to 100 °C add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor cool_quench Cool and Quench monitor->cool_quench extract Extract cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify

Caption: Workflow for Buchwald-Hartwig Amination.

Conclusion

The selection of a piperidine-based intermediate is a critical decision in the design and execution of a synthetic route for a potential drug candidate. A thorough understanding of the structural features and comparative reactivity of these building blocks is essential for optimizing reaction conditions, maximizing yields, and ultimately, accelerating the drug discovery process. This guide provides a framework for making informed decisions, grounded in established chemical principles and supported by practical, field-tested protocols.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 235-251. [Link]
  • S. Sree, K., & S. S, A. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a475-a486. [Link]
  • Organic Process Research & Development. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Organic Process Research & Development, 23(8), 1725-1739. [Link]
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1372. [Link]
  • D. J. Wallace, et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(3), 856-859. [Link]
  • National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116965. [Link]
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • ResearchGate. (2020). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020.
  • MDPI. (2023).
  • Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e14. [Link]
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • University of Arizona. (2017). Piperidine-based drug discovery. University of Arizona. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Semantic Scholar. (2023).
  • National Center for Biotechnology Information. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (2025). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol.
  • National Center for Biotechnology Information. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C-H activation.
  • ChemRxiv. (2019).
  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec. [Link]
  • ACS Publications. (2025). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.

Sources

A Comparative Guide to the Efficacy of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical decision that profoundly influences reaction kinetics, yield, purity, and scalability. This guide provides an in-depth technical comparison of the performance of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry, across a range of common solvent systems.[1][2] By understanding the interplay between the solute and solvent, researchers can optimize their synthetic strategies and analytical methods.

Introduction to this compound

This compound is a versatile piperidine derivative widely employed in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[2][3] Its structure features a lipophilic tert-butoxycarbonyl (Boc) protecting group, a polar ethyl ester functional group, and a piperidine ring, which imparts a unique solubility and reactivity profile.[1] This compound often serves as a crucial intermediate in the construction of larger molecules, including PROTAC (Proteolysis Targeting Chimera) linkers.[4] The judicious choice of solvent is paramount for maximizing its utility in these synthetic transformations.

The Critical Role of the Solvent

The solvent does more than simply dissolve reactants; it actively participates in the reaction environment. Solvent properties such as polarity, proticity, and dielectric constant can significantly influence the stability of reactants, transition states, and products, thereby altering reaction rates and equilibrium positions.[5][6] For a molecule like this compound, with its combination of polar and nonpolar moieties, solvent selection is a nuanced process.

Comparative Solubility Profile

The solubility of a compound is a fundamental parameter that dictates its utility in solution-phase chemistry. The "shake-flask" method is a gold-standard technique for determining the equilibrium solubility of a compound in various solvents.[7][8] Below is a comparative summary of the anticipated solubility of this compound in a selection of common laboratory solvents.

SolventSolvent TypeDielectric Constant (ε) at 25°CPredicted SolubilityRationale
Dichloromethane (DCM)Polar Aprotic9.1HighGood balance of polarity to interact with the ester and Boc groups, while the nonpolar character solvates the piperidine ring.
Tetrahydrofuran (THF)Polar Aprotic7.6HighSimilar to DCM, its ether functionality can hydrogen bond with trace water, aiding in the dissolution of polar functional groups.
AcetonitrilePolar Aprotic37.5Moderate to HighThe high polarity effectively solvates the ester group, but may be less effective for the nonpolar Boc group.
Ethyl AcetatePolar Aprotic6.0Moderate to HighIts ester functionality is compatible with the solute's ester group, promoting dissolution.
MethanolPolar Protic32.7ModerateCan act as a hydrogen bond donor and acceptor, interacting favorably with the ester carbonyl.[5][6]
EthanolPolar Protic24.6ModerateSimilar to methanol, but slightly less polar.[5][6]
TolueneNonpolar2.4Low to ModeratePrimarily interacts through van der Waals forces with the alkyl portions of the molecule.
HexaneNonpolar1.9LowIneffective at solvating the polar ester and Boc functional groups.

This data is illustrative and should be confirmed experimentally.

Impact of Solvent on Stability

The chemical stability of this compound is crucial for its storage and use in multi-step syntheses. The ester functionality is susceptible to hydrolysis, particularly under acidic or basic conditions. The rate of this degradation is highly dependent on the solvent system.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the parent compound and detecting any degradation products.[9][10]

Key Degradation Pathways:
  • Acid/Base-Catalyzed Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This is accelerated in protic solvents, especially in the presence of acid or base catalysts.

  • Boc Deprotection: Strong acidic conditions can lead to the removal of the Boc protecting group.

The following diagram illustrates the primary degradation pathway of ester hydrolysis.

G reactant This compound product tert-Butyl 4-(carboxymethyl)piperidine-1-carboxylate reactant->product Hydrolysis conditions H₂O, H⁺ or OH⁻ (Solvent Dependent)

Caption: Primary hydrolytic degradation pathway.

Experimental Protocols

To provide a practical framework for evaluating the efficacy of this compound in different solvents, the following detailed experimental protocols are provided.

Protocol 1: Determination of Thermodynamic (Shake-Flask) Solubility

This method determines the equilibrium solubility of a compound and is considered the industry standard.[8]

Materials:

  • This compound

  • Selected solvents (e.g., Dichloromethane, THF, Acetonitrile, Ethyl Acetate, Methanol, Hexane)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvent)

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure enough solid is present to maintain a saturated solution.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[11]

  • Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[8]

  • Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a pre-validated HPLC-UV method.

  • Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.[8]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess solid to solvent B Shake at constant temp (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Quantify by HPLC D->E

Caption: Shake-Flask solubility determination workflow.

Protocol 2: HPLC-Based Stability Study

This protocol outlines a forced degradation study to assess the stability of the compound in different solvents over time.

Materials:

  • Stock solution of this compound (e.g., 1 mg/mL) in a stable solvent like acetonitrile.

  • Selected solvents for the study.

  • Acidic solution (e.g., 0.1 N HCl).

  • Basic solution (e.g., 0.1 N NaOH).

  • HPLC vials.

  • A validated stability-indicating HPLC method.[12]

Procedure:

  • Sample Preparation: Prepare solutions of the compound (e.g., at 0.1 mg/mL) in each of the selected solvents. For hydrolytic stability, prepare solutions in solvents containing a controlled amount of aqueous acid or base.

  • Incubation: Store the prepared solutions at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching (if necessary): For acidic or basic samples, neutralize the aliquot before analysis.

  • HPLC Analysis: Analyze each sample using the stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.[12]

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each solvent system to determine the degradation rate.

G A Prepare solutions in test solvents B Incubate at controlled temperature A->B C Withdraw aliquots at time points (t=0, 4, 8...) B->C D Neutralize (if needed) C->D E Analyze by Stability-Indicating HPLC D->E F Plot % Parent Compound vs. Time E->F

Caption: HPLC-based stability study workflow.

Comparison with Alternatives

While this compound is a valuable reagent, other similar building blocks are available. The choice often depends on the specific synthetic target and desired reactivity.

Alternative CompoundKey Structural DifferencePotential Advantages/Disadvantages
tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylateMethyl ester instead of ethyl esterMay exhibit slightly different solubility and reactivity. The methyl ester is slightly more susceptible to hydrolysis.
tert-Butyl 4-(carboxymethyl)piperidine-1-carboxylateFree carboxylic acidUseful when the acid functionality is required directly. However, its solubility profile is significantly different, with higher solubility in polar, protic solvents.
1-Boc-piperidine-4-acetaldehydeAldehyde instead of esterMore reactive towards nucleophiles, but also more prone to oxidation and side reactions.[13]

Conclusion and Recommendations

The efficacy of this compound is intrinsically linked to the solvent system in which it is used. For reactions requiring high solubility and stability, polar aprotic solvents such as Dichloromethane (DCM) and Tetrahydrofuran (THF) are generally recommended. For applications where ester hydrolysis is a concern, rigorously anhydrous conditions are essential.

When considering alternative reagents, a careful evaluation of the downstream synthetic steps is necessary. The protocols provided in this guide offer a robust framework for researchers to experimentally determine the optimal solvent system for their specific application, ensuring reproducible and high-yielding results.

References

  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.
  • Benchchem. Technical Guide: Solubility Profile of trans-2-Piperidin-1-ylcyclopentanol.
  • Benchchem. Application Note and Protocols for the Long-Term Stability of 1,4-DPCA Ethyl Ester in Solution.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • ResearchGate. Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine.
  • Solubility of Things. Piperidine.
  • Benchchem. Application Note: Development of a Stability-Indicating HPLC Method for Atorvastatin Ethyl Ester.
  • Smolecule. Buy Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | 142374-19-4.
  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • MedChemExpress. This compound | PROTAC Linker.
  • NIH PubChem. Piperidine | C5H11N | CID 8082.
  • NIH PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694.
  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE.
  • NIH PubChem. Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.
  • ResearchGate. Computational prediction of polar and non-polar solvent effect on the electronic property of N-BOC- Piperidine-4-Carboxylic acid.
  • NIH PMC. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach.
  • NIH PMC. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Hotelu Intercontinental Warszawa. tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.
  • LCGC International. Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
  • arXiv. Solvent Effects on the Menshutkin Reaction.
  • MDPI. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position.
  • IJTSRD. Stability Indicating HPLC Method Development –A Review.

Sources

A Senior Application Scientist’s Guide to the Purity Analysis of Commercially Available Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed analytical guide for researchers, scientists, and drug development professionals. Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a pivotal building block in modern medicinal chemistry, frequently utilized in the synthesis of complex molecules and as a versatile linker in novel therapeutic modalities like PROTACs.[1] The purity of this reagent is not a trivial specification; it is a critical parameter that directly influences reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate integrity of your research data and drug candidates.[2] Impurities, even at trace levels, can lead to unforeseen side reactions or introduce downstream purification challenges, compromising the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this reagent. We will move beyond a simple listing of techniques to explain the causality behind our experimental choices, offering robust, self-validating protocols grounded in established scientific principles.

The Imperative of Purity: Understanding the Certificate of Analysis (CoA)

Before delving into experimental verification, the first step in assessing any commercial reagent is a thorough review of the supplier's Certificate of Analysis (CoA). A CoA is a batch-specific document that verifies the product's identity and quality against preset standards.[3] For professionals working under GMP or other regulated environments, this document is non-negotiable.[3]

Key parameters to scrutinize on a CoA include:

  • Purity Percentage: The reported purity and the analytical method used (e.g., HPLC, GC, NMR).[4]

  • Identity Confirmation: Data from techniques like ¹H NMR or Mass Spectrometry confirming the chemical structure.

  • Residual Solvents: Levels of any solvents used in the final purification steps.

  • Water Content: Often determined by Karl Fischer titration.

While a CoA is an essential starting point, independent verification is a cornerstone of good scientific practice, ensuring reproducibility and mitigating risks associated with batch-to-batch variability.[5]

Potential Impurities: What to Look For

Effective purity analysis requires an understanding of potential impurities that may arise during synthesis. For this compound, impurities can be broadly categorized:

  • Process-Related Impurities:

    • Incomplete Reaction: Unreacted starting materials, such as a piperidine precursor without the Boc or ethyl acetate group.

    • Side-Products: Molecules arising from unintended reaction pathways.

    • Reagent Carryover: Residual acids, bases, or coupling agents used during synthesis.

  • Degradation Products:

    • Hydrolysis: Cleavage of the ethyl ester to the corresponding carboxylic acid or loss of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions. The Boc group is notoriously labile in the presence of strong acids.[6]

    • Oxidation: While less common for this specific molecule, oxidation of piperidine rings can occur under certain conditions.[7]

Workflow for Commercial Supplier Qualification

The following diagram outlines a logical workflow for the qualification and routine analysis of commercially sourced this compound.

cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Purity Verification cluster_2 Phase 3: Decision A Receive Reagent & CoA from Supplier B Review CoA for Completeness & Specifications A->B C Perform Identity Confirmation (¹H NMR) B->C D Quantitative Purity Analysis (RP-HPLC) C->D Identity Confirmed E Orthogonal Purity Analysis (qNMR) D->E G Compare Experimental Data to CoA E->G F Residual Solvent Analysis (GC-MS) F->G H Accept or Reject Batch G->H I Qualify Supplier for Future Use H->I If Accepted

Caption: Workflow for qualifying a commercial chemical supplier.

Comparative Experimental Protocols

We will now detail three primary analytical techniques for a comprehensive purity assessment. For robust validation, at least two orthogonal methods (methods based on different chemical principles) are recommended.[8] High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) serve as an excellent pairing for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for purity determination in the pharmaceutical industry, offering high resolution to separate the main component from closely related impurities.[2]

Rationale for Method Design:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately non-polar analyte.

  • Mobile Phase: A gradient of water and acetonitrile allows for the elution of impurities with a wide range of polarities.

  • Modifier: A small amount of trifluoroacetic acid (TFA) is added to improve peak shape by protonating any basic sites and minimizing tailing.

  • Detection: UV detection at 210 nm is selected because while the molecule lacks a strong chromophore, the carbonyl groups of the ester and carbamate exhibit absorbance at low wavelengths.

prep Sample Preparation 1. Accurately weigh ~10 mg of sample. 2. Dissolve in 10 mL of 50:50 Acetonitrile:Water. 3. Vortex to ensure complete dissolution. 4. Transfer to HPLC vial. hplc HPLC System Setup Column: C18, 4.6 x 150 mm, 5 µm Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detector: UV @ 210 nm prep->hplc Inject Sample gradient Gradient Elution Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 30.0 10 hplc->gradient Run Method analysis Data Analysis 1. Integrate all peaks in the chromatogram. 2. Calculate Area % for the main peak. (Purity = Area_main / Area_total * 100) 3. Identify and quantify known impurities if standards are available. gradient->analysis Acquire Data prep Sample & Standard Prep 1. Accurately weigh Analyte (m_analyte). 2. Accurately weigh Internal Standard (m_std). 3. Dissolve both in deuterated solvent. nmr NMR Acquisition Solvent: DMSO-d6 Relaxation Delay (D1): 30 s Pulse Angle: 90° Scans: 8 prep->nmr Acquire Spectrum process Data Processing 1. Fourier Transform. 2. Phase Correction. 3. Baseline Correction. nmr->process Process FID calc Integration & Calculation 1. Integrate analyte signal (I_analyte). 2. Integrate standard signal (I_std). 3. Apply purity calculation formula. process->calc Calculate Purity

Sources

A Senior Application Scientist's Guide to the Characterization of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of synthetic intermediates is paramount to the success of a project. This guide provides an in-depth look at the analytical data for Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 135716-09-5), a versatile building block in medicinal chemistry. We will explore its expected spectral features and compare them with commercially available alternatives, offering insights into experimental choices and data interpretation. This document is designed to be a practical resource, grounded in established analytical principles, to ensure the confident identification and utilization of this compound.

Introduction: The Role of a Versatile Piperidine Building Block

This compound is a bifunctional molecule featuring a protected piperidine nitrogen (Boc group) and an ethyl ester. This structure makes it a valuable intermediate for introducing a piperidine-acetic acid moiety into larger molecules, a common motif in pharmacologically active compounds. The Boc protecting group provides stability during many synthetic transformations and can be readily removed under acidic conditions, while the ethyl ester offers a handle for further chemical modifications such as hydrolysis or amidation.

The confident use of this reagent hinges on its unambiguous characterization. This guide will delve into the expected data from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Characterization Data and Comparative Analysis

Structural Analogs for Comparison

To build a robust analytical framework, we will compare the target compound with the following commercially available alternatives:

  • Alternative 1: Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (Methyl Ester Analog) : The closest structural analog, differing only by the ester group (methyl vs. ethyl). This allows for a direct comparison of the ester signals in NMR.

  • Alternative 2: Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (Aldehyde Precursor) : The synthetic precursor to the target molecule, allowing for a clear differentiation between the aldehyde and ester functionalities in spectroscopic analyses.

  • Alternative 3: Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (Regioisomeric Analog) : An isomer with the substituent at the 3-position of the piperidine ring. This comparison highlights the importance of substitution patterns in NMR spectroscopy.

Below is a visual representation of the synthetic relationship between the aldehyde precursor and the target compound.

G Aldehyde Tert-butyl 4-(2-oxoethyl) piperidine-1-carboxylate Target Tert-butyl 4-(2-ethoxy-2-oxoethyl) piperidine-1-carboxylate Aldehyde->Target e.g., Wittig Reaction or similar C1 extension followed by reduction/esterification

Caption: Synthetic pathway from aldehyde to the target ester.

Data Comparison Table

The following table summarizes the key physical and predicted/known spectral data for the target compound and its alternatives.

ParameterTarget Compound Alternative 1 (Methyl Ester) Alternative 2 (Aldehyde) Alternative 3 (Regioisomer)
Molecular Formula C₁₄H₂₅NO₄C₁₃H₂₃NO₄C₁₂H₂₁NO₃C₁₄H₂₅NO₄
Molecular Weight 271.35 g/mol 257.32 g/mol 227.30 g/mol 271.35 g/mol
Predicted ¹H NMR (CDCl₃)
Boc Group~1.45 ppm (s, 9H)~1.45 ppm (s, 9H)~1.44 ppm (s, 9H)~1.44 ppm (s, 9H)
Ethyl Ester (CH₃)~1.25 ppm (t, 3H)N/AN/A~1.25 ppm (t, 3H)
Ethyl Ester (CH₂)~4.12 ppm (q, 2H)N/AN/A~4.12 ppm (q, 2H)
Methyl EsterN/A~3.67 ppm (s, 3H)N/AN/A
Piperidine Ring~1.1-1.8 ppm (m), ~2.6 ppm (m), ~4.0 ppm (m)~1.1-1.8 ppm (m), ~2.6 ppm (m), ~4.0 ppm (m)~1.1-2.0 ppm (m), ~2.6 ppm (m), ~4.0 ppm (m)Broader, more complex multiplets due to asymmetry
CH₂ adjacent to ester~2.2 ppm (d, 2H)~2.2 ppm (d, 2H)N/A~2.2-2.4 ppm (m, 2H)
Aldehyde ProtonN/AN/A~9.75 ppm (t, 1H)N/A
Predicted ¹³C NMR (CDCl₃)
C=O (Ester)~172 ppm~173 ppmN/A~172 ppm
C=O (Carbamate)~155 ppm~155 ppm~155 ppm~155 ppm
C=O (Aldehyde)N/AN/A~202 ppmN/A
Boc (Quaternary C)~80 ppm~80 ppm~79 ppm~80 ppm
Boc (CH₃)~28 ppm~28 ppm~28 ppm~28 ppm
Predicted Mass Spec (ESI+) m/z 272.18 [M+H]⁺, 294.16 [M+Na]⁺m/z 258.17 [M+H]⁺, 280.15 [M+Na]⁺m/z 228.16 [M+H]⁺, 250.14 [M+Na]⁺m/z 272.18 [M+H]⁺, 294.16 [M+Na]⁺
Predicted IR (cm⁻¹) ~1730 (C=O, ester), ~1685 (C=O, carbamate), ~1160 (C-O)~1735 (C=O, ester), ~1685 (C=O, carbamate), ~1160 (C-O)~2720 (C-H, aldehyde), ~1720 (C=O, aldehyde), ~1685 (C=O, carbamate)~1730 (C=O, ester), ~1685 (C=O, carbamate), ~1160 (C-O)

Experimental Protocols for Characterization

To ensure the generation of reliable and reproducible data, the following experimental protocols are recommended. These are standard procedures that can be adapted to most modern analytical instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ Filter Filter into NMR tube Prep->Filter H1 ¹H NMR Acquisition Filter->H1 C13 ¹³C NMR Acquisition H1->C13 Process Fourier Transform, Phase and Baseline Correction C13->Process Integrate Integration and Chemical Shift Referencing Process->Integrate Interpretation Interpretation Integrate->Interpretation Structural Elucidation

Caption: Standard workflow for NMR sample analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A relaxation delay of 2-5 seconds is recommended to ensure the quantitative detection of all carbon signals, including quaternary carbons.

    • Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Perform phase and baseline corrections.

    • Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

Workflow for Mass Spectrometry Analysis:

G Sample Prepare dilute solution (e.g., in Methanol) Infusion Direct Infusion or LC-MS Injection Sample->Infusion Ionization Electrospray Ionization (ESI), Positive Mode Infusion->Ionization Analysis Mass Analyzer (e.g., TOF or Quadrupole) Ionization->Analysis Detection Detection and Spectrum Generation Analysis->Detection

Caption: General workflow for ESI-MS analysis.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis:

    • Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Operate the instrument in positive ion mode to detect protonated molecules [M+H]⁺ and other adducts like [M+Na]⁺.

    • Acquire a full scan spectrum over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Detailed Protocol:

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • For an oily sample, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty accessory, which will be automatically subtracted from the sample spectrum.

Conclusion and Best Practices

The successful application of this compound in a synthetic workflow is critically dependent on its unambiguous characterization. By employing a multi-technique approach (NMR, MS, and IR) and comparing the obtained data with that of known structural analogs, researchers can confidently verify the identity and purity of this important building block. The protocols and comparative data presented in this guide offer a robust framework for this analytical validation, ensuring the integrity of subsequent research and development efforts. Always ensure that the obtained data is internally consistent and aligns with the expected chemical structure.

References

  • PubChem. This compound.
  • PubChem. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.
  • PubChem. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bruker. Guide to FT-IR Spectroscopy. [Link]
  • University of Rochester. NMR Spectroscopy. Department of Chemistry. [Link]

A Comparative Guide to the Synthesis of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Piperidine Scaffold in Modern Drug Discovery

The 4-substituted piperidine motif is a cornerstone in medicinal chemistry, prized for its prevalence in natural products and its ability to confer favorable pharmacokinetic properties upon therapeutic candidates. Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a particularly valuable bifunctional building block. Its protected nitrogen allows for controlled elaboration of the piperidine core, while the ethyl ester provides a handle for further chemical modification, making it an important intermediate in the synthesis of complex pharmaceutical agents, including novel kinase inhibitors and PROTACs (PROteolysis TArgeting Chimeras).

This guide provides an in-depth comparison of the two most prevalent and practical synthetic routes to this key intermediate, originating from the common starting material, N-Boc-4-piperidone. We will dissect each pathway, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a quantitative comparison to aid researchers in selecting the optimal route for their specific laboratory context, whether it be small-scale library synthesis or large-scale production.

Route A: The Olefination-Reduction Pathway

This robust, two-step sequence is arguably the most common and reliable method for accessing the target molecule. It begins with an olefination reaction on N-Boc-4-piperidone to construct the carbon backbone, followed by a reduction of the resulting alkene to yield the saturated product. The Horner-Wadsworth-Emmons (HWE) reaction is particularly favored for the olefination step due to its high reliability and the ease of removing its water-soluble phosphate byproducts.

Mechanism and Rationale

The HWE reaction utilizes a phosphonate carbanion, generated by deprotonating a phosphonate ester (in this case, triethyl phosphonoacetate) with a suitable base like sodium hydride (NaH).[1][2] This stabilized carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. The resulting betaine intermediate rapidly collapses into an oxaphosphetane.[3] This intermediate then undergoes syn-elimination to form the desired alkene and a water-soluble diethyl phosphate salt. A key advantage of the HWE over the classical Wittig reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene, which simplifies purification.[1][4] The subsequent hydrogenation step employs a heterogeneous catalyst, typically palladium on carbon (Pd/C), to deliver hydrogen across the double bond from the less sterically hindered face, yielding the final saturated product.[5]

Visualizing the Pathway

Route_A_Olefination_Reduction cluster_0 Step 1: Horner-Wadsworth-Emmons Olefination cluster_1 Step 2: Catalytic Hydrogenation start_A N-Boc-4-piperidone reagent_A1 Triethyl phosphonoacetate NaH, THF product_A_intermediate tert-Butyl 4-(2-ethoxy-2-oxoethylidene)- piperidine-1-carboxylate reagent_A1->product_A_intermediate Formation of (E)-alkene reagent_A2 H₂, 10% Pd/C Ethanol product_A_final < Tert-butyl 4-(2-ethoxy-2-oxoethyl)- piperidine-1-carboxylate > reagent_A2->product_A_final Reduction of double bond

Caption: Route A Workflow: Olefination followed by Reduction.

Detailed Experimental Protocol: Route A

Step 1: Synthesis of tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 eq).

  • Wash the NaH with dry hexanes (2x) to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.05 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Gas evolution (H₂) should be observed.

  • Cool the resulting clear solution back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor reaction completion by TLC or LC-MS.

  • Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the unsaturated ester as a white solid.

Step 2: Synthesis of this compound

  • Dissolve the unsaturated ester (1.0 eq) from Step 1 in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% Pd).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature until the starting material is completely consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • Carefully vent the H₂ atmosphere and purge the vessel with N₂ or Ar.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, which is often of sufficient purity for subsequent steps.

Route B: The Carboxylic Acid Esterification Pathway

This pathway offers a more atom-economical approach, assuming access to the key precursor, 1-(tert-butoxycarbonyl)piperidine-4-acetic acid. This route involves a classical Fischer esterification, an acid-catalyzed equilibrium process. The synthesis of the starting acid itself is a critical consideration in the overall efficiency of this route.

Mechanism and Rationale

The most direct synthesis of the required acetic acid precursor involves the Arndt-Eistert homologation of the readily available N-Boc-piperidine-4-carboxylic acid.[6] This reaction extends the carbon chain by one methylene (-CH₂) group.[3] The carboxylic acid is first converted to an acid chloride, which then reacts with diazomethane to form a diazoketone. In the presence of a silver catalyst (e.g., Ag₂O), this intermediate undergoes a Wolff rearrangement to form a ketene, which is trapped by water to yield the desired homologous acid.[5]

With the acid in hand, the Fischer esterification is performed by heating the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering it highly electrophilic.[8] The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ethyl ester. The use of excess ethanol serves to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[9]

Visualizing the Pathway

Route_B_Esterification cluster_0 Step 1: Arndt-Eistert Homologation cluster_1 Step 2: Fischer Esterification start_B N-Boc-piperidine-4-carboxylic acid reagent_B1 1. (COCl)₂, cat. DMF 2. CH₂N₂ 3. Ag₂O, H₂O product_B_intermediate 1-(tert-butoxycarbonyl)piperidine- 4-acetic acid reagent_B1->product_B_intermediate One-carbon homologation reagent_B2 Ethanol (excess) cat. H₂SO₄, Reflux product_B_final < Tert-butyl 4-(2-ethoxy-2-oxoethyl)- piperidine-1-carboxylate > reagent_B2->product_B_final Acid-catalyzed esterification

Caption: Route B Workflow: Homologation then Esterification.

Detailed Experimental Protocol: Route B

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-acetic acid (via Arndt-Eistert) (Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a specialized fume hood.)

  • Suspend N-Boc-piperidine-4-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or THF.

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature until gas evolution ceases (approx. 2-3 hours) to form the acid chloride. Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add an ethereal solution of diazomethane (approx. 2.5 eq) until a persistent yellow color is observed. Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight.

  • Carefully quench excess diazomethane by adding drops of acetic acid until the yellow color disappears.

  • To a separate flask containing water and a silver(I) oxide (Ag₂O) catalyst (5-10 mol%), add the crude diazoketone solution. Heat the mixture gently (e.g., 50-60 °C) until gas evolution (N₂) ceases.

  • After cooling, filter the reaction mixture and acidify the aqueous phase with HCl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the carboxylic acid precursor.

Step 2: Synthesis of this compound

  • Combine 1-(tert-butoxycarbonyl)piperidine-4-acetic acid (1.0 eq), absolute ethanol (used as both reagent and solvent, typically a 10-20 fold excess), and a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) in a round-bottom flask.[10]

  • Heat the mixture to reflux (approx. 80 °C) for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the excess ethanol.

  • Dilute the residue with ethyl acetate and carefully neutralize the acid catalyst by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, which may be purified further by column chromatography if necessary.

Comparative Analysis

ParameterRoute A: Olefination-ReductionRoute B: Esterification
Starting Material N-Boc-4-piperidoneN-Boc-piperidine-4-carboxylic acid
Number of Steps 22 (from the 4-carboxylic acid)
Key Reagents NaH, Triethyl phosphonoacetate, H₂, Pd/C(COCl)₂, CH₂N₂ , Ag₂O, H₂SO₄, Ethanol
Overall Yield Typically Good to Excellent (75-90% over two steps)Moderate to Good (50-70% over two steps)
Scalability Excellent . Both steps are highly scalable and common in industrial processes. Hydrogenation can be performed in flow reactors.Poor . The use of diazomethane in the Arndt-Eistert homologation is a major barrier to large-scale synthesis due to its extreme toxicity and explosive nature.
Safety & Handling Requires handling of pyrophoric NaH and flammable H₂ gas under pressure. Pd/C is flammable.Significant Hazard . Diazomethane is a highly toxic and explosive gas, requiring specialized equipment and handling procedures.
Workup & Purification HWE produces water-soluble byproducts, simplifying workup. Two chromatographic purifications or crystallizations may be needed.The Arndt-Eistert step can be complex to work up. Fischer esterification requires careful neutralization.
Cost-Effectiveness Reagents are moderately priced and widely available. Overall process is generally cost-effective at scale.The operational costs and safety measures associated with diazomethane make this route significantly more expensive and less practical for most applications.

Conclusion and Recommendation

For the synthesis of this compound, Route A, the Olefination-Reduction Pathway, is unequivocally the superior choice for nearly all applications.

Expertise & Experience: While both routes are chemically sound, the practicalities of laboratory execution heavily favor Route A. The Horner-Wadsworth-Emmons reaction is a forgiving and high-yielding transformation, and catalytic hydrogenation is a standard, well-understood procedure.[3][5] The combined throughput and reliability make it the workhorse method in both academic and industrial settings.

Trustworthiness: Route A is a self-validating system. The clean conversion to the (E)-alkene intermediate and its subsequent complete saturation provide clear, easily monitored checkpoints. In contrast, Route B's reliance on the hazardous and often temperamental Arndt-Eistert reaction introduces significant risk and variability, compromising the trustworthiness of the overall process.

Authoritative Grounding: From a process safety and scalability perspective, the choice is clear. The inherent dangers of diazomethane have led to the development of safer alternatives, but for this specific homologation, it remains a common textbook method that is largely avoided in practice on a large scale.[5] Therefore, for researchers aiming for a safe, reliable, and scalable synthesis, the Olefination-Reduction pathway is the professionally recommended and authoritative choice.

References

  • Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [URL: https://www.researchgate.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022-11-16). [URL: https://www.masterorganicchemistry.com/2022/11/16/fischer-esterification-carboxylic-acid-to-ester-under-acidic-conditions/]
  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [URL: https://www.nrochemistry.com/co/horner-wadsworth-emmons-reaction/]
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v78p0248]
  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme Connect. (2021-04-28). [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-1393-5799]
  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/262013847_Recent_Progress_in_the_Horner-Wadsworth-Emmons_Reaction]
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [URL: https://www.atlantis-press.com/proceedings/icmree-15/25838424]
  • Horner–Wadsworth–Emmons reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Horner%E2%80%93Wadsworth%E2%80%93Emmons_reaction]
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/wittig-horner-reaction.shtm]
  • Fischer Esterification. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.
  • Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Fischer Esterification. J&K Scientific LLC. (2025-02-23). [URL: https://www.jk-sci.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [URL: https://www.tru.
  • Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. Google Patents. [URL: https://patents.google.
  • 4-(2-Oxoethyl)piperidine-1-carboxylic acid,tert-butyl ester. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_142374-19-4.htm]
  • The Fischer Esterification. University of Missouri-St. Louis. [URL: https://www.umsl.edu/services/chemlab/reactions/22.
  • Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.
  • Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents. [URL: https://patents.google.
  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [URL: https://www.researchgate.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final and arguably one of the most critical stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS No. 135716-09-5). Our objective is to instill a culture of safety and environmental responsibility by not just outlining the steps but by explaining the scientific rationale that underpins these essential protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile dictates the necessary precautions.

Known Hazards:

  • Skin Irritation: The compound can cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Direct contact with the eyes can lead to serious irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3][4]

While comprehensive toxicological properties may not be fully investigated, the known irritation hazards necessitate a cautious approach.[5] The core principle of any disposal plan is the containment of these hazards to prevent exposure to personnel and the environment.

Incompatible Materials: To prevent dangerous chemical reactions, this compound should not be mixed with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Reducing agents

This information is critical for the waste segregation step of the disposal process.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:

PPE ItemSpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.To protect against splashes and accidental eye contact that could cause serious irritation.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact and subsequent irritation. Proper glove removal technique is essential to avoid cross-contamination.[5]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.To prevent inhalation of dust or aerosols that may cause respiratory irritation.[5]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should be a planned and systematic process. The following workflow is designed to ensure safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Minimization

The most effective disposal strategy begins with waste minimization.[6][7]

  • Source Reduction: Order only the quantity of the chemical required for your research to avoid surplus.[6][8]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste generated.[6][8]

Step 2: Segregation at the Source

Proper segregation is crucial to prevent dangerous reactions and to ensure the waste is managed correctly by disposal facilities.[9]

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.

  • Solid vs. Liquid: Keep solid and liquid waste streams separate.[9]

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by regulations like the Resource Conservation and Recovery Act (RCRA) and are essential for safety.[8][10]

  • Container Selection:

    • Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for acidic waste to prevent corrosion.[9]

    • The container must be in good condition, leak-proof, and have a tightly sealing lid.[9][11]

  • Labeling:

    • The label must be securely attached and clearly legible.

    • It must include the words "Hazardous Waste."[11]

    • The full chemical name, "this compound," and its CAS number (135716-09-5) must be written out.

    • Indicate the primary hazards (e.g., "Irritant").

    • Include the contact information of the generating laboratory and the date waste was first added to the container.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]

  • Location: The SAA should not interfere with normal laboratory operations.[7]

  • Secondary Containment: Place the waste container in a secondary containment tray or tub to contain any potential leaks or spills.[12]

  • Container Status: Keep the waste container closed at all times, except when adding waste.[6][11]

  • Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste or 1 quart for acutely hazardous waste).[6][13]

Step 5: Disposal Request and Final Disposition
  • Professional Disposal Service: The final disposal of this compound must be handled by a licensed professional waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Incineration: The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][14] This high-temperature process ensures the complete destruction of the compound into less harmful components.

  • Documentation: Maintain meticulous records of the waste generated, its accumulation, and its transfer to the disposal service, in compliance with institutional and regulatory requirements.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is critical.

  • Spill Response:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand).

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[5]

    • Place the cleanup materials into a designated, labeled hazardous waste container.

    • Decontaminate the spill area.

    • Report the incident to your institution's Environmental Health and Safety (EHS) office.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_handling Handling & Accumulation cluster_disposal Final Disposition Start Waste Generated Assess Assess Hazards: - Skin/Eye/Respiratory Irritant - Check SDS for incompatibilities Start->Assess PPE Don Appropriate PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Respirator (if needed) Assess->PPE Segregate Segregate Waste (Keep separate from acids, bases, oxidizers) PPE->Segregate Containerize Select & Label Container: - Compatible Material (HDPE, Glass) - 'Hazardous Waste' Label - Full Chemical Name & CAS - Date & Lab Info Segregate->Containerize Store Store in Satellite Accumulation Area (SAA): - At/Near Point of Generation - Secondary Containment - Lid Closed Containerize->Store Request Contact EHS for Pickup Store->Request Transport Licensed Waste Hauler Transports Off-site Request->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate End Disposal Complete Incinerate->End

Sources

Personal protective equipment for handling Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

This document provides essential, field-tested guidance for the safe handling, use, and disposal of this compound. As the toxicological properties of this specific compound have not been exhaustively investigated, this guide is built upon the principles of prudent practice, drawing from safety data for structurally similar piperidine derivatives to ensure a high margin of safety.[1] Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring both personal safety and experimental integrity.

Hazard Assessment & Core Safety Principles

Given the absence of comprehensive toxicological data, this compound must be handled with a high degree of caution. Structurally related N-Boc protected piperidines and other piperidine derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4][5][6] Therefore, we operate under the assumption that this compound presents similar hazards.

Principle of Prudent Practice: Treat this substance as hazardous. All operations should be designed to minimize the potential for exposure through inhalation, skin contact, and eye contact.

Anticipated Hazard Profile (Based on Analogs):

Hazard Classification Description Primary Exposure Route
Skin Irritation May cause skin irritation upon direct contact.[2][3][4][6] Dermal Contact
Serious Eye Irritation May cause serious eye irritation or damage.[2][3][4][6] Ocular Contact

| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[1][2][3][4][6] | Inhalation |

Personal Protective Equipment (PPE): A System of Defense

The selection and proper use of PPE are critical for preventing chemical exposure. The following recommendations constitute the minimum requirement for handling this compound.

Eye and Face Protection
  • What to Use: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory for all operations.[1][7]

  • Causality: The ester and piperidine functional groups present a significant risk of splash-related eye irritation. Side shields protect against projectiles and splashes from angled sources.

  • Enhanced Protection: When there is an elevated risk of splashing (e.g., during transfers of solutions or reactions under pressure), supplement safety glasses with a full-face shield.[8][9]

Skin and Body Protection
  • Hand Protection:

    • What to Use: Chemical-resistant nitrile or neoprene gloves tested to the EN 374 standard are required.[8][10] Butyl rubber gloves may also be suitable.[11]

    • Causality: Piperidine derivatives can be absorbed through the skin or cause severe irritation.[9][11] A properly selected glove provides a robust barrier against dermal contact. Always inspect gloves for tears or punctures before use and employ proper removal techniques to avoid contaminating your skin.[1][7][12]

  • Body Protection:

    • What to Use: A full-length laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are required.[2][8]

    • Causality: This combination minimizes the area of exposed skin, protecting against accidental spills and contact. For larger-scale operations, a chemical-resistant apron is also recommended.[8]

Respiratory Protection
  • Primary Control: All handling of solid or dissolved this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood.[13][14]

  • Causality: Engineering controls like a fume hood are fundamentally more effective than personal respirators. They capture contaminants at the source, protecting the user and the general lab environment.

  • When Respirators are Needed: In the rare event of engineering control failure or during certain emergency procedures, respiratory protection may be necessary. Use a NIOSH (US) or CEN (EU) approved respirator with cartridges suitable for organic vapors and particulates (e.g., OV/AG/P99 type).[12]

Operational Protocols: A Step-by-Step Guide

Adherence to standardized procedures is crucial for safety and reproducibility.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Store: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[2][3][4][13] Store away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Handling and Use (in a Chemical Fume Hood)
  • Preparation: Don all required PPE before entering the handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Weighing: If weighing the solid, do so on weighing paper or in a tared container within the fume hood to contain any dust.

  • Transfer: Use a spatula or scoop for solid transfers. If transferring a solution, use a pipette or syringe. Perform all transfers slowly and carefully to prevent splashing or aerosol generation.

  • Post-Handling: Tightly seal the primary container immediately after use. Clean any contaminated surfaces within the fume hood.

  • De-gowning: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after exiting the lab.[1][16]

Waste Disposal
  • Segregation: All waste contaminated with this compound (e.g., used gloves, weighing paper, pipette tips) must be segregated into a dedicated, clearly labeled hazardous waste container.[2][4]

  • Disposal: Dispose of surplus material and contaminated packaging as hazardous waste through a licensed professional disposal service.[1][12] Do not dispose of this chemical down the drain.[3][12][14]

Emergency Procedures: Spill and Exposure Response

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

Caption: Workflow for chemical spill response.

Step-by-Step Spill Cleanup:

  • Alert: Immediately notify colleagues in the vicinity.

  • Evacuate (if necessary): For large spills, evacuate the area and inform your supervisor.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[13][14]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[1][2] Avoid actions that create dust.[1][2]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[1][6]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and provide a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6][12]

The Logic of Safety: Risk-Based PPE Selection

The choice of PPE should not be static; it should adapt to the specific risks of an experimental procedure. This decision-making process is a cornerstone of a robust safety culture.

Caption: Decision tree for task-based PPE selection.

This guide is intended to be a foundational resource. Always consult your institution's specific safety protocols and a certified safety officer before commencing work.

References

  • MSDS of tert-butyl (4E)-4-(2-ethoxy-2-oxoethylidene)
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)
  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. BenchChem.
  • tert-Butyl (R)-4-(1-aminoethyl)
  • Piperidine Hazard Summary. New Jersey Department of Health.
  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.
  • MSDS of tert-butyl 4,4-difluoro-3-(2-methoxy-2-oxoethyl)
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.
  • Piperidine - Safety D
  • Safety Data Sheet - (S)-tert-Butyl 3-(2-methoxy-2-oxoethyl)
  • Safety Data Sheet - 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)
  • 3-[N-(tert-Butoxycarbonyl)
  • tert-Butyl 4-(2-oxoethyl)
  • Piperidine-4-carboxylic acid, N-BOC protected - Safety D
  • Safety Data Sheet - 1-tert-Butyl 4-ethyl 4-(2-ethoxy-2-oxoethyl)
  • Safety Data Sheet - tert-Butyl 4-((3-fluorophenyl)amino)
  • Piperidine-4-boronic acid, pinacol ester, N-BOC protected - Safety D
  • MSDS of Trans-1-boc-2-methyl-piperidine-3-carboxylic acid. Capot Chemical.
  • tert-Butyl 4-(2-Oxoethyl)
  • Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC.
  • 4-(2-Oxoethyl)piperidine-1-carboxylic acid,tert-butyl ester. Alfa Chemistry.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.